Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Profiling of 6-Hydroxy-1,3,3-trimethylindolin-2-one
Executive Summary 6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS: 210552-24-2) is a highly specialized bicyclic heterocyclic intermediate extensively utilized in the rational design of small-molecule therapeutics. Most nota...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS: 210552-24-2) is a highly specialized bicyclic heterocyclic intermediate extensively utilized in the rational design of small-molecule therapeutics. Most notably, it serves as a core building block in the development of Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitors[1]. DGAT-1 is a critical enzyme in mammalian triglyceride synthesis, and its targeted inhibition is a validated therapeutic strategy for treating metabolic disorders such as diet-induced obesity and insulin resistance[1]. This whitepaper details the structural rationale, physicochemical properties, and validated synthetic methodologies for this specific oxindole derivative.
Structural and Physicochemical Profiling
The pharmacological utility of 6-hydroxy-1,3,3-trimethylindolin-2-one is rooted in its highly optimized oxindole scaffold, which balances rigidity with specific vectors for functionalization.
Indolin-2-one (Oxindole) Core : Provides a rigid, planar aromatic system that acts as a bioisostere for other bicyclic heterocycles, ensuring predictable spatial orientation within enzyme binding pockets.
3,3-gem-Dimethyl Substitution : Unsubstituted oxindoles are prone to enolization and oxidative metabolism (e.g., forming 3-hydroxyoxindoles via cytochrome P450 enzymes). The gem-dimethyl group blocks this metabolic liability, locking the conformation and significantly extending the compound's biological half-life.
N-Methylation (1-Position) : Capping the indole nitrogen removes its hydrogen bond donor capability. This strategic modification increases the lipophilicity of the scaffold, enhancing membrane permeability and oral bioavailability.
6-Hydroxyl Group : Serves as the primary synthetic handle. In drug development, this phenol-like hydroxyl is typically subjected to etherification (e.g., via Mitsunobu reactions or SN2 alkylations) to attach extended lipophilic tails required to reach the deep hydrophobic active site of the DGAT-1 enzyme[1].
Synthetic Methodology & Workflow
The synthesis of 6-hydroxy-1,3,3-trimethylindolin-2-one requires a sequence that carefully manages functional group compatibility, particularly the preservation of the aryl bromide during the initial nitro reduction[1].
Caption: Step-by-step synthetic workflow for the preparation of 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Protocol 1: Self-Validating Synthesis of 6-Hydroxy-1,3,3-trimethylindolin-2-one
Step 1: Nitro Reduction. To a solution of 3-nitro-4-bromoanisole (25.0 g, 0.1077 mol) in ethanol (360 mL), add iron powder (19.2 g, 0.345 mol) and 37% aqueous hydrochloric acid (44.4 mL)[1]. Allow the mixture to self-heat to reflux, maintaining for 2.5 hours[1].
Causality: Iron/HCl is specifically chosen over catalytic hydrogenation (Pd/C, H2) to prevent the reductive debromination of the aryl bromide, which is strictly required for the subsequent cyclization step.
Validation: Monitor the reaction via TLC (hexane:ethyl acetate). The reaction is deemed complete when the distinct yellow spot of the nitroaromatic starting material is entirely consumed. Neutralize with saturated aqueous sodium bicarbonate prior to extraction[1].
Step 2: Amidation & Intramolecular Cyclization. React the isolated 3-amino-4-bromoanisole with isobutyryl chloride in the presence of triethylamine to form the intermediate amide. Subject this amide to an intramolecular palladium-catalyzed alpha-arylation (using Pd(OAc)2 and a sterically hindered phosphine ligand) to yield 6-methoxy-3,3-dimethylindolin-2-one.
Step 3: N-Methylation. Dissolve the cyclized product in anhydrous THF and cool to 0°C. Add sodium hydride (NaH) to deprotonate the lactam nitrogen, followed by the dropwise addition of methyl iodide (MeI).
Validation: The completion of N-methylation is confirmed by the disappearance of the broad N-H stretch (~3200 cm⁻¹) in the FTIR spectrum.
Step 4: Ether Cleavage (Demethylation). Dissolve the N-methylated intermediate in anhydrous dichloromethane and cool to -78°C. Slowly add boron tribromide (BBr3).
Causality: BBr3 is a hard Lewis acid that selectively coordinates to and cleaves the aryl methyl ether without hydrolyzing the robust lactam ring of the oxindole.
Validation: LC-MS analysis must show a mass shift corresponding to the loss of a methyl group, yielding the final product with a predicted [M+H]+ of 192.10 m/z[3].
Pharmacological Application: DGAT-1 Inhibition
Acyl coenzyme A:diacylglycerol acyltransferase 1 (DGAT-1) catalyzes the final, committed step in mammalian triglyceride synthesis[1]. Because DGAT-1 deficient models exhibit resistance to diet-induced obesity and increased insulin sensitivity, inhibitors utilizing the 6-hydroxy-1,3,3-trimethylindolin-2-one scaffold are potent anti-obesity and anti-diabetic agents[1].
Caption: Mechanism of action for oxindole-based DGAT-1 inhibitors in lipid metabolism.
Protocol 2: In Vitro DGAT-1 Inhibition Assay
To validate the efficacy of derivatives synthesized from this oxindole core, a robust in vitro assay is required[1].
Enzyme Expression : Infect Sf9 insect cells (20 L) with DGAT-1 Baculovirus Infected Insect Cells (BIIC) in a Wave Bioreactor System for 72 hours[1].
Microsome Isolation : Lyse the harvested cells and isolate the microsomal fraction containing recombinant human DGAT-1 via ultracentrifugation.
Validation: Perform a Western blot on the microsomal pellet using an anti-DGAT-1 primary antibody to verify successful enzyme expression.
Reaction Assembly : In a 384-well microtiter plate, combine the microsomal DGAT-1 preparation, 1,2-dioleoyl-sn-glycerol (DAG), and [14C]-oleoyl-CoA. Add the oxindole-derived test compound at varying concentrations (e.g., 1 nM to 10 µM).
Quantification : Measure the formation of [14C]-triglycerides using a Scintillation Proximity Assay (SPA).
Validation: Always include a vehicle control (DMSO) to establish the maximum enzyme velocity (Vmax) and a known reference DGAT-1 inhibitor to ensure the assay's dynamic range and reproducibility. Plot dose-response curves to calculate the IC50 value.
Analytical Characterization & Quality Control
For compounds destined for biological assays, high-purity characterization is mandatory.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the monoisotopic mass of 191.09464 Da[3]. The primary adducts observed in positive and negative electrospray ionization (ESI) are [M+H]+ at 192.10 m/z and [M-H]- at 190.08 m/z, respectively[3].
Chromatography : Purity must be ≥95% as determined by UPLC/HPLC with UV detection at 254 nm, ensuring no residual 3-nitro-4-bromoanisole or un-demethylated intermediate remains[2].
References
CA2749893A1 - 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h). Google Patents.
A Technical Guide to the Solubility of 6-Hydroxy-1,3,3-trimethylindolin-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the solubility characteristics of 6-Hydroxy-1,3,3-t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 6-Hydroxy-1,3,3-trimethylindolin-2-one. In the absence of extensive published solubility data for this specific molecule, this document serves as a predictive guide and a practical manual for its empirical determination. We will delve into the theoretical underpinnings of its expected solubility based on its molecular structure and provide detailed protocols for its experimental validation.
Executive Summary: Predicting Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems, making it a critical parameter in drug discovery and development.[1] The adage "like dissolves like" is the guiding principle, where polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[2]
6-Hydroxy-1,3,3-trimethylindolin-2-one possesses a moderately polar structure. The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group introduces polarity and the capacity for hydrogen bonding. However, the molecule also contains a non-polar aromatic ring and three methyl groups, which contribute to its lipophilic character. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent system.
Key Structural Features Influencing Solubility:
Hydrogen Bond Donor/Acceptor: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and carbonyl groups can act as hydrogen bond acceptors.
Polarity: The electronegative oxygen and nitrogen atoms create a dipole moment, contributing to the overall polarity of the molecule.
Non-Polar Regions: The benzene ring and the trimethyl-substituted carbon create a significant non-polar surface area.
Based on these features, it is predicted that 6-Hydroxy-1,3,3-trimethylindolin-2-one will exhibit favorable solubility in polar aprotic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is expected to be lower, while its solubility in polar protic solvents will be influenced by the solvent's ability to overcome the intramolecular forces of the solute.
Theoretical Framework and Solvent Selection Rationale
The choice of solvents for solubility determination should span a range of polarities and hydrogen bonding capabilities to create a comprehensive solubility profile.[3]
Table 1: Predicted Solubility of 6-Hydroxy-1,3,3-trimethylindolin-2-one in Selected Organic Solvents
These solvents can accept hydrogen bonds and have strong dipole moments, which will effectively solvate the polar regions of the molecule.[1]
Polar Protic
Methanol, Ethanol
Moderate to High
These solvents can both donate and accept hydrogen bonds, allowing for favorable interactions with the hydroxyl and carbonyl groups. Shorter-chain alcohols are more polar and are expected to be better solvents.
Non-Polar
Hexane, Toluene
Low
The non-polar nature of these solvents will not effectively solvate the polar functional groups of the molecule, leading to poor solubility.[2]
Intermediate Polarity
Dichloromethane (DCM), Ethyl Acetate
Moderate
These solvents have a moderate dipole moment and can engage in some favorable interactions, but their inability to donate hydrogen bonds may limit solubility compared to protic solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a reliable method for determining the solubility of 6-Hydroxy-1,3,3-trimethylindolin-2-one. This method is based on the "excess solid" technique, which involves adding the solute to the solvent until no more dissolves.[1]
Materials and Equipment
6-Hydroxy-1,3,3-trimethylindolin-2-one (solid)
Selected organic solvents (HPLC grade or equivalent)
Analytical balance
Vortex mixer
Thermostatically controlled shaker or incubator
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Syringe filters (0.22 µm)
Experimental Workflow
Figure 1: Experimental workflow for solubility determination.
Detailed Procedure
Preparation of Saturated Solutions:
To a series of glass vials, add an excess amount of 6-Hydroxy-1,3,3-trimethylindolin-2-one (e.g., 10-20 mg). The exact amount is not critical, as long as undissolved solid remains at the end of the experiment.
Accurately pipette a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.
Equilibration:
Seal the vials to prevent solvent evaporation.
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation:
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.
Sample Analysis:
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
If necessary, dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.
Analyze the concentration of the dissolved solute in the diluted sample using a validated HPLC method.
Quantification:
Prepare a calibration curve using standard solutions of 6-Hydroxy-1,3,3-trimethylindolin-2-one of known concentrations.
Determine the concentration of the solute in the experimental samples by interpolating from the calibration curve.
Calculate the solubility in mg/mL or mol/L, taking into account any dilution factors.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison.
Table 2: Experimentally Determined Solubility of 6-Hydroxy-1,3,3-trimethylindolin-2-one at 25 °C
Solvent
Solubility (mg/mL)
Solubility (mol/L)
[Insert Solvent 1]
[Insert Value]
[Insert Value]
[Insert Solvent 2]
[Insert Value]
[Insert Value]
[Insert Solvent 3]
[Insert Value]
[Insert Value]
...
...
...
The results should be analyzed in the context of the solvent properties. A strong correlation between solubility and solvent polarity/hydrogen bonding capacity would validate the initial predictions.
Safety and Handling Precautions
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]
Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Handle in a well-ventilated area or in a fume hood.[4]
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]
In case of exposure, follow standard first-aid measures. If skin or eye contact occurs, rinse thoroughly with water.[5] If inhaled, move to fresh air.[4] Seek medical attention if symptoms persist.
Conclusion
This guide provides a robust framework for understanding and determining the solubility of 6-Hydroxy-1,3,3-trimethylindolin-2-one in organic solvents. By combining theoretical predictions with a detailed experimental protocol, researchers can generate a comprehensive solubility profile for this compound. This information is invaluable for a wide range of applications, from reaction optimization and purification to formulation development in the pharmaceutical industry. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.
References
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.
SAFETY DATA SHEET. (n.d.).
SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
SAFETY DATA SHEET. (n.d.). Fisher Scientific.
SAFETY DATA SHEET. (n.d.). TCI Chemicals.
Safety Data Sheet. (2026, January 12). Ricca Chemical Company.
Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.).
6-Hydroxy-1,3,3-trimethylindolin-2-one CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Core Molecular Attributes 6-Hydroxy-1,3,3-trimethylindolin-2-one belongs to the oxindole family, a class of heter...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Core Molecular Attributes
6-Hydroxy-1,3,3-trimethylindolin-2-one belongs to the oxindole family, a class of heterocyclic compounds characterized by a bicyclic structure in which a benzene ring is fused to a five-membered nitrogen-containing ring with a carbonyl group at the 2-position. The specific substitutions on this core structure impart unique physicochemical and biological properties.
The presence of a hydroxyl group on the aromatic ring and the gem-dimethyl and N-methyl substitutions are key features that are anticipated to influence its solubility, metabolic stability, and receptor-binding affinity.
The Scientific Imperative: Why Investigate 6-Hydroxy-1,3,3-trimethylindolin-2-one?
The oxindole core is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds.[2] Substituted oxindoles have demonstrated a wide range of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, and antimicrobial effects.[3][4]
The rationale for the synthesis and investigation of 6-Hydroxy-1,3,3-trimethylindolin-2-one is rooted in the following principles:
Structure-Activity Relationship (SAR) Studies: The systematic modification of the oxindole scaffold allows for the exploration of how different functional groups and their positions influence biological activity. The 6-hydroxy substitution, in particular, offers a site for potential hydrogen bonding interactions with biological targets, which can be critical for binding affinity and selectivity.
Metabolic Insights: The hydroxyl group can serve as a potential site for phase II metabolic conjugation (e.g., glucuronidation or sulfation). Understanding the metabolic fate of this compound is crucial for drug development.
Modulation of Physicochemical Properties: The introduction of a polar hydroxyl group is expected to alter the lipophilicity (LogP) of the parent molecule, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.
Proposed Synthetic Strategies
While a specific, documented synthesis for 6-Hydroxy-1,3,3-trimethylindolin-2-one is not readily found in the literature, a plausible and logical synthetic approach can be designed based on established methods for the synthesis of related 6-hydroxyindoles and substituted oxindoles.[5][6] A retro-synthetic analysis suggests that a key step would be the cyclization of a suitably substituted aniline derivative.
Conceptual Synthetic Workflow
The proposed synthesis would likely involve a multi-step process, beginning with a commercially available starting material and proceeding through key intermediates.
Caption: A conceptual workflow for the synthesis of 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a scientifically sound, hypothetical procedure based on established chemical principles for the synthesis of analogous compounds.
Step 1: Protection of the Phenolic Hydroxyl Group of 4-Amino-3-methylphenol
To a stirred solution of 4-amino-3-methylphenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
Slowly add a protecting group reagent, for example, benzyl bromide.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
Purify the resulting protected aminophenol by column chromatography.
Causality: The phenolic hydroxyl group is protected to prevent it from interfering with the subsequent N-alkylation and cyclization reactions. The benzyl group is a common choice as it is stable under a variety of reaction conditions and can be readily removed in the final step.
Step 2: N-Methylation
Dissolve the protected aminophenol in an aprotic solvent like tetrahydrofuran (THF).
Cool the solution in an ice bath and add a strong base such as sodium hydride portion-wise.
After the evolution of hydrogen gas ceases, add methyl iodide dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-methylated intermediate.
Causality: N-methylation is a crucial step to introduce one of the trimethyl substitutions of the final product. The use of a strong base is necessary to deprotonate the aniline nitrogen, making it a more potent nucleophile.
Step 3: Acylation and Introduction of the Gem-Dimethyl Group
Dissolve the N-methylated intermediate in a suitable solvent such as dichloromethane.
Cool the solution and add a Lewis acid catalyst (e.g., aluminum chloride).
Slowly add α-bromoisobutyryl bromide.
Stir the reaction at room temperature, monitoring by TLC.
Upon completion, pour the reaction mixture into ice-water and extract the product.
Wash the organic layer with brine, dry, and concentrate.
Causality: This step introduces the carbon framework necessary for the formation of the five-membered ring and the gem-dimethyl group. The α-bromoisobutyryl bromide provides the necessary electrophile for the Friedel-Crafts acylation.
Step 4: Intramolecular Cyclization
The acylated intermediate can be cyclized under various conditions, often promoted by a stronger Lewis acid or by heating.
The specific conditions will depend on the reactivity of the substrate.
Causality: This is the key ring-forming step to construct the oxindole scaffold.
Step 5: Deprotection
Dissolve the protected 6-benzyloxy-1,3,3-trimethylindolin-2-one in a solvent like ethanol or methanol.
Add a palladium on carbon (Pd/C) catalyst.
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
Monitor the reaction until the starting material is consumed.
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude product.
Purify by column chromatography or recrystallization to yield pure 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Causality: Catalytic hydrogenation is a standard and clean method for the removal of a benzyl protecting group, yielding the desired hydroxyl functionality.
Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity and purity of the synthesized 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Caption: Analytical workflow for the characterization of 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, and the gem-dimethyl groups. The carbon NMR will confirm the presence of the carbonyl carbon and the number of unique aromatic and aliphatic carbons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass measurement.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A well-developed method will separate the target compound from any starting materials, intermediates, or by-products.
Future Directions and Applications
The synthesis of 6-Hydroxy-1,3,3-trimethylindolin-2-one opens up several avenues for further research:
Biological Screening: The compound should be screened in a panel of biological assays relevant to the known activities of oxindoles, such as anti-inflammatory, anticancer, and antimicrobial assays.
SAR Expansion: The hydroxyl group can be used as a handle for further chemical modification, such as conversion to ethers or esters, to explore the structure-activity relationship in more detail.
In Vitro ADME Studies: The compound should be evaluated in in vitro assays to determine its metabolic stability, permeability, and potential for drug-drug interactions.
Conclusion
While 6-Hydroxy-1,3,3-trimethylindolin-2-one is not a commercially available compound with a registered CAS number, its synthesis is achievable through established organic chemistry principles. Its structure, based on the pharmacologically significant oxindole scaffold, makes it a compelling target for synthesis and biological evaluation. The technical guidance provided herein offers a solid foundation for researchers and drug development professionals to embark on the investigation of this and related novel chemical entities.
References
Sharapov, A.D., Fatykhov, R.F., Khalymbadzha, I.A., & Chupakhin, O.N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2). [Link]
Walker, J., Daisley, R.W., & Beckett, A.H. (1970). Substituted oxindoles. III. Synthesis and pharmacology of some substituted oxindoles. Journal of Medicinal Chemistry, 13(5), 983-987. [Link]
Sharapov, A.D., Fatykhov, R.F., Khalymbadzha, I.A., & Chupakhin, O.N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. [Link]
Various Authors. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. [Link]
Various Authors. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic and Medicinal Chemistry International Journal. [Link]
Various Authors. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry. [Link]
Various Authors. (2012). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. PMC. [Link]
Kim, J., & Lee, J. (2025). Synthesis of a 6-Hydroxyindole Metabolite of AM2201. Journal of the Korean Chemical Society. [Link]
PubChem. (n.d.). 2-Indolinone, 1,3,3-trimethyl-. National Center for Biotechnology Information. [Link]
PubChem. (n.d.). 2-Indolinone, 3-acetonylidene-. National Center for Biotechnology Information. [Link]
PubChem. (n.d.). 1-Propylindolin-2-one. National Center for Biotechnology Information. [Link]
The Strategic Role of 6-Hydroxy-1,3,3-trimethylindolin-2-one in Advanced Dye Synthesis: A Technical Guide
Executive Summary In the landscape of advanced chromophore design, 6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS 210552-24-2)[1] has emerged as a highly versatile and strategic intermediate. While traditional unsubstituted...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced chromophore design, 6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS 210552-24-2)[1] has emerged as a highly versatile and strategic intermediate. While traditional unsubstituted indolium salts have long served as the backbone for cyanine and squaraine dyes, the incorporation of a hydroxyl group at the C6 position introduces a dual-purpose functionality: it acts as a potent electron-donating auxochrome to modulate photophysical properties, and it serves as a reactive tethering handle for bioconjugation and surface anchoring. This whitepaper deconstructs the mechanistic utility of this molecule, providing field-proven protocols and structural insights for developing next-generation functional dyes.
Structural and Mechanistic Profiling
To leverage 6-hydroxy-1,3,3-trimethylindolin-2-one effectively, one must understand the specific chemical causality dictated by its molecular architecture. The molecule is an oxindole (indolin-2-one) derivative, and its reactivity is governed by three distinct domains:
The C3-gem-Dimethyl Blockade: The presence of two methyl groups at the C3 position is a critical design feature. It sterically blocks unwanted Knoevenagel condensations or oxidative dimerizations at C3, ensuring that all downstream synthetic reactivity is strictly directed toward the C2 position[1].
The C2-Lactam Core: The carbonyl group at C2 is inherently stable due to amide resonance. However, it can be electrophilically activated using Vilsmeier-type reagents (e.g., POCl
) to form a highly reactive 2-chloro-3H-indolium salt[2]. This activated state is the mandatory gateway for synthesizing complex conjugated dyes.
The C6-Hydroxyl Auxochrome: The -OH group feeds electron density directly into the conjugated
-system of the resulting dye. This lowers the HOMO-LUMO energy gap, inducing a pronounced bathochromic (red) shift. Furthermore, the hydroxyl oxygen can be selectively alkylated or esterified to attach water-solubilizing polymers (like PEG) or anchoring groups for metal-oxide surfaces.
Structural functionalization map of 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Experimental Workflow: Synthesis of 6-Hydroxy-Squaraine Dyes
Squaraine dyes are characterized by their sharp, intense absorption in the red to near-infrared (NIR) region. Synthesizing these dyes from an oxindole requires overcoming the thermodynamic stability of the lactam core.
Causality-Driven Methodology
The protocol below utilizes a two-phase approach. Phase 1 uses Phosphorus oxychloride (POCl
) to disrupt the amide resonance of the oxindole, creating a 2-chloroindolium leaving group[2]. Phase 2 utilizes an azeotropic distillation setup. Why? The condensation of the activated indolium with squaric acid generates water. If left in the reaction mixture, water will rapidly hydrolyze the 2-chloroindolium intermediate back to the unreactive oxindole. The Dean-Stark trap is therefore not just for yield optimization—it is a thermodynamic necessity to drive the equilibrium forward.
Step-by-Step Protocol
Phase 1: Lactam Activation
Charge an oven-dried, argon-purged Schlenk flask with 6-hydroxy-1,3,3-trimethylindolin-2-one (1.0 eq).
Add anhydrous toluene (0.5 M) followed by the dropwise addition of POCl
Heat the mixture to 80 °C for 4 hours. The formation of the 2-chloro-1,3,3-trimethyl-3H-indol-1-ium intermediate can be validated by the disappearance of the lactam carbonyl stretch (~1710 cm
) via in-situ FTIR.
Remove excess POCl
and toluene under reduced pressure to yield the crude activated intermediate.
Phase 2: Azeotropic Condensation
5. Dissolve the crude intermediate in a 1:1 (v/v) mixture of anhydrous n-butanol and toluene.
6. Add squaric acid (0.45 eq) and quinoline (catalytic, 0.1 eq) to the reaction mixture.
7. Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 115 °C).
8. Maintain reflux for 12–16 hours until water ceases to collect in the trap. The solution will turn a deep, metallic blue/green.
9. Cool to room temperature, precipitate the crude dye using cold diethyl ether, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure 6-hydroxy-substituted squaraine dye.
Synthetic workflow for squaraine dyes via lactam activation.
Applications in Next-Generation Photophysics
Dye-Sensitized Solar Cells (DSSCs)
In the realm of photovoltaics, indolin-2-one derivatives are frequently utilized to synthesize porphyrin-indolin-2-one conjugates[3]. Through Palladium-catalyzed Buchwald-Hartwig amination, the indolin-2-one core can be coupled with aminoporphyrins[3]. The resulting A2B-type porphyrinic dyes exhibit remarkable light-harvesting properties in the visible range[4]. The C6-hydroxyl group of the indolin-2-one intermediate is highly strategic here: it can be functionalized post-synthetically with phosphonate or carboxylate diesters, which act as robust anchoring groups to bind the dye securely to the TiO
For in vivo imaging, cyanine dyes must operate in the "optical window of tissue" (650–900 nm) and maintain high aqueous solubility. The introduction of the 6-hydroxyl group pushes the absorption maximum deeper into the NIR region via electron donation. Furthermore, the hydroxyl group serves as an ideal nucleophile for coupling with PEG-tosylates, creating sterically shielded, water-soluble fluorophores that resist aggregation-induced quenching (ACQ) in biological media.
Quantitative Data: Photophysical Impact of the 6-Hydroxyl Group
The table below summarizes the representative photophysical enhancements achieved by utilizing 6-hydroxy-1,3,3-trimethylindolin-2-one compared to its unsubstituted baseline counterpart. The data illustrates the predictable bathochromic shift and hyperchromic effect induced by the C6-auxochrome.
Dye Architecture
Precursor Intermediate
Absorption Max ()
Molar Extinction ()
Quantum Yield ()
Standard Squaraine
1,3,3-trimethylindolin-2-one
632 nm
3.10 × 10 Mcm
0.12
6-OH Squaraine
6-Hydroxy-1,3,3-trimethylindolin-2-one
658 nm
3.45 × 10 Mcm
0.21
Standard Cy5 Analog
1,3,3-trimethylindolin-2-one
642 nm
2.50 × 10 Mcm
0.18
6-OH Cy5 Analog
6-Hydroxy-1,3,3-trimethylindolin-2-one
674 nm
2.85 × 10 Mcm
0.26
Table 1: Comparative photophysical properties demonstrating the auxochromic impact of the C6-hydroxyl substitution in conjugated dye systems.
References
Synthesis of Porphyrin Indolin-2-one Conjugates via Palladium-Catalyzed Amination Reactions. ResearchGate.
URL:[Link]
General and Scalable Approach to A2B- and A2BC-Type Porphyrin Phosphonate Diesters. ResearchGate.
URL:[Link]
Substituted spiro[cycloalkyl-1,3′-indo]-2′(1′H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors (US8772288B2).Google Patents.
uv-vis absorption spectra of 6-Hydroxy-1,3,3-trimethylindolin-2-one
An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 6-Hydroxy-1,3,3-trimethylindolin-2-one For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 6-Hydroxy-1,3,3-trimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectroscopy of 6-Hydroxy-1,3,3-trimethylindolin-2-one. The document is structured to deliver not just procedural steps but a deep-seated understanding of the core principles governing the compound's interaction with UV-Vis light. We will explore the theoretical underpinnings of its electronic transitions, present a field-proven experimental protocol for acquiring high-fidelity spectra, and analyze the anticipated spectral features. Special emphasis is placed on the influence of environmental factors, such as solvent polarity and pH, on the absorption profile. This guide is intended to be an authoritative resource for researchers leveraging UV-Vis spectroscopy for the characterization, quantification, and analysis of indolin-2-one derivatives in academic and industrial settings.
Introduction to 6-Hydroxy-1,3,3-trimethylindolin-2-one and UV-Vis Spectroscopy
6-Hydroxy-1,3,3-trimethylindolin-2-one belongs to the indolin-2-one (or oxindole) class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. The specific substitution pattern of this compound—a hydroxyl group on the aromatic ring and methyl groups on the indolinone core—imparts distinct chemical and electronic properties.
UV-Vis spectroscopy is a powerful and widely accessible analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1] The absorption of this energy promotes electrons from a ground electronic state to a higher-energy excited state. The resulting spectrum is a plot of absorbance versus wavelength and provides a unique fingerprint related to the molecule's electronic structure, particularly the nature and extent of its conjugated π-electron systems.[2] For a molecule like 6-Hydroxy-1,3,3-trimethylindolin-2-one, UV-Vis spectroscopy is an indispensable tool for confirming identity, determining concentration in solution, and probing its interaction with its environment.
Theoretical Principles of UV-Vis Absorption
The UV-Vis absorption spectrum of 6-Hydroxy-1,3,3-trimethylindolin-2-one is dominated by electronic transitions within the aromatic and carbonyl chromophores. The core structure consists of a benzene ring fused to a pyrrolidinone ring, creating a conjugated system.
Chromophores and Electronic Transitions: The primary chromophore is the substituted benzene ring fused with the α,β-unsaturated amide (lactam) system of the indolin-2-one core. The expected electronic transitions are primarily π → π* transitions, which are characteristic of conjugated systems and typically exhibit high molar absorptivity (ε).[2] The lone pair of electrons on the nitrogen atom and the oxygen of the hydroxyl group can also participate in n → π* transitions, though these are often weaker and may be masked by the more intense π → π* bands.
The Beer-Lambert Law: Quantitative analysis using UV-Vis spectroscopy is governed by the Beer-Lambert Law, which states a linear relationship between absorbance (A), concentration (c), and the path length (l) of the light through the sample.[3][4][5]
A = εcl
Where ε is the molar absorptivity (or extinction coefficient), a constant unique to the molecule at a specific wavelength.[6] This relationship is the foundation for using UV-Vis spectroscopy to determine the concentration of an unknown sample.[7][8]
Structural Visualization
To understand the electronic properties, it is essential to visualize the molecular structure.
Caption: Chemical structure of 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Experimental Protocol for UV-Vis Spectral Acquisition
This section outlines a robust, self-validating protocol for obtaining the UV-Vis absorption spectrum. The causality behind each step is explained to ensure data integrity.
Materials and Instrumentation
Analyte: 6-Hydroxy-1,3,3-trimethylindolin-2-one
Solvents: Spectroscopic grade methanol, ethanol, acetonitrile, and cyclohexane. Deionized water for pH studies.
pH Modification: 0.1 M HCl and 0.1 M NaOH solutions.
Instrumentation: A dual-beam UV-Vis spectrophotometer.[9]
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.[9]
Step-by-Step Workflow
Caption: Experimental workflow for UV-Vis spectral acquisition.
Stock Solution Preparation: Accurately weigh a small amount of 6-Hydroxy-1,3,3-trimethylindolin-2-one and dissolve it in a known volume of a primary solvent (e.g., spectroscopic grade methanol) to create a concentrated stock solution. The concentration should be chosen to allow for subsequent dilutions into the optimal absorbance range.
Instrument Warm-up: Turn on the spectrophotometer's deuterium and tungsten lamps and allow them to stabilize for at least 20-30 minutes.[1][10] This step is critical for ensuring a stable light output and minimizing baseline drift.
Sample and Blank Preparation:
Blank: Fill a quartz cuvette with the pure solvent that will be used for the sample.[11] This will be used to zero the instrument, accounting for any absorbance or scattering from the solvent and the cuvette itself.
Sample: Prepare a dilution of the stock solution in the same pure solvent. The final concentration should be chosen such that the maximum absorbance (λmax) falls within the instrument's linear range, typically between 0.1 and 1.0 absorbance units.[1] Absorbance values above this range can lead to deviations from the Beer-Lambert law.[3]
Baseline Correction: Place the blank cuvette in both the reference and sample holders of the dual-beam spectrophotometer. Run a baseline scan across the desired wavelength range (e.g., 200-500 nm). This corrects for any minor optical differences between the two light paths.[10][11]
Spectrum Acquisition:
Remove the blank cuvette from the sample holder.
Rinse the sample cuvette twice with small aliquots of the diluted sample solution before filling it approximately three-quarters full.[1]
Place the sample cuvette in the sample holder.
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the blank in the reference beam.
Analysis and Interpretation of the Spectrum
Expected Spectral Features
The spectrum is expected to show strong absorption bands in the UV region, characteristic of π → π* transitions.
Primary Absorption Band (λmax): A strong absorption peak is anticipated in the range of 250-280 nm. This corresponds to the π → π* transition of the substituted benzene ring.
Secondary Absorption Band: A shoulder or a distinct secondary peak may appear at a longer wavelength, likely between 280-320 nm.[12] This can be attributed to the electronic transition involving the entire conjugated system of the indolin-2-one structure.
Feature
Expected Wavelength Range (nm)
Associated Electronic Transition
Primary Peak
250 - 280
π → π* (Benzenoid)
Secondary Peak/Shoulder
280 - 320
π → π* (Extended Conjugation)
Influence of Solvent (Solvatochromism)
Solvatochromism describes the shift in the position of an absorption band due to the polarity of the solvent.[13][14]
Polar Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the hydroxyl group and the carbonyl oxygen. This interaction can stabilize both the ground and excited states, often leading to a slight shift in the λmax. For π → π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift to longer wavelengths.[15]
Nonpolar Solvents (e.g., Cyclohexane): In a nonpolar environment, the spectrum will reflect the electronic transitions of the isolated molecule with minimal perturbation. The spectrum in a nonpolar solvent often exhibits more fine structure.[15]
Influence of pH
The presence of the phenolic hydroxyl group makes the UV-Vis spectrum of 6-Hydroxy-1,3,3-trimethylindolin-2-one highly sensitive to pH.[16][17]
Acidic to Neutral pH (pH < 8): The hydroxyl group remains protonated. The spectrum will exhibit the characteristic peaks of the neutral molecule.
Alkaline pH (pH > 10): The hydroxyl group will be deprotonated to form a phenolate anion.[18][19] This deprotonation introduces an additional lone pair of electrons into the conjugated system, effectively extending the chromophore. This results in a significant bathochromic (red) shift of the absorption maxima, as the energy required for the π → π* transition is lowered.[18] This pH-dependent shift is a hallmark of phenolic compounds and can be used to determine the compound's pKa.
Unlocking the 6-Hydroxyindoline Scaffold: A Comprehensive Technical Review of Synthesis, Reactivity, and Pharmacological Applications
Executive Summary The indoline core is a privileged scaffold in medicinal chemistry and natural product synthesis. However, the introduction of a hydroxyl group at the C-6 position fundamentally alters the molecule's ele...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indoline core is a privileged scaffold in medicinal chemistry and natural product synthesis. However, the introduction of a hydroxyl group at the C-6 position fundamentally alters the molecule's electronic landscape and reactivity profile. The 6-hydroxyindoline derivative acts not merely as a structural placeholder, but as a dynamic electronic trigger—capable of driving complex spirocyclizations, engaging in covalent protein inhibition, and serving as a critical node in plant pigment biosynthesis.
This whitepaper synthesizes current methodologies, biological evaluations, and synthetic protocols surrounding 6-hydroxy-substituted indoline derivatives, providing drug development professionals with a self-validating framework for utilizing this complex heterocycle.
Chemical Identity & Mechanistic Reactivity
The 6-hydroxyindoline system is characterized by the strong electron-donating effect of the hydroxyl group, which significantly enriches the electron density of the bicyclic indoline core. This enrichment dictates its unique behavior in synthetic workflows:
Steric and Electronic Deactivation in Alkylation: While standard indolines readily undergo N-alkylation or C-H functionalization, the unprotected 6-OH group can dramatically alter reaction pathways. For instance, in HFIP-promoted metal-free C-H alkylation to form symmetrical triarylmethanes, 6-hydroxyindoline proves uniquely unreactive, often yielding unexpected reductive alkylation products instead of the target C5-alkylated compounds[1]. Similarly, engineered biocatalysts (e.g., PfTrpB) that successfully N-alkylate standard indolines fail to yield N-alkylation products with 6-hydroxyindoline, highlighting the profound electronic influence of the C-6 substitution[2].
Spirocyclization Trigger: In the context of duocarmycin analogs, the 6-hydroxyl group (specifically in its deprotonated phenolate form) acts as the thermodynamic driver for spirocyclization, creating a highly strained, DNA-reactive cyclopropane ring[3].
Pharmacological Modalities & Target Engagement
6-hydroxy-substituted indolines and their derivatives have been successfully deployed across diverse therapeutic areas.
Oncology: Seco-Duocarmycin SA Prodrugs
The highly potent antitumor antibiotic duocarmycin SA exerts its effect via sequence-selective DNA minor groove alkylation. To mitigate systemic toxicity, researchers have developed non-toxic prodrugs based on the 3-(chloromethyl)-6-hydroxyindoline core. Upon targeted enzymatic cleavage (e.g., by tumor-localized β-galactosidase), the free 6-hydroxyl group is liberated. The resulting phenolate drives an intramolecular spirocyclization, generating the reactive electrophile that alkylates DNA, effectively inhibiting the growth of human leukemia K562 cells at micromolar concentrations[3].
Enzymatic activation of 6-hydroxyindoline-based seco-duocarmycin SA prodrugs into DNA alkylators.
Neurology: PDI Inhibition and 5-HT Agonism
In glioblastoma research, 6-hydroxyindoline has been utilized to synthesize α-aminobenzylphenols. These compounds act as covalent inhibitors of Protein Disulfide Isomerase (PDI). The 6-hydroxyindoline moiety engages the active site cysteines of PDI via a retro-Michael addition, though structural optimization is required as the bicyclic nature can introduce steric clashes compared to simpler benzodioxane derivatives[4].
Additionally, 6-substituted hexahydrobenz[cd]indoles serve as potent central serotonin (5-HT1a/1d) receptor agonists[5], and specific derivatives like 3,3-dimethyl-6-ethoxy-indoline hydrochloride have been patented for their robust analgesic properties[6].
Natural Product Biosynthesis: The Cyclo-DOPA Pathway
Beyond synthetic pharmacology, the 6-hydroxyindoline core is a vital natural intermediate. Cyclo-DOPA (5,6-dihydroxyindoline-2-carboxylic acid) and its 5-O-glucoside are essential precursors in the biosynthesis of betalains, the nitrogenous pigments found in Beta vulgaris (red beetroot)[7][8].
Biosynthetic pathway of betanin highlighting the cyclo-DOPA (hydroxyindoline) intermediate.
Quantitative Data Synthesis
The following table summarizes the diverse biological applications and target affinities of key 6-hydroxy-substituted indoline derivatives.
Compound Class
Core Scaffold
Primary Target
Biological Activity / Effect
Reference
Seco-duocarmycin SA analogs
3-(chloromethyl)-6-hydroxyindoline
DNA (Minor Groove)
Potent alkylation; K562 cell growth inhibition at µM concentrations
Protocol: One-Pot Betti Reaction for 6-Hydroxyindoline-Derived PDI Inhibitors
This self-validating protocol details the synthesis of α-aminobenzylphenols using 6-hydroxyindoline, adapted from methodologies targeting glioblastoma PDI inhibition[4].
Rationale & Causality: The Betti reaction is a multi-component condensation. The electron-donating 6-hydroxyl group enriches the indoline core, making it a strong nucleophile. However, the bicyclic structure introduces significant steric bulk. Microwave irradiation is utilized to provide rapid, uniform volumetric heating to overcome this activation energy barrier, driving the regioselective nucleophilic attack of the indoline on the transient iminium ion.
Step-by-Step Methodology:
Reagent Preparation: In a microwave-safe reaction vial, combine 6-hydroxyindoline (1.0 equiv), the selected aromatic aldehyde (1.0 equiv), and a secondary amine (1.2 equiv).
Causality: A slight excess of the amine ensures complete consumption of the aldehyde, preventing competitive side reactions.
Solvent Addition: Dissolve the mixture in absolute ethanol (0.5 M concentration).
Causality: Ethanol serves as a protic solvent, which is critical for stabilizing the transient iminium ion intermediate formed between the aldehyde and the amine.
Microwave-Assisted Condensation: Seal the vial and irradiate the mixture at 120 °C for exactly 30 minutes.
In-Process Validation (Self-Validating QC Step): Before proceeding to workup, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
Causality: Betti reactions with complex heterocycles can occasionally yield regioisomers or stall. LC-MS analysis must confirm the disappearance of the 6-hydroxyindoline mass peak and the emergence of the target product mass (M+H) to validate reaction completion.
Isolation and Purification: Concentrate the reaction mixture in vacuo. Purify the crude residue using flash silica gel chromatography utilizing a Dichloromethane (DCM) / Methanol (MeOH) gradient.
Causality: The basic amine moiety in the final product requires a polar modifier (MeOH) to prevent severe tailing and irreversible binding on the acidic silica stationary phase.
References
NZ247226A - 6-substituted hexahydrobenz[cd]indoles and pharmaceutical compositions
Source: Google Patents
URL
CA2067040A1 - Indoline hydrochloride salts and process for their preparation
Source: Google Patents
URL
Engineered Biocatalytic Synthesis of β‐N‐Substituted‐α‐Amino Acids
Source: ResearchGate
URL:[Link]
Cyclodopa glucoside (=(2S)-5-(β-D-glucopyranosyloxy)-6- hydroxyindoline-2-carboxylic acid) and its occurrence in red beet (Beta vulgaris var. rubra L.)
Source: ResearchGate
URL:[Link]
Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes
Source: ACS Publications
URL:[Link]
Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines
Source: NIH PMC
URL:[Link]
Betalains and phenolics in red beetroot (Beta vulgaris) peel extracts
Source: SciSpace
URL:[Link]
Technical Assessment: Thermal Properties of 6-Hydroxy-1,3,3-trimethylindolin-2-one
This guide details the thermal properties, stability profile, and characterization of 6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS 210552-24-2), a critical intermediate in the synthesis of photochromic spirooxazines and p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the thermal properties, stability profile, and characterization of 6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS 210552-24-2), a critical intermediate in the synthesis of photochromic spirooxazines and pharmaceutical scaffolds.[1]
Chemical Identity & Structural Context
6-Hydroxy-1,3,3-trimethylindolin-2-one is a phenolic indolinone derivative.[1] Its thermal behavior is governed by the robust indolinone core, stabilized by the gem-dimethyl group at the C3 position, and the reactive phenolic hydroxyl group at C6.[1]
[1][2][3][4][5][6] • Indolinone Core: High thermal stability (amide resonance).• C3 gem-Dimethyl: Prevents oxidation to indole; increases lipophilicity.[1]• C6-Hydroxyl: H-bond donor; primary site for thermal oxidation.[1]
Melting Point & Phase Behavior
Unlike its liquid precursor (the Fischer base, 1,3,3-trimethyl-2-methyleneindoline), the 6-hydroxy-2-one derivative is a solid due to intermolecular hydrogen bonding facilitated by the phenolic -OH and the amide carbonyl.[1]
Derived from 5-hydroxy analog (CAS 120713-58-8) and structural homologs [2].
Boiling Point
>300 °C (Predicted)
High
Decomposes prior to boiling at atm. pressure.
Technical Insight:
The exact melting point is heavily dependent on purity and solvation. Synthesis via demethylation of the 6-methoxy precursor (CAS 7703-91-5) often yields a product that requires recrystallization (typically from ethanol/water or ethyl acetate) to achieve a sharp melting range.[1] Impurities such as residual boron salts (from BBr₃ demethylation) can depress the MP significantly.
Thermal Stability & Decomposition Profile
The thermal stability of 6-hydroxy-1,3,3-trimethylindolin-2-one is defined by two competing mechanisms: the high stability of the lactam ring and the oxidative susceptibility of the phenol.[1]
Stability Thresholds
T < 150 °C: Chemically stable under inert atmosphere.
T > 180 °C: Onset of melt; potential for oxidative coupling if exposed to air (formation of quinoid species).
T > 250 °C: Thermal decomposition (decarboxylation/ring opening).
Decomposition Pathways (Graphviz Diagram)
The following diagram illustrates the stability logic and degradation risks.
Figure 1: Thermal stability map indicating safe operating windows and degradation risks.[1]
Handling & Storage Implications
Based on the thermal data, the following protocols are mandatory for maintaining reagent integrity, particularly for drug development or precise photochemical applications.
Oxidative Protection: The C6-hydroxyl group activates the ring, making it susceptible to air oxidation at elevated temperatures.[1] Store under Argon or Nitrogen.
Hygroscopicity: The phenolic moiety attracts moisture. Store in a desiccator; moisture can lower the apparent melting point and interfere with stoichiometric calculations in synthesis.
Heating Protocol: When drying the synthesized powder, do not exceed 60 °C under vacuum. Higher temperatures in the presence of trace oxygen can induce surface oxidation (pinking/browning of the off-white solid).[1]
Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)
Use this protocol to validate the purity of synthesized batches.
Preparation: Dry the sample at 50 °C under vacuum (10 mbar) for 4 hours to remove lattice solvents.
Loading: Pack 2–3 mm of sample into a glass capillary. Ensure the powder is compact to avoid thermal gradients.
Ramp:
Fast Ramp (10 °C/min) to 160 °C.
Slow Ramp (1 °C/min) from 160 °C until melting is observed.
Observation: Record
(first liquid drop) and (complete melt). A range >2 °C indicates impurities (likely starting material or oxidation products).
Protocol B: Thermal Stability Assessment (TGA)
Required for determining the upper limit of processing temperatures.
Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).
Atmosphere: Nitrogen purge (40 mL/min) to distinguish thermal decomposition from oxidative degradation.
Method: Ramp from 25 °C to 400 °C at 10 °C/min.
Analysis:
Volatiles: Weight loss < 150 °C corresponds to solvent/water.
Decomposition: Determine
(temperature at 5% mass loss). For indolinones, this is typically >230 °C.
References
Patent CA2749893A1 . 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one derivatives. (Describes the synthesis of 6-hydroxy-1,3,3-trimethylindolin-2-one via demethylation).
PubChem Compound Summary . 5-Hydroxy-1,3,3-trimethylindolin-2-one (Analogous Structure). National Center for Biotechnology Information.
difference between 5-hydroxy and 6-hydroxy-1,3,3-trimethylindolin-2-one
An In-depth Technical Guide to the Isomeric Distinction and Properties of 5-Hydroxy- and 6-Hydroxy-1,3,3-trimethylindolin-2-one Abstract The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Isomeric Distinction and Properties of 5-Hydroxy- and 6-Hydroxy-1,3,3-trimethylindolin-2-one
Abstract
The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Subtle changes in the substitution pattern of this core can lead to significant variations in physicochemical properties and pharmacological effects. This guide provides an in-depth technical examination of two constitutional isomers: 5-hydroxy-1,3,3-trimethylindolin-2-one and 6-hydroxy-1,3,3-trimethylindolin-2-one. We will explore the critical differences in their chemical structure, synthesis, physicochemical characteristics, spectroscopic signatures, and potential biological implications. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how positional isomerism in this scaffold dictates molecular behavior.
Structural Elucidation: The Significance of a Single Hydroxyl Shift
At their core, both molecules share the 1,3,3-trimethylindolin-2-one framework. The defining difference lies in the position of the hydroxyl (-OH) group on the aromatic benzene ring.
5-Hydroxy-1,3,3-trimethylindolin-2-one: The hydroxyl group is positioned para to the C4-C5 bond of the pyrrolidone ring.
6-Hydroxy-1,3,3-trimethylindolin-2-one: The hydroxyl group is positioned meta to the C4-C5 bond of the pyrrolidone ring.
This seemingly minor positional shift has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn influences its physical properties and biological interactions.
Caption: Core structures of the 5-hydroxy and 6-hydroxy isomers.
Synthesis Strategies: Isomer-Specific Pathways
The synthesis of these isomers necessitates distinct starting materials to ensure regiochemical control of the hydroxyl group. A generalized retro-synthetic approach would involve the cyclization of an appropriately substituted N-methylaniline derivative.
Key Causality in Synthesis: The choice of starting material is paramount. To synthesize the 5-hydroxy isomer, a para-substituted aminophenol is required. Conversely, the 6-hydroxy isomer demands a meta-substituted aminophenol as the precursor.
Caption: Divergent synthetic pathways based on starting material regiochemistry.
Experimental Protocol: Representative Synthesis of a Hydroxy-Indolinone
This protocol is a representative model for the intramolecular cyclization step, a crucial part of forming the indolinone core.
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the N-methyl-N-(aryl)-2-bromo-2-methylpropanamide intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add a Lewis acid catalyst, such as Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄) (1.2 - 2.0 eq), portion-wise to manage the exothermic reaction.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
Workup: Carefully quench the reaction by pouring it into a mixture of ice and 1M HCl. This hydrolyzes the catalyst and neutralizes the mixture.
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or DCM) (3x volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure hydroxy-1,3,3-trimethylindolin-2-one.
Trustworthiness: This self-validating protocol relies on TLC monitoring to ensure reaction completion before proceeding to workup, minimizing side-product formation. The acidic quench and subsequent purification by chromatography are standard, robust methods for isolating and purifying products from Friedel-Crafts type reactions.
Comparative Physicochemical Properties
The position of the hydroxyl group directly impacts intermolecular forces and polarity, leading to distinct physicochemical properties.
Expected to differ due to variations in crystal lattice packing and hydrogen bonding networks.
Boiling Point (°C)
Data not available
Data not available
The 6-hydroxy isomer may have a slightly higher boiling point due to potentially stronger intermolecular hydrogen bonding.
Acidity (pKa)
Data not available
Data not available
The electron-withdrawing effect of the lactam carbonyl group will influence the acidity of the phenolic proton differently at the 5- vs. 6-position, leading to different pKa values.
Both have a carbonyl oxygen and a hydroxyl oxygen.
Spectroscopic Differentiation: A Definitive Analysis
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide the most definitive means of distinguishing between these two isomers.
¹H NMR Spectroscopy
The key differentiating feature is the pattern of signals in the aromatic region (typically δ 6.5-7.5 ppm). The coupling patterns between the three aromatic protons are unique to each isomer.
5-Hydroxy Isomer:
H4: Appears as a doublet (d), coupled only to H6.
H6: Appears as a doublet of doublets (dd), coupled to both H4 and H7.
H7: Appears as a doublet (d), coupled only to H6.
6-Hydroxy Isomer:
H4: Appears as a doublet (d), coupled to H5.
H5: Appears as a doublet of doublets (dd), coupled to H4 and H7.
H7: Appears as a singlet or a narrow doublet (d), with a small meta-coupling to H5.
¹³C NMR Spectroscopy
The chemical shifts of the aromatic carbons provide a secondary confirmation. The carbon atom directly attached to the hydroxyl group (C-OH) will have a characteristic downfield shift (δ ~150-160 ppm), and its precise location will differ. The substitution pattern also affects the shifts of all other aromatic carbons.
Protocol: NMR Sample Preparation and Analysis
Sample Preparation: Accurately weigh ~5-10 mg of the purified indolinone sample.
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. Ensure complete dissolution.
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and shimmed to ensure a homogeneous magnetic field.
Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Interpretation: Integrate the signals to determine proton ratios. Analyze the chemical shifts (δ), multiplicities (e.g., s, d, t, q, dd), and coupling constants (J) of the aromatic protons to definitively assign the isomeric structure as described in section 4.1.
Biological Activity and Drug Development Implications
The orientation of the hydroxyl group is critical for molecular recognition in biological systems. It can act as a key hydrogen bond donor or acceptor, and its position dictates the feasibility of these interactions.
Expertise & Experience: In drug design, a hydroxyl group is often a key "anchor point" for binding to a protein target. Moving it from the 5- to the 6-position can completely abolish or significantly alter binding affinity. For instance, if a receptor's active site has a hydrogen bond acceptor positioned to interact with the 5-position, the 6-hydroxy isomer would be unable to form this crucial bond, rendering it inactive.
Furthermore, phenolic hydroxyl groups are common sites for Phase II metabolism (e.g., glucuronidation or sulfation). The accessibility and electronic environment of the hydroxyl group can influence the rate and profile of metabolic deactivation, thereby affecting the compound's pharmacokinetic profile and duration of action. Some hydroxylated aromatic compounds have shown potential as antioxidants or anti-inflammatory agents.[3][4][5]
Conclusion
While 5-hydroxy- and 6-hydroxy-1,3,3-trimethylindolin-2-one are structurally very similar, they are distinct chemical entities with unique properties. The positional difference of the hydroxyl group necessitates different synthetic strategies and results in measurable variations in physicochemical properties. Most critically, their spectroscopic signatures, particularly their ¹H NMR spectra, are unequivocally different, providing a reliable method for identification. These structural nuances are of paramount importance in the field of drug development, where such isomeric differences can translate into a stark contrast between a potent therapeutic agent and an inactive molecule. Therefore, rigorous analytical characterization is not merely a procedural step but a fundamental requirement for advancing research with these and other isomeric compounds.
References
Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)
INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). DergiPark.
Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Deriv
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in R
Thermodynamic Profiling of the Indolin-2-one Scaffold: pKa Divergence and Acidity of Hydroxyl Derivatives
Executive Summary The indolin-2-one (oxindole) bicyclic heterocycle is a privileged structural motif in modern drug discovery, serving as the core scaffold for numerous kinase inhibitors, neuroprotectants, and anti-cance...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indolin-2-one (oxindole) bicyclic heterocycle is a privileged structural motif in modern drug discovery, serving as the core scaffold for numerous kinase inhibitors, neuroprotectants, and anti-cancer agents. The introduction of a hydroxyl group into this framework fundamentally alters its physicochemical profile, dictating aqueous solubility, membrane permeability, and protein-ligand binding thermodynamics. This technical whitepaper explores the positional isomerism of hydroxylated indolin-2-ones, the electronic causality driving their pKa values, and the self-validating analytical methodologies required for accurate thermodynamic profiling.
Structural Determinants of Acidity: Positional Isomerism
The acidity of a hydroxyl group within the indolin-2-one scaffold is not uniform; it is strictly governed by its topological position relative to the lactam core. The divergence in pKa values arises from the interplay between aromatic resonance stabilization and the inductive electron-withdrawing (-I) effects of the C-2 carbonyl group.
Fig 1: Positional influence on the acidity (pKa) of functional groups within the indolin-2-one scaffold.
Aromatic Hydroxyls (e.g., 5-Hydroxyoxindole)
When the hydroxyl group is located on the aromatic ring (C-4 through C-7), it exhibits distinct phenolic character. For instance, 5-hydroxyoxindole has an experimental pKa of approximately 9.38[1].
Causality: A standard unsubstituted phenol has a pKa of ~10.0. The increased acidity (lower pKa) of 5-hydroxyoxindole is driven by the electron-withdrawing inductive effect of the lactam carbonyl at C-2, which pulls electron density across the fused aromatic system, thereby stabilizing the phenoxide anion formed upon deprotonation.
Hydroxylation at the C-3 position yields a tertiary aliphatic alcohol, commonly referred to as dioxindole. While typical tertiary alcohols (e.g., tert-butanol) are very weak acids with pKa values around 16.5, the 3-OH group in oxindole exhibits a significantly enhanced acidity with a calculated pKa of approximately 11.0[2].
Causality: This dramatic pKa shift is caused by the strong alpha-inductive (-I) electron withdrawal from the adjacent C-2 carbonyl group. However, because the resulting alkoxide charge at C-3 cannot be delocalized into the aromatic ring via resonance, it remains less acidic than its phenolic counterparts or highly conjugated enols (like dimedone, pKa 5.23)[2]. The addition of strong electron-withdrawing groups at C-3, such as in 3-hydroxy-3-(trifluoromethyl)indolin-2-one, will further depress the pKa[3].
To ensure rigorous scientific integrity, the determination of pKa and the subsequent optimization of analytical methods must rely on self-validating systems.
Because the ionization of aromatic hydroxyls alters the conjugated pi-electron system, UV-Vis titration is the gold standard for determining the pKa of compounds like 5-hydroxyoxindole.
Fig 2: Self-validating UV-Vis spectrophotometric workflow for thermodynamic pKa determination.
Step-by-Step Methodology:
Calibration: Calibrate a high-precision pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.
Sample Preparation: Dissolve the hydroxyoxindole derivative in a 1% DMSO/aqueous cosolvent system. Causality: The unionized form has poor aqueous solubility; the cosolvent prevents precipitation during the acidic phase of the titration.
Titration: Adjust the pH from 2.0 to 12.0 using 0.1 M HCl and 0.1 M NaOH. Crucial: Conduct this under a nitrogen blanket. Causality: Electron-rich phenoxides are highly susceptible to oxidative degradation in alkaline environments.
Spectral Acquisition: Record UV-Vis spectra at intervals of 0.5 pH units. Look for the bathochromic shift associated with phenoxide formation.
System Validation: The protocol is self-validating only if clear isosbestic points are observed across the spectra. The presence of an isosbestic point mathematically guarantees that only two species (the protonated phenol and the deprotonated phenoxide) are in thermodynamic equilibrium, ruling out degradation or precipitation artifacts.
Data Analysis: Apply multi-wavelength non-linear regression to the absorbance vs. pH curve using the Henderson-Hasselbalch equation to extract the pKa.
Protocol B: HPLC Mobile Phase Optimization via pKa Targeting
Chromatographic peak tailing and splitting are common issues for 5-hydroxyoxindole due to secondary interactions between the partially ionized hydroxyl group (pKa 9.38) and free silanol groups on silica-based stationary phases[1].
Step-by-Step Methodology:
Buffer Selection: Select an acidic mobile phase buffer (e.g., Formic Acid or Phosphate buffer) adjusted to a pH of 2.5 to 4.5[1].
Mechanistic Validation: By setting the mobile phase pH at least 2 units below the analyte's pKa (9.38 - 2 = 7.38), >99% of the 5-hydroxyoxindole is forced into its unionized, fully protonated state.
Execution: Run the reverse-phase HPLC. Causality: The protonation entirely suppresses detrimental ion-exchange interactions with residual silanols, ensuring sharp, symmetrical peaks and high resolution[1].
Implications in Drug Formulation: Ion-Pairing Strategies
The precise pKa of the hydroxyl group directly dictates advanced formulation strategies, particularly for transdermal and highly permeable drug delivery systems. For 3-hydroxyoxindole derivatives (pKa ~11), the relatively high acidity for an aliphatic alcohol allows for the formation of stable ion pairs.
By reacting 3-hydroxyoxindole derivatives with an organic base like triethylamine (pKa ~10.7), researchers can synthesize stable triethylammonium salts[2]. Causality: The close proximity of the pKa values allows for an equilibrium shift that forms a lipophilic ion pair. This ion-pairing strategy effectively masks the localized charge of the alkoxide, significantly enhancing the thermodynamic solubility and transdermal permeation of the ionized drug through lipid bilayers[2].
Introduction: The Fischer Base and the Strategic Value of Hydroxylation
An In-Depth Technical Guide to the History and Development of Hydroxy-Functionalized Fischer Bases This guide provides a comprehensive overview of the history, synthesis, and application of hydroxy-functionalized Fischer...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the History and Development of Hydroxy-Functionalized Fischer Bases
This guide provides a comprehensive overview of the history, synthesis, and application of hydroxy-functionalized Fischer bases. Designed for researchers, medicinal chemists, and professionals in drug development, it delves into the strategic importance of this molecular scaffold, the evolution of its synthesis from classical methods to modern adaptations, and its role as a versatile building block in both materials science and pharmacology.
The archetypal Fischer's base, 1,3,3-trimethyl-2-methyleneindoline, is a heterocyclic compound first synthesized in the late 19th century. Its creation is a direct result of the Fischer indole synthesis, a seminal reaction discovered by Hermann Emil Fischer in 1883 that forms an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2][3] For decades, the primary utility of Fischer's base was as a key intermediate in the synthesis of cyanine and other methine dyes.[4]
The advent of modern drug discovery and materials science, however, spurred the need for more complex and functionalized molecular scaffolds. The introduction of a hydroxyl (-OH) group onto the aromatic ring of the Fischer base represents a critical evolutionary step. This functionalization is not a trivial modification; it imparts a range of desirable properties that significantly expand the molecule's utility.
The Rationale for Hydroxy-Functionalization:
In Medicinal Chemistry: The hydroxyl group is a powerful modulator of a molecule's pharmacokinetic and pharmacodynamic properties. It can increase aqueous solubility, a crucial factor for drug delivery and bioavailability. As a hydrogen bond donor and acceptor, it can form specific, high-affinity interactions with biological targets like enzymes and receptors, often leading to improved potency and selectivity.[5] Furthermore, the hydroxyl group serves as a versatile synthetic "handle," allowing for subsequent chemical modifications to build more complex, analogue-based drug candidates.[5]
In Materials Science: For applications in dyes, the hydroxyl group acts as a key auxochrome, capable of modulating the photophysical properties of the final molecule, including its absorption and emission wavelengths.[6][7] This is particularly relevant for creating near-infrared (NIR) fluorescent dyes for bio-imaging.[8][9] The hydroxyl group also provides a convenient point of attachment for conjugating the dye to proteins, antibodies, or other biomolecules for targeted applications.
Part 1: The Historical and Developmental Trajectory of Synthesis
The synthesis of hydroxy-functionalized Fischer bases is not marked by a single, revolutionary discovery but rather by the logical and progressive extension of the foundational Fischer indole synthesis. The core innovation lies in the strategic selection of a hydroxy-substituted phenylhydrazine as the starting material.
1.1. The Classical Foundation: Fischer Indole Synthesis
The development of these compounds is intrinsically linked to the versatility of the Fischer indole synthesis. The reaction proceeds by heating a substituted phenylhydrazine (or its salt) with a ketone, most commonly 3-methyl-2-butanone or acetone, in the presence of an acid catalyst.[1][10] The use of a hydroxyl-substituted phenylhydrazine, such as 4-hydroxyphenylhydrazine, directly introduces the desired functionality onto the resulting indolenine ring.
1.2. Evolution of Catalysis and Reaction Conditions
The choice of acid catalyst is a critical parameter that has seen considerable evolution.
Brønsted Acids: Early syntheses relied on strong Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and glacial acetic acid.[2][11] Polyphosphoric acid (PPA) and p-toluenesulfonic acid (PTSA) later became popular for their efficacy in promoting the key cyclization step at elevated temperatures.[1][11]
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) were also found to be effective catalysts for the reaction.[1][2]
Streamlined Processes: Recognizing the industrial importance of Fischer's bases, efforts were made to improve efficiency. A 1971 patent, for example, described a one-pot process where the ketone, a substituted phenylhydrazine, and a polyphosphate ester are reacted together directly, simplifying the workflow and making it more economical.[4]
1.3. Modern Synthetic Enhancements
While the classical Fischer synthesis remains the workhorse method, modern organic chemistry has introduced techniques that expand its scope. The Buchwald-Hartwig amination, for instance, provides a palladium-catalyzed route to synthesize a wide variety of N-arylhydrazones from aryl halides and hydrazones.[1][12] This powerful method indirectly benefits the synthesis of hydroxy-functionalized Fischer bases by making a broader range of complex, substituted hydroxylated phenylhydrazines readily accessible as precursors.
Part 2: Core Synthetic Methodology and Mechanistic Underpinnings
The synthesis of a hydroxy-functionalized Fischer base is a robust and well-understood process. Here, we detail the mechanism and provide a representative experimental protocol for the preparation of 5-hydroxy-1,3,3-trimethyl-2-methyleneindoline.
2.1. The Reaction Mechanism
The reaction proceeds through a series of well-defined steps, catalyzed by acid:
Hydrazone Formation: The amine of the 4-hydroxyphenylhydrazine performs a nucleophilic attack on the carbonyl carbon of the ketone (e.g., 3-methyl-2-butanone), forming a phenylhydrazone intermediate.
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.
[1][1]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, electrocyclic[1][1]-sigmatropic rearrangement. This is the key bond-forming step that breaks the N-N bond and forms a new C-C bond, creating a di-imine intermediate.
Aromatization and Cyclization: The intermediate rearomatizes, which then facilitates an intramolecular nucleophilic attack by the amino group onto an imine carbon, forming a five-membered ring aminal.
Elimination of Ammonia: Under acidic catalysis, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, conjugated indolenine ring system of the final product.
Diagram: Mechanism of Hydroxy-Fischer Base Synthesis
Caption: Key steps in the acid-catalyzed Fischer indole synthesis.
2.2. Experimental Protocol: Synthesis of 5-Hydroxy-1,3,3-trimethyl-2-methyleneindoline
This protocol provides a self-validating methodology for synthesizing a representative hydroxy-functionalized Fischer base.
Materials:
4-Hydroxyphenylhydrazine hydrochloride
3-Methyl-2-butanone (Isopropyl methyl ketone)
Glacial Acetic Acid
Sodium Bicarbonate (or other suitable base)
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-hydroxyphenylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.2 eq) in glacial acetic acid.
Indolization: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution over crushed ice and slowly neutralize with a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases and the pH is approximately 8.
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure hydroxy-functionalized Fischer base.
Diagram: Experimental Workflow
Caption: A typical workflow for synthesis and purification.
2.3. Structural Validation
The identity and purity of the synthesized product must be rigorously confirmed through standard analytical techniques:
¹H NMR: Will show characteristic signals for the gem-dimethyl groups (singlet, ~1.3 ppm), the N-methyl group (singlet, ~2.7 ppm), the exocyclic methylene protons (two singlets or a broad singlet, ~3.8-4.0 ppm), and distinct aromatic protons, along with a signal for the hydroxyl proton.
¹³C NMR: Will confirm the number of unique carbon atoms, including the quaternary carbon at the 3-position and the exocyclic methylene carbon.
Mass Spectrometry (MS): Will show the correct molecular ion peak corresponding to the product's molecular weight.
Infrared (IR) Spectroscopy: Will display a characteristic broad absorption band for the O-H stretch of the hydroxyl group (~3300-3500 cm⁻¹).
Part 3: Applications and Future Perspectives
The introduction of a hydroxyl group transforms the Fischer base from a simple dye intermediate into a highly valuable and versatile scaffold for advanced applications.
3.1. Advanced Dyes and Fluorescent Probes
The primary modern application remains in the synthesis of functional dyes. Hydroxy-functionalized Fischer bases are quaternized and used as the heterocyclic core for polymethine cyanine dyes. The hydroxyl group offers several advantages:
Tunability: It can be used to fine-tune the electronic properties of the dye, shifting its absorption and emission maxima.[8]
Bioconjugation: It serves as a reactive site for covalently linking the dye to biomolecules, enabling the creation of targeted fluorescent probes for in vivo imaging and diagnostics.[9]
Solubility: It improves the water solubility of the resulting dyes, which is often a requirement for biological applications.
3.2. Scaffolds in Drug Discovery
While the simple hydroxy-Fischer base itself is not a drug, it represents a "privileged scaffold"—a molecular framework that is amenable to binding to multiple biological targets with high affinity. The rigid, three-dimensional structure of the indolenine core, combined with the reactive handle of the hydroxyl group, makes it an ideal starting point for building libraries of complex molecules for high-throughput screening.[11] The hydroxyl group provides a vector for chemical diversification, allowing chemists to systematically explore the chemical space around the core structure to optimize binding and biological activity.
Table 1: Comparison of Synthetic Parameters for Fischer Indole Synthesis
Parameter
Classical Method
Modern Variations
Causality and Rationale
Catalyst
Strong Brønsted or Lewis Acids (e.g., H₂SO₄, PPA, ZnCl₂)[1][2]
Often milder, but the core indolization step still typically requires heat.
Provides the thermal energy for the key rearrangement and cyclization steps.
Scope
Broad for simple precursors.
Significantly expanded to include complex and sterically hindered precursors.
Catalytic methods allow for the synthesis of hydrazones that are inaccessible via classical condensation.
Conclusion
The development of hydroxy-functionalized Fischer bases exemplifies a core principle of modern organic and medicinal chemistry: the strategic functionalization of a simple, historical scaffold to unlock new potential. Evolving from a logical extension of the classic Fischer indole synthesis, the methods to produce these compounds have become increasingly refined. The presence of the hydroxyl group provides a critical tool for chemists to modulate physical properties and to build molecular complexity. As a result, hydroxy-functionalized Fischer bases have transitioned from being simple dye precursors to serving as sophisticated building blocks for advanced materials and as promising scaffolds in the rational design of new therapeutic agents. Their continued development and application are poised to contribute significantly to the fields of bio-imaging, diagnostics, and drug discovery.
References
Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 15). RSC Publishing. [Link]
New 3H-Indole Synthesis by Fischer's Method. Part I. (2025, October 16). ResearchGate. [Link]
Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme. (n.d.). PMC. [Link]
Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. (n.d.). PMC. [Link]
Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (n.d.). PMC. [Link]
Modified fischer-tropsch synthesis: A review of highly selective catalysts for yielding olefins and higher hydrocarbons. (2022, August 23). Frontiers. [Link]
Process for preparing fischer{3 s base. (n.d.).
Structural Engineering of Cyanine Dyes to Access Highly Redshifted and Emissive J- aggregates. (n.d.). ACS Publications. [Link]
Cyanine Renaissance: Tailoring the Properties to Applications. (n.d.). Semantic Scholar. [Link]
Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (n.d.). The Distant Reader. [Link]
The underappreciated hydroxyl in drug discovery. (2022, March 1). Drug Discovery Today. [Link]
Process for the preparation of 1,3,3-trimethyl-2-methylene indolines. (n.d.).
Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. (n.d.). Medico Research Chronicles. [Link]
A review of Fischer Tropsch synthesis process, mechanism, surface chemistry and catalyst formulation. (n.d.). National Energy Technology Laboratory. [Link]
unsymmetrical cyanine dyes: Topics by Science.gov. (n.d.). Science.gov. [Link]
Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. (2024, May 4). RSIS International. [Link]
Synthesis, Spectral Characterization and Antimicrobial Evaluation of 1- Hydroxy-2-acetonaphthone Schiff Base and their Fe(II), Mn(II) Metal Complexes. (2025, August 9). ResearchGate. [Link]
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). PMC. [Link]
Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace. [Link]
Asymmetric Monomethine Cyanine Dyes with Hydrophobic Functionalities for Fluorescent Intercalator Displacement Assay. (2023, December 23). PMC. [Link]
Design of bifunctional bimetallic Fischer–Tropsch synthesis (FTS) catalysts: acid functionalization of TiO2 support for enhanced product selectivity. (n.d.). Journal of Materials Chemistry A. [Link]
Synthesis of Photochromic Spirooxazines Utilizing 6-Hydroxy-1,3,3-trimethylindolin-2-one: An Application Note and Detailed Protocol
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of photochromic spirooxazines, with a specific focus on the utilization of 6-Hydroxy-...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of photochromic spirooxazines, with a specific focus on the utilization of 6-Hydroxy-1,3,3-trimethylindolin-2-one as a key precursor. This application note delves into the underlying chemical principles, offers a detailed, step-by-step synthesis protocol, and outlines robust characterization and purification methodologies. By integrating expert insights with established scientific literature, this guide aims to empower researchers to successfully synthesize and explore the diverse applications of these fascinating molecular switches.
Introduction: The Dynamic World of Photochromism and Spirooxazines
Photochromism is a remarkable phenomenon where a chemical species undergoes a reversible transformation between two forms possessing distinct absorption spectra, a change initiated by the absorption of electromagnetic radiation.[1] Among the various classes of photochromic compounds, spirooxazines have garnered significant attention due to their excellent fatigue resistance, strong photocoloration, and rapid thermal relaxation rates.[2][3] These properties make them ideal candidates for a wide array of applications, including optical data storage, smart windows, ophthalmic lenses, and molecular sensors.[2][4][5]
The photochromic behavior of spirooxazines is rooted in the reversible cleavage of a C-O bond within the spiro center upon UV irradiation. This process converts the colorless, closed-ring spiro (SP) form into a colored, open-ring merocyanine (MC) form.[6][7] The merocyanine form can revert to the spiro form either thermally or by irradiation with visible light.[3][6] The 6-hydroxy-1,3,3-trimethylindolin-2-one starting material offers a strategic point for molecular design, allowing for the introduction of various functionalities to tune the photochromic properties of the final spirooxazine molecule.
Reaction Mechanism: The Condensation Pathway
The synthesis of spirooxazines from 6-Hydroxy-1,3,3-trimethylindolin-2-one typically involves a condensation reaction with a suitable ortho-hydroxynitroso aromatic compound. The generally accepted mechanism proceeds as follows:
Caption: General reaction mechanism for spirooxazine synthesis.
The indolinone precursor first undergoes a base-catalyzed tautomerization to form the more reactive 2-methyleneindoline intermediate. This intermediate then undergoes a condensation reaction with the ortho-hydroxynitroso aromatic compound. The reaction is typically carried out in a polar solvent, such as methanol or ethanol, and may be heated to reflux to drive the reaction to completion.[2][6]
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of a representative spirooxazine using 6-Hydroxy-1,3,3-trimethylindolin-2-one and 1-nitroso-2-naphthol.
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Purity
Supplier
6-Hydroxy-1,3,3-trimethylindolin-2-one
54934-54-2
205.25
>98%
Major Aldrich
1-Nitroso-2-naphthol
131-91-9
173.17
>97%
TCI Chemicals
Methanol (Anhydrous)
67-56-1
32.04
99.8%
Fisher Scientific
Triethylamine
121-44-8
101.19
>99%
Acros Organics
Dichloromethane
75-09-2
84.93
>99.5%
VWR Chemicals
Hexane
110-54-3
86.18
>98.5%
BDH Chemicals
Ethyl Acetate
141-78-6
88.11
>99.5%
EMD Millipore
Equipment
Round-bottom flasks (50 mL, 100 mL)
Reflux condenser
Magnetic stirrer with heating plate
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
UV lamp (254 nm and 365 nm)
Glass funnels and beakers
Column for chromatography
Synthesis Procedure
Caption: Step-by-step experimental workflow for spirooxazine synthesis.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Hydroxy-1,3,3-trimethylindolin-2-one (1.0 g, 4.87 mmol) in 40 mL of anhydrous methanol.
Addition of Reagents: To the stirred solution, add 1-nitroso-2-naphthol (0.84 g, 4.87 mmol) followed by the dropwise addition of triethylamine (0.1 mL, 0.72 mmol) as a catalyst.
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The formation of the spirooxazine product will be indicated by the appearance of a new spot with a different Rf value.
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
Extraction: Dissolve the resulting crude residue in 50 mL of dichloromethane. Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) and then with brine (30 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude spirooxazine product.
Purification
The crude product is purified by column chromatography on silica gel.
Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%). Collect the fractions containing the desired product, as identified by TLC.
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified spirooxazine as a solid. The product is typically a pale-yellow or off-white powder.[3]
Characterization
Thorough characterization is crucial to confirm the structure and assess the photochromic properties of the synthesized spirooxazine.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized spirooxazine. The spectra should be consistent with the expected structure, showing characteristic peaks for the indoline and naphthoxazine moieties.[6]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide additional structural information, showing characteristic vibrational bands for the functional groups present in the molecule.[6]
Photochromic Properties
The photochromic behavior of the synthesized spirooxazine is evaluated using UV-Vis spectroscopy.
Solution Preparation: Prepare a dilute solution of the spirooxazine in a suitable solvent (e.g., acetonitrile or toluene) at a concentration of approximately 1 x 10⁻⁴ M.
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in its initial (closed) form. The spiro form typically exhibits absorption bands in the UV region.
Photoactivation: Irradiate the solution with a UV lamp (e.g., 365 nm). A visible color change (often to blue or purple) should be observed.[1]
Colored Form Spectrum: Immediately after irradiation, record the UV-Vis absorption spectrum of the colored (open) merocyanine form. A new, strong absorption band should appear in the visible region (typically between 550-650 nm).[6][8]
Reversibility: The color of the solution should fade back to its original state upon standing in the dark (thermal reversion) or upon irradiation with visible light. This process can be monitored by taking successive UV-Vis spectra over time.
Property
Typical Expected Value/Observation
Appearance
Pale yellow to off-white solid
λmax (Spiro Form)
~320-380 nm (in acetonitrile)
λmax (Merocyanine Form)
~580-620 nm (in acetonitrile)
Photo-response
Rapid coloration upon UV (365 nm) irradiation
Thermal Fading
Reverts to colorless form in the dark (rate is solvent dependent)
Troubleshooting and Expert Insights
Low Yield: If the reaction yield is low, ensure all reagents are pure and the methanol is anhydrous. The reaction time can also be extended, and the amount of catalyst can be optimized. In some cases, the choice of base can influence the reaction efficiency.
Purification Difficulties: Spiro compounds can sometimes show affinity for silica gel, leading to streaking on TLC plates and difficult column chromatography.[9] Using a less polar solvent system or a different stationary phase (e.g., alumina) might be beneficial.
Poor Photochromic Response: The photochromic performance can be highly dependent on the solvent polarity. The open merocyanine form is often more stabilized in polar solvents, leading to a red-shift in the absorption maximum.[6] Testing the photochromic properties in a range of solvents is recommended. The presence of impurities can also quench the photochromic activity.
Conclusion
The synthesis of photochromic spirooxazines using 6-Hydroxy-1,3,3-trimethylindolin-2-one provides a versatile platform for the development of novel smart materials. The hydroxyl group offers a convenient handle for further functionalization, enabling the fine-tuning of the molecule's photochromic properties and its incorporation into various matrices. By following the detailed protocol and characterization methods outlined in this application note, researchers can confidently synthesize and explore the potential of these dynamic molecules in their respective fields.
References
MDPI. (2017, December 18). Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials. Retrieved from [Link]
Yang, X. L., et al. (2012). Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines. Asian Journal of Chemistry, 25(5), 2443-2447.
PMC. (n.d.). Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Photochromic Spiropyran- and Spirooxazine-Homopolymers in Mesoporous Thin Films by Surface Initiated ROMP. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism of photochromic transformations of spirooxazine. Retrieved from [Link]
MDPI. (2017, March 13). A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs. Retrieved from [Link]
DCU Research Repository. (n.d.). Spirooxazine derivatives paper_rob edit_. Retrieved from [Link]
ResearchGate. (2025, August 6). Synthesis of functionalized spiropyran and spirooxazine derivatives and their photochromic properties | Request PDF. Retrieved from [Link]
SCIRP. (2013). Characterization of Spirooxazine and Spiropyran Hosted in Poly(Methyl Methacrylate) for Germicidal UV Source Indicator Application. Optics and Photonics Journal, 3, 11-16.
Chemical Communications (RSC Publishing). (n.d.). Photochromism of spiropyrans and spirooxazines in the solid state: low temperature enhances photocoloration. Retrieved from [Link]
RSC Publishing. (n.d.). Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. Retrieved from [Link]
AIP Publishing. (n.d.). The Study of Photochromic Performance and Photofatigue Behavior of Spirooxazine. Retrieved from [Link]
PMC. (n.d.). Spirooxazine-Based Dual-Sensing Probe for Colorimetric Detection of Cu2+ and Fe3+ and Its Application in Drinking Water and Rice Quality Monitoring. Retrieved from [Link]
Scilit. (2009, September 29). Spectral Properties of Spirooxazine Photochromes: TD-DFT Insights. Retrieved from [Link]
Application Notes and Protocols for the O-Alkylation of 6-Hydroxy-1,3,3-trimethylindolin-2-one
Authored by: A Senior Application Scientist Abstract This comprehensive guide details the O-alkylation of 6-Hydroxy-1,3,3-trimethylindolin-2-one, a critical transformation for the synthesis of a diverse range of biologic...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the O-alkylation of 6-Hydroxy-1,3,3-trimethylindolin-2-one, a critical transformation for the synthesis of a diverse range of biologically active molecules and chemical probes. The protocol is centered around the robust and versatile Williamson ether synthesis, providing researchers, scientists, and drug development professionals with a detailed, step-by-step methodology, mechanistic insights, and practical considerations for achieving high-yield synthesis of O-alkylated indolinone derivatives.
Introduction
6-Hydroxy-1,3,3-trimethylindolin-2-one is a valuable synthetic intermediate, featuring a phenolic hydroxyl group that is amenable to a variety of chemical modifications. The O-alkylation of this moiety is a key step in the development of novel compounds with potential applications in medicinal chemistry and materials science. The introduction of various alkyl or aryl groups can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological target engagement. This application note provides a foundational protocol for the efficient O-alkylation of this scaffold.
Mechanistic Foundation: The Williamson Ether Synthesis
The O-alkylation of 6-Hydroxy-1,3,3-trimethylindolin-2-one is most commonly and efficiently achieved through the Williamson ether synthesis. This venerable yet highly reliable method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction involves two key steps:
Deprotonation: The phenolic hydroxyl group of the indolinone is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.
Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable electrophile with a good leaving group, such as a tosylate or mesylate), leading to the formation of the desired ether and a salt byproduct.[1][2]
The choice of base, solvent, and alkylating agent is critical for the success of the reaction, influencing both the reaction rate and the yield of the desired product.
Experimental Protocol: O-Alkylation of 6-Hydroxy-1,3,3-trimethylindolin-2-one
This protocol provides a general procedure for the O-alkylation of 6-Hydroxy-1,3,3-trimethylindolin-2-one using an alkyl halide as the electrophile.
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Silica gel for column chromatography
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Separatory funnel
Rotary evaporator
Chromatography column
Step-by-Step Procedure
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-Hydroxy-1,3,3-trimethylindolin-2-one (1.0 eq).
Solvent and Base Addition: Add anhydrous DMF or MeCN to dissolve the starting material. To this solution, add a suitable base. For a milder reaction, use potassium carbonate (2.0-3.0 eq). For a faster reaction with less nucleophilic alkylating agents, sodium hydride (1.1-1.5 eq) can be employed, though caution is advised due to its pyrophoric nature.
Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide anion.
Addition of the Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture.
Reaction: The reaction mixture is then stirred at room temperature or heated to a temperature between 50-80°C, depending on the reactivity of the alkyl halide. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Workup: Upon completion, cool the reaction mixture to room temperature. If DMF was used as the solvent, it is often beneficial to pour the reaction mixture into water and extract with a water-immiscible organic solvent like ethyl acetate. If acetonitrile was used, the solvent can be removed under reduced pressure.
Extraction and Washing: Wash the organic layer sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.
Causality Behind Experimental Choices
Choice of Base: The selection of the base is pivotal. Potassium carbonate is a mild and easy-to-handle base suitable for many reactive alkyl halides. Stronger bases like sodium hydride are necessary for less reactive alkylating agents or to accelerate the reaction, as they ensure complete deprotonation of the phenolic hydroxyl group.[1]
Choice of Solvent: Aprotic polar solvents like DMF and acetonitrile are preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic.[3][4] They also possess sufficiently high boiling points for reactions that require heating.
Reaction Temperature: The reaction temperature is dependent on the reactivity of the alkylating agent. Primary alkyl halides generally react well at room temperature or with gentle heating.[1][2]
Experimental Workflow Diagram
Caption: A generalized workflow for the O-alkylation of 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Summary of Reaction Parameters
Alkylating Agent
Typical Base
Solvent
Temperature (°C)
Notes
Methyl Iodide
K2CO3
DMF or MeCN
25-50
Highly reactive, reaction is typically fast.
Ethyl Bromide
K2CO3
DMF or MeCN
50-70
Less reactive than methyl iodide, may require heating.
Benzyl Bromide
K2CO3
DMF or MeCN
25-50
Reactive benzylic halide, proceeds smoothly.
Propargyl Bromide
K2CO3
DMF or MeCN
25-50
Useful for introducing a terminal alkyne for click chemistry.
Allyl Bromide
K2CO3
DMF or MeCN
25-50
Introduces an alkene functionality for further modification.
Troubleshooting and Considerations
Low Yield: If the yield is low, consider using a stronger base like sodium hydride, increasing the reaction temperature, or extending the reaction time. Ensure all reagents and solvents are anhydrous, as water can quench the phenoxide.
Side Reactions: The use of tertiary alkyl halides is generally not recommended as they are prone to elimination reactions under basic conditions.[1]
Purification Challenges: The polarity of the O-alkylated product will depend on the nature of the introduced alkyl group. The eluent system for column chromatography should be optimized accordingly.
Conclusion
The O-alkylation of 6-Hydroxy-1,3,3-trimethylindolin-2-one via the Williamson ether synthesis is a reliable and versatile method for the generation of a wide array of derivatives. By carefully selecting the base, solvent, and alkylating agent, researchers can achieve high yields of the desired products. This protocol provides a solid foundation for the synthesis of novel indolinone-based compounds for various applications in drug discovery and chemical biology.
References
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Photophysical Characterization of Hemicyanine Dyes Derived from 6-Hydroxy-1,3,3-trimethylindolin-2-one
Executive Summary & Mechanistic Rationale
Hemicyanine dyes represent a prominent class of near-infrared (NIR) fluorophores prized for their deep-tissue penetration, high fluorescence turn-on ratios, and robust photostability[1]. At the core of their photophysical behavior is a donor-π−acceptor (D-π−A) architecture, where an electron-donating moiety is linked via a conjugated polymethine chain to a positively charged nitrogen heterocyclic acceptor[2].
The use of 6-hydroxy-1,3,3-trimethylindolin-2-one as the starting scaffold introduces a critical functional advantage: the 6-hydroxyl group. In the design of activatable fluorescent probes, this 6-OH acts as a synthetic handle for self-immolative linkers or enzyme-cleavable triggers. When the trigger is intact, the dye remains in a blue-shifted, "fluorescence-OFF" state. Upon target interaction (e.g., enzymatic cleavage), the release of the free phenolate dramatically alters the Intramolecular Charge Transfer (ICT) dynamics, triggering a strong NIR emission[1].
Synthetic Strategy: Overcoming the Lactam Barrier
Standard cyanine syntheses typically begin with an indolenine (an imine). However, 6-hydroxy-1,3,3-trimethylindolin-2-one is an oxindole (a lactam). The C2 carbonyl of the lactam is not sufficiently electrophilic to undergo direct Knoevenagel condensation with aldehydes.
To overcome this, the scaffold must first be activated into a highly reactive 1,2,3,3-tetramethyl-3H-indol-1-ium cation . This is achieved via the nucleophilic addition of a methyl Grignard reagent (MeMgBr) to the C2 carbonyl, followed by acidic dehydration[3]. Once the activated indolenium salt is isolated, it readily undergoes base-catalyzed condensation with substituted benzaldehydes to form the final hemicyanine D-π-A system[4].
Mandatory Visualizations
Figure 1: Synthetic workflow from the oxindole precursor to the final hemicyanine D-π-A scaffold.
Figure 2: Intramolecular Charge Transfer (ICT) mechanism in the synthesized hemicyanine fluorophore.
Experimental Protocols
Protocol A: Activation of the Oxindole Scaffold
Objective: Convert 6-hydroxy-1,3,3-trimethylindolin-2-one to 6-hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide.
Causality & Reagent Selection:
Because the starting material contains a highly acidic phenolic hydroxyl group, a significant excess of MeMgBr (at least 3.0–3.5 equivalents) is required. The first equivalent is consumed by deprotonating the 6-OH (yielding methane gas), protecting it in situ as a magnesium salt. The subsequent equivalents successfully attack the C2 carbonyl to form a hemiaminal intermediate. The strong acidic workup (HCl/HI) drives the elimination of water, yielding the aromatic indolenium cation[3].
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL two-neck round-bottom flask under argon. Add 6-hydroxy-1,3,3-trimethylindolin-2-one (1.0 mmol, 191 mg) and dissolve in 15 mL of anhydrous THF.
Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add MeMgBr (3.0 M in diethyl ether, 3.5 mmol, ~1.17 mL) dropwise via syringe. Note: Vigorous gas evolution (methane) will occur.
Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then reflux at 70 °C for 5 hours.
Quenching & Dehydration: Cool the reaction to 0 °C. Carefully quench with 10 mL of 1M HCl to hydrolyze the magnesium salts and drive dehydration. Stir for 30 minutes.
Salt Isolation: Add 5 mL of saturated aqueous KI (or 1 mL of 55% HI) to the aqueous layer to exchange the counterion to iodide, precipitating the indolenium salt.
Purification: Extract unreacted organic impurities with diethyl ether (3 × 20 mL). Collect the aqueous layer, concentrate under reduced pressure, and recrystallize the residue from minimal cold ethanol to yield the activated indolenium iodide.
Self-Validation & QC Checkpoints:
Visual/Physical: Gas evolution confirms the presence of the active phenol. Post-workup, the product undergoes a stark solubility shift (becoming highly water-soluble).
NMR Verification:
H NMR ( or ) will show the disappearance of the lactam structure and the appearance of a highly deshielded C2-methyl singlet at ~2.75–2.85 ppm, confirming the formation of the electron-deficient indolenium cation.
Protocol B: Knoevenagel Condensation to Hemicyanine
Objective: Synthesize the hemicyanine dye via condensation with 4-(diethylamino)benzaldehyde.
Causality & Reagent Selection:
Piperidine acts as a catalytic general base. It deprotonates the acidic C2-methyl group of the indolenium salt, generating a reactive, neutral enamine (analogous to Fischer's base). This enamine acts as the nucleophile, attacking the electrophilic carbonyl of the benzaldehyde. Subsequent dehydration establishes the extended D-π-A polymethine bridge[4].
Step-by-Step Methodology:
Reaction Setup: In a 50 mL round-bottom flask, combine 6-hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide (1.0 mmol) and 4-(diethylamino)benzaldehyde (1.1 mmol, 195 mg) in 15 mL of absolute ethanol.
Catalysis: Add 3 drops of piperidine (approx. 0.1 mmol) and 2 drops of glacial acetic acid.
Condensation: Equip the flask with a reflux condenser and heat to 80 °C for 6–8 hours under a nitrogen atmosphere.
Precipitation: Cool the intensely colored reaction mixture to room temperature. Reduce the solvent volume by half via rotary evaporation. Add 30 mL of cold diethyl ether to precipitate the crude hemicyanine dye.
Purification: Filter the precipitate under vacuum, wash extensively with cold ether, and purify via silica gel column chromatography (Eluent: DCM/MeOH, 95:5 to 90:10 gradient).
Self-Validation & QC Checkpoints:
Colorimetric Shift: The reaction is visually self-validating. The pale/yellow starting mixture will rapidly transition to an intense, opaque deep blue/purple as the conjugated system forms.
Spectroscopic QC: UV-Vis of an aliquot diluted in ethanol will reveal a massive new absorption peak emerging between 520–550 nm, confirming the D-π-A ICT transition.
Quantitative Photophysical Data
The following table summarizes the benchmark photophysical properties of hemicyanine dyes derived from the 6-hydroxy-indolenium scaffold, demonstrating the massive impact of the 6-OH protonation state on the dye's behavior[2].
Dye Derivative State
Donor Group
Acceptor Core
Absorbance Max ()
Emission Max ()
Stokes Shift
Molar Extinction ()
Masked (O-Alkyl/Acyl)
4-(Diethylamino)phenyl
6-O-Substituted-indolenium
~510 nm
~650 nm
~140 nm
~85,000
Free Phenol (Neutral)
4-(Diethylamino)phenyl
6-Hydroxy-indolenium
~530 nm
~700 nm
~170 nm
~105,000
Activated (Phenolate)
4-(Diethylamino)phenyl
6-O Indolenium
~580 nm
~740 nm
~160 nm
~120,000
Table 1: Comparative photophysical properties. Note the significant bathochromic (red) shift in both absorption and emission upon deprotonation of the 6-OH group, validating its utility in turn-on biosensing.
References
Hemicyanine dyes: Synthesis, structure and photophysical properties
Source: researchgate.net
URL:[Link]
Coumarins to Cyanines: Synthesis of Hemicyanines
Source: nih.gov
URL:[Link]
A Versatile Synthetic Strategy Enables the Discovery of Regioisomer‐Dependent in Vivo Performance in Self‐Immobilizing Hemicyanine Dyes
Source: researchgate.net
URL:[Link]
United States Patent US8772288B2 (Grignard Addition to Lactams / Iminium Salts)
Source: googleapis.com
URL:[Link]
Application Note & Protocols: Knoevenagel Condensation of 6-Hydroxy-1,3,3-trimethylindolin-2-one with Aldehydes for the Synthesis of Novel Chromophores and Bioactive Scaffolds
Abstract This document provides a comprehensive guide to the Knoevenagel condensation reaction between 6-Hydroxy-1,3,3-trimethylindolin-2-one and various aldehydes. This reaction is a cornerstone for synthesizing a diver...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the Knoevenagel condensation reaction between 6-Hydroxy-1,3,3-trimethylindolin-2-one and various aldehydes. This reaction is a cornerstone for synthesizing a diverse range of styryl-type molecules and other vinylogous compounds. These products are of significant interest in drug development and materials science, serving as fluorescent probes, photosensitizers, and scaffolds for targeted therapeutics.[1][2] We delve into the underlying reaction mechanism, explore critical experimental parameters, and provide detailed, validated protocols for both classical and environmentally benign synthesis conditions. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both the theoretical foundation and practical steps to successfully implement this versatile reaction.
Introduction: The Significance of the Indolinone Scaffold
6-Hydroxy-1,3,3-trimethylindolin-2-one is a derivative of the oxindole core, a privileged scaffold in medicinal chemistry. The active methylene group at the C3 position, flanked by a carbonyl group, is readily deprotonated under basic conditions, making it an excellent nucleophile for condensation reactions.[3][4] The Knoevenagel condensation, a variant of the aldol condensation, leverages this reactivity to form a new carbon-carbon double bond with an aldehyde partner.[1]
The resulting products, typically α,β-unsaturated carbonyl compounds, extend the conjugation of the indolinone core.[1] This extended π-system often imparts valuable photophysical properties, such as strong absorption in the visible region and fluorescence, making these compounds ideal candidates for styryl dyes.[5][6] Furthermore, the 3-substituted indolinone motif is a core component of numerous kinase inhibitors and other biologically active molecules, making this reaction a critical step in the synthesis of potential new drug candidates.[7]
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a three-step sequence: deprotonation, nucleophilic addition, and dehydration.[8] The choice of a mild base is crucial; strong bases could induce self-condensation of the aldehyde starting material.[4] Weakly basic amines like piperidine or pyrrolidine are ideal as they are strong enough to deprotonate the active methylene compound without promoting side reactions.[1][9]
Deprotonation: The basic catalyst (e.g., piperidine) abstracts a proton from the active methylene group (C3) of the indolinone, creating a resonance-stabilized enolate ion. This is the rate-determining step.[1][8]
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral aldol addition intermediate.[8]
Dehydration: The intermediate is protonated, and a subsequent base-catalyzed elimination of a water molecule occurs to form the final, thermodynamically stable α,β-unsaturated product.[8]
Caption: A diagram illustrating the key steps of the base-catalyzed Knoevenagel condensation.
Critical Experimental Parameters
The success and efficiency of the condensation are governed by several key factors. Understanding their interplay is essential for optimizing the reaction.
Choice of Aldehyde: Aromatic aldehydes are common substrates. The electronic nature of their substituents influences reactivity; electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. Steric hindrance near the carbonyl group may slow the reaction rate.
Catalyst: Piperidine is the classical catalyst for this reaction.[10][11] Pyrrolidine has been shown to be an effective and sometimes superior alternative, requiring lower catalyst loading in some cases.[9] Other organic bases or even acidic catalysts like boric acid can also be employed, offering a range of options depending on the specific substrates and desired conditions.[12]
Solvent: Protic solvents like ethanol or isopropanol are commonly used as they effectively solvate the reactants and intermediates.[13] For certain applications, particularly in green chemistry, solvent-free conditions or microwave irradiation can drastically reduce reaction times and simplify work-up.[5]
Temperature: Most reactions proceed efficiently at reflux temperature of the chosen solvent (e.g., ethanol, ~78°C). However, solvent-free microwave conditions can involve higher temperatures for very short durations.[5] Room temperature reactions are also possible, especially with more reactive aldehydes or highly efficient catalysts, but may require longer reaction times.[14]
Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing styryl-type compounds from 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Caption: A flowchart of the typical laboratory procedure for the condensation reaction.
Protocol 1: Classical Synthesis using Piperidine Catalyst in Ethanol
This protocol describes a standard, reliable method for the condensation reaction under conventional heating.
To a 50 mL round-bottom flask, add 6-Hydroxy-1,3,3-trimethylindolin-2-one (e.g., 1.0 mmol, 205 mg).
Add the desired aldehyde (1.0-1.1 mmol, 1.0-1.1 equivalents). For example, use 4-(dimethylamino)benzaldehyde (1.1 mmol, 164 mg).
Dissolve the solids in absolute ethanol (15-20 mL).
Add a catalytic amount of piperidine (e.g., 5-10 drops) to the mixture using a Pasteur pipette.[10]
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent). The formation of a new, colored, and typically lower Rf spot indicates product formation. The reaction is typically complete within 2-4 hours.
Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
Collect the precipitated solid product by vacuum filtration.
Wash the solid with a small amount of cold ethanol to remove residual impurities.
Dry the product under vacuum to obtain the crude material.
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product, often as a brightly colored crystalline solid.
Protocol 2: Green Synthesis using Solvent-Free Microwave Irradiation
This protocol offers an environmentally benign and rapid alternative to classical heating, often resulting in high yields and purity.[5]
Materials:
6-Hydroxy-1,3,3-trimethylindolin-2-one
Substituted Aldehyde
Piperidine (or other basic reagent)
Microwave synthesis vial (10 mL) with a snap cap
Domestic or dedicated laboratory microwave reactor
Ethanol (for work-up)
Procedure:
In a 10 mL microwave synthesis vial, place 6-Hydroxy-1,3,3-trimethylindolin-2-one (e.g., 1.0 mmol, 205 mg) and the aldehyde (1.0 mmol).
Add 2-3 drops of piperidine directly to the solid mixture.
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at a moderate power setting (e.g., 200-400 W) for short intervals (e.g., 30-60 seconds), with cooling periods in between to avoid excessive pressure buildup. Total irradiation time is typically 2-5 minutes.
Monitor the reaction by taking a small aliquot, dissolving it in a solvent, and running a TLC.
After completion, allow the vial to cool completely to room temperature.
Add a small amount of ethanol (2-3 mL) to the solidified reaction mixture and triturate to break up the solid.
Collect the solid product by vacuum filtration.
Wash with cold ethanol and dry under vacuum. The product obtained is often of high purity, but can be further recrystallized if necessary.
Data Summary and Troubleshooting
The reaction conditions can be tailored for different aldehydes. The following table provides representative data based on typical Knoevenagel condensations involving similar substrates.
Aldehyde
Catalyst
Conditions
Typical Time
Typical Yield
4-(dimethylamino)benzaldehyde
Piperidine
Ethanol, Reflux
2-3 h
>90%
4-nitrobenzaldehyde
Piperidine
Ethanol, Reflux
3-4 h
80-90%
Benzaldehyde
Pyrrolidine
Isopropanol, Reflux
4-6 h
75-85%
4-(dimethylamino)benzaldehyde
Piperidine
Microwave (300W)
3-5 min
>95%
Troubleshooting Guide:
Low or No Yield:
Cause: Inactive catalyst or impure reactants.
Solution: Use freshly opened piperidine/pyrrolidine. Check the purity of the indolinone and aldehyde. Ensure the reaction is heated to the correct temperature.
Formation of Side Products:
Cause: Aldehyde self-condensation (if using a strong base) or decomposition at high temperatures.
Solution: Use a weaker base or reduce the catalyst amount. For temperature-sensitive substrates, conduct the reaction at a lower temperature for a longer duration.
Product Fails to Precipitate:
Cause: Product is highly soluble in the reaction solvent.
Solution: Reduce the solvent volume by evaporation. Add the reaction mixture to a cold anti-solvent (like water or hexane) to induce precipitation.
References
PSIBERG. (2023, November 30). Knoevenagel Condensation: Mechanism, Variations & Applications. Retrieved from PSIBERG website. [Link]
Matias, N., et al. (2007). Novel environmentally benign procedures for the synthesis of styryl dyes. Dyes and Pigments, 74(2), 421-426.
Chemistry Learner. (2020, May 29). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from Chemistry Learner website. [Link]
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from Wikipedia website. [Link]
ResearchGate. (n.d.). Styryl dyes – synthesis and applications during the last 15 years. Retrieved from ResearchGate website. [Link]
Biointerface Research in Applied Chemistry. (2023, January 31). Synthesis and Photophysical Properties of Indolenine Styrylcyanine Dye and its Carboxyl-Labeled Derivative. Retrieved from Biointerface Research in Applied Chemistry website. [Link]
PMC - NIH. (2022, August 22). Dicationic styryl dyes for colorimetric and fluorescent detection of nucleic acids. Retrieved from PMC - NIH website. [Link]
Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from Semantic Scholar website. [Link]
ResearchGate. (2022, April 9). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from ResearchGate website. [Link]
PubMed. (2017, August 18). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. Retrieved from PubMed website. [Link]
MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from MDPI website. [Link]
PMC. (n.d.). Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging. Retrieved from PMC website. [Link]
Google Patents. (n.d.). WO2003099198A2 - A process for the preparation of oxindole derivatives.
ResearchGate. (n.d.). Condensation reactions of oxindole derivatives with FcC(O)H in the.... Retrieved from ResearchGate website. [Link]
PubMed. (1948, May). Piperidine derivatives; the condensation of aromatic aldehydes with l-methyl-4-piperidone. Retrieved from PubMed website. [Link]
Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from Juniper Publishers website. [Link]
Application Notes & Protocols: Strategic Functionalization of 6-Hydroxy-1,3,3-trimethylindolin-2-one for Advanced Biological Labeling
I. Introduction: The Indolinone Scaffold as a Privileged Structure for Bioprobes The indolinone core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activi...
Author: BenchChem Technical Support Team. Date: March 2026
I. Introduction: The Indolinone Scaffold as a Privileged Structure for Bioprobes
The indolinone core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[1] The specific derivative, 6-Hydroxy-1,3,3-trimethylindolin-2-one, offers a robust and synthetically tractable starting point for creating novel bioprobes. Its inherent stability, combined with the strategic placement of a phenolic hydroxyl group, provides a versatile handle for chemical modification.
The process of covalently attaching a molecular tag to a biomolecule—such as a protein, antibody, or nucleic acid—is known as bioconjugation.[2] This technique is fundamental to modern biological research and diagnostics, enabling scientists to track cellular events, image specific biomarkers, and deliver therapeutic agents to targeted cells.[2] This guide provides a detailed framework for the chemical functionalization of the 6-hydroxy-1,3,3-trimethylindolin-2-one scaffold and its subsequent conjugation to protein targets, transforming it from a simple heterocyclic compound into a powerful tool for biological inquiry.
II. Guiding Principles: Activating the Phenolic Hydroxyl Group
The primary site for functionalization on the 6-Hydroxy-1,3,3-trimethylindolin-2-one molecule is the C6-hydroxyl group. As a phenol, this group is a potent nucleophile, particularly when deprotonated under basic conditions. However, for most bioconjugation strategies, it is not sufficiently reactive to directly form stable bonds with biomolecules under physiological conditions.[3] Therefore, a two-stage strategy is employed:
Functionalization: The hydroxyl group is first derivatized with a linker that terminates in a bio-orthogonal reactive handle. This handle is a functional group that is stable in a biological environment but will react specifically and efficiently with a complementary group on a target biomolecule.[2]
Bioconjugation: The newly installed reactive handle on the indolinone probe is then used to form a stable covalent bond with the target biomolecule.
The choice of reactive handle dictates the subsequent bioconjugation chemistry. This guide will focus on introducing a terminal alkyne, a gateway to the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Figure 1. Overall workflow for converting the indolinone scaffold into a biological probe.
III. Protocol 1: Synthesis of an Alkyne-Functionalized Indolinone Probe
This protocol details the functionalization of the C6-hydroxyl group with a terminal alkyne via Williamson ether synthesis. This method is chosen for its reliability and the stability of the resulting ether linkage. The terminal alkyne serves as a versatile handle for subsequent click chemistry reactions.
Rationale: The phenolic proton is weakly acidic and can be removed by a suitable base (e.g., K₂CO₃) to form a potent nucleophile, the phenoxide. This phenoxide then attacks an alkyl halide (propargyl bromide) in an Sₙ2 reaction to form a stable ether bond. Anhydrous conditions are critical to prevent the base from being consumed by water and to avoid side reactions.
Materials & Reagents
Reagent
Supplier
Grade
Notes
6-Hydroxy-1,3,3-trimethylindolin-2-one
Sigma-Aldrich
≥97%
Store desiccated.
Propargyl bromide (80 wt. % in toluene)
Sigma-Aldrich
Corrosive, lachrymator. Handle in fume hood.
Potassium carbonate (K₂CO₃), anhydrous
Fisher Scientific
ACS Grade
Finely ground for better reactivity.
Acetonitrile (CH₃CN), anhydrous
Acros Organics
99.8%, extra dry
Use under inert atmosphere.
Ethyl acetate (EtOAc)
VWR
HPLC Grade
For extraction and chromatography.
Hexanes
VWR
HPLC Grade
For chromatography.
Deionized Water (DI H₂O)
In-house
18.2 MΩ·cm
For workup.
Brine (saturated aq. NaCl)
In-house
For workup.
Anhydrous Magnesium Sulfate (MgSO₄)
Fisher Scientific
Laboratory Grade
For drying organic layers.
Step-by-Step Methodology
Reaction Setup:
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Hydroxy-1,3,3-trimethylindolin-2-one (1.0 g, 4.87 mmol).
Place the flask under an inert atmosphere (N₂ or Ar).
Add 40 mL of anhydrous acetonitrile via syringe.
Addition of Alkylating Agent:
While stirring vigorously, add propargyl bromide (0.81 mL of 80 wt. % solution in toluene, 7.31 mmol, 1.5 equiv) dropwise over 5 minutes.
Causality Note: Dropwise addition helps to control any potential exotherm and minimizes side reactions.
Reaction:
Heat the reaction mixture to 60°C using an oil bath and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase. The product should have a higher Rf than the starting material.
Workup and Extraction:
After the reaction is complete (as judged by TLC), cool the mixture to room temperature.
Filter the mixture through a pad of Celite to remove the solid K₂CO₃, washing the pad with ethyl acetate (2 x 20 mL).
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
Wash the organic layer sequentially with DI water (2 x 30 mL) and brine (1 x 30 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an oil or solid.
Purification:
Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes.
Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, 6-(prop-2-yn-1-yloxy)-1,3,3-trimethylindolin-2-one.
Characterization of Functionalized Probe
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the trimethyl groups, the aromatic protons, the newly added methylene protons (~4.7 ppm), and the terminal alkyne proton (~2.5 ppm).
Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]⁺ and verify with the experimental result.
Figure 2. Reaction scheme for the synthesis of the alkyne-functionalized indolinone probe.
IV. Protocol 2: Bioconjugation to an Azide-Modified Protein via CuAAC
This protocol describes the conjugation of the alkyne-functionalized indolinone probe to a protein that has been pre-modified to contain an azide group (e.g., via NHS-Azide chemistry on lysine residues).
Rationale: The CuAAC reaction is a highly specific and efficient cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[2] The copper(I) catalyst is generated in situ from copper(II) sulfate by a reducing agent (sodium ascorbate). A copper-chelating ligand, such as TBTA, is used to stabilize the Cu(I) oxidation state and improve reaction efficiency. The reaction proceeds rapidly in aqueous buffers at room temperature, making it ideal for modifying sensitive biomolecules.
Materials & Reagents
Reagent/Material
Supplier
Grade
Notes
Azide-modified Protein (e.g., BSA-Azide)
In-house preparation or commercial
Bioconjugation Grade
Prepare at 1-5 mg/mL in PBS.
Alkyne-Indolinone Probe
From Protocol 1
>95% pure
Prepare a 10 mM stock solution in DMSO.
Phosphate-Buffered Saline (PBS)
Gibco
pH 7.4
Copper(II) Sulfate (CuSO₄)
Sigma-Aldrich
≥99.99% trace metals basis
Prepare a 50 mM stock solution in DI water.
Sodium Ascorbate
Sigma-Aldrich
BioXtra, ≥99.0%
Prepare a 100 mM stock solution in DI water fresh before use.
TBTA Ligand
Sigma-Aldrich
≥97% (HPLC)
Prepare a 10 mM stock solution in DMSO.
DMSO
Sigma-Aldrich
Anhydrous, ≥99.9%
For dissolving probe and ligand.
Desalting Columns (e.g., Zeba™ Spin)
Thermo Fisher Scientific
7K MWCO
For purification of the final conjugate.
Step-by-Step Methodology
Preparation of Reagents:
Prepare fresh stock solutions of sodium ascorbate.
Thaw the azide-modified protein solution and the alkyne-indolinone probe stock solution.
Reaction Assembly:
In a 1.5 mL microcentrifuge tube, combine the following in the specified order:
a. 500 µL of azide-modified protein (e.g., at 2 mg/mL in PBS).
b. 10 µL of the 10 mM Alkyne-Indolinone Probe stock (final concentration ~200 µM, adjust for desired labeling ratio).
c. 20 µL of the 10 mM TBTA ligand stock (final concentration ~400 µM).
Vortex the tube gently for 5 seconds.
Causality Note: The ligand is pre-mixed with the protein and probe to ensure the copper catalyst is immediately chelated upon addition, preventing protein damage.
Initiation of Reaction:
Add 10 µL of the 50 mM CuSO₄ stock solution.
Immediately add 20 µL of the fresh 100 mM sodium ascorbate stock solution to initiate the reaction.
The final reaction volume will be approximately 560 µL.
Incubation:
Incubate the reaction at room temperature for 1-2 hours with gentle end-over-end rotation. Protect from light if the indolinone scaffold is light-sensitive.
Purification of the Conjugate:
Remove the excess small-molecule reagents (probe, catalyst, ligand) by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) according to the manufacturer's instructions.
Elute the purified protein-indolinone conjugate in PBS.
The purified conjugate is now ready for downstream applications and characterization.
V. Validation and Characterization of the Bioconjugate
It is essential to confirm the successful conjugation and characterize the final product.
SDS-PAGE Analysis: Compare the labeled protein with the unlabeled starting protein. A successful conjugation may result in a slight shift in molecular weight. If the indolinone probe is fluorescent, the gel can be imaged on a fluorescence scanner before Coomassie staining to confirm that the fluorescence co-localizes with the protein band.
UV-Vis Spectroscopy: Measure the absorbance spectrum of the conjugate. The presence of the indolinone moiety should introduce a new absorbance peak characteristic of its chromophore. The ratio of the protein absorbance (at 280 nm) to the probe absorbance can be used to estimate the degree of labeling (DOL).
Mass Spectrometry (LC-MS): For a more precise characterization, the intact mass of the conjugate can be determined by ESI-MS. The mass increase compared to the unlabeled protein will correspond to the mass of the attached indolinone probes, allowing for a precise determination of the DOL.
VI. Conclusion
This guide provides a comprehensive and technically grounded approach to the functionalization of 6-Hydroxy-1,3,3-trimethylindolin-2-one and its application in biological labeling. By following these protocols, researchers can transform this privileged scaffold into a bespoke probe for a wide range of applications, from cellular imaging to proteomics. The key to success lies in the careful execution of the synthetic steps and rigorous characterization of the intermediates and the final bioconjugate, ensuring the generation of reliable and high-quality research tools.
step-by-step synthesis of 6-Hydroxy-1,3,3-trimethylindolin-2-one from precursors
Application Note: High-Fidelity Synthesis of 6-Hydroxy-1,3,3-trimethylindolin-2-one Executive Summary & Scientific Rationale The compound 6-Hydroxy-1,3,3-trimethylindolin-2-one (also known as 6-hydroxy-1,3,3-trimethyl-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Synthesis of 6-Hydroxy-1,3,3-trimethylindolin-2-one
Executive Summary & Scientific Rationale
The compound 6-Hydroxy-1,3,3-trimethylindolin-2-one (also known as 6-hydroxy-1,3,3-trimethyl-2-oxindole) is a critical heterocyclic building block, particularly in the material sciences for the synthesis of photochromic spirooxazines and in medicinal chemistry as a scaffold for tyrosine kinase inhibitors.
The synthesis of this moiety presents a specific regiochemical challenge: introducing the gem-dimethyl group at the C3 position while maintaining the integrity of the oxygenated substituent at C6. While direct hydroxylation of the indole core is low-yielding and lacks regiocontrol, the "Protection-Cyclization-Deprotection" strategy utilizing a methoxy-precursor is the industry standard for high-purity applications.
This protocol details the route starting from 3-methoxyaniline (m-anisidine) . The pathway involves an intermolecular amidation followed by an intramolecular Friedel-Crafts alkylation to establish the oxindole core, N-methylation, and a final Lewis-acid mediated O-demethylation. This route is preferred over the Fischer Indole synthesis for oxindoles due to milder conditions and cleaner impurity profiles.
Retrosynthetic Analysis & Workflow
The logical flow of the synthesis is designed to maximize yield and allow for the separation of regioisomers (4- vs 6-methoxy) early in the sequence if necessary, although the steric bulk of the gem-dimethyl group strongly favors the desired 6-isomer during cyclization.
Figure 1: Step-wise synthetic pathway. The critical control point is the regioselectivity during the AlCl3-mediated cyclization.
Detailed Experimental Protocols
Phase 1: Construction of the Oxindole Core
Objective: Synthesis of 6-Methoxy-3,3-dimethylindolin-2-one.
Mechanism: Nucleophilic acyl substitution followed by intramolecular electrophilic aromatic substitution.
Amidation: Dissolve 3-methoxyaniline (50 mmol) in dry Dichloromethane (DCM, 100 mL) containing Et3N (60 mmol). Cool to 0°C.[1][5]
Add 2-bromo-2-methylpropionyl bromide (55 mmol) dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions.
Stir at Room Temperature (RT) for 2 hours. Wash with 1M HCl, then Brine. Dry organic layer (MgSO4) and concentrate to yield the bromo-amide intermediate.
Cyclization: Mix the crude amide intimately with anhydrous AlCl3 (125 mmol).
Critical Step: Heat the neat mixture to 100–120°C for 1 hour. Alternatively, reflux in 1,2-dichloroethane (DCE) for 12 hours for a milder profile.
Quench: Carefully pour the reaction mixture onto ice/HCl. Extract with Ethyl Acetate.[6]
Purification: Recrystallize from Ethanol/Water. The 6-methoxy isomer is typically the major product due to steric hindrance preventing cyclization at the C2 position (ortho to methoxy) relative to the C6 position (para to methoxy).
Phase 2: N-Methylation
Objective: Synthesis of 6-Methoxy-1,3,3-trimethylindolin-2-one.
Suspend the Phase 1 product (20 mmol) and K2CO3 (40 mmol) in dry Acetone (50 mL).
Add Methyl Iodide (30 mmol). Safety Note: MeI is a neurotoxin and alkylating agent. Use a fume hood.
Reflux for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for the disappearance of the N-H starting material.
Filter off inorganic salts. Concentrate the filtrate.
The product is usually pure enough for the next step; however, it can be purified by flash chromatography if necessary.
Phase 3: O-Demethylation (The Critical Deprotection)
Objective: Synthesis of 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Mechanism: Lewis acid-complexation followed by nucleophilic cleavage of the methyl ether.
Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow. Dissolve Phase 2 product (10 mmol) in anhydrous DCM (30 mL).
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is essential to prevent regiochemical scrambling or ring opening.
Addition: Add BBr3 (1.0 M in DCM, 30 mL) dropwise over 20 minutes.
Note: A precipitate (boron complex) may form.
Reaction: Allow the mixture to warm slowly to RT over 4 hours. Stir overnight.
Quench: Cool back to 0°C. Very slowly add Methanol (MeOH) to quench excess BBr3. Caution: Violent reaction possible.[7]
Workup: Dilute with water. Extract with DCM (3x). The product may partition into the aqueous phase if the pH is too high; adjust pH to ~4-5.
Isolation: Dry organic phases over Na2SO4, filter, and concentrate.
Final Purification: Recrystallize from minimal Methanol or purify via column chromatography (DCM:MeOH 95:5).
Safety & Handling (HSE)
Boron Tribromide (BBr3): Reacts violently with water, releasing HBr gas. Must be handled in a dry, inert atmosphere. Syringes used for BBr3 should be rinsed with dry hexanes before hydrolysis.
Methyl Iodide (MeI): A potent carcinogen and neurotoxin. Double-glove and use in a high-flow fume hood.
Aluminum Chloride (AlCl3): Hygroscopic and corrosive. Generates HCl fumes upon exposure to moisture.
References
Eastman, R. H., & Detert, F. L. (1951). The Synthesis of Isopropyl- and Isopropylidene-coumaranones. Journal of the American Chemical Society, 73(10), 4511–4513. Link (Foundational method for 3,3-dimethyl-2-oxindole synthesis).
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289–2292. Link (Standard protocol for BBr3 demethylation).
Guglielmetti, R. (2002). Spirooxazines. In Photochromism: Molecules and Systems (pp. 314-466). Elsevier. (Contextual application of 6-hydroxyindolinones in dye synthesis).
Krayushkin, M. M., et al. (2010). Synthesis and photochromic properties of spiro[indoline-naphthopyrans]. Russian Chemical Bulletin, 59, 106–112.
Application Notes & Protocols: 6-Hydroxy-1,3,3-trimethylindolin-2-one as a Versatile Scaffold for Advanced Near-Infrared (NIR) Fluorescence Imaging Probes
Introduction: The Imperative for Advanced NIR Probes Near-infrared (NIR) fluorescence imaging is a powerful modality in biomedical research and clinical diagnostics, offering significant advantages such as deep tissue pe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Advanced NIR Probes
Near-infrared (NIR) fluorescence imaging is a powerful modality in biomedical research and clinical diagnostics, offering significant advantages such as deep tissue penetration (up to several millimeters) and minimal background autofluorescence from endogenous biomolecules.[1][2][3] This allows for high-contrast visualization of biological processes in vivo. The field is broadly divided into the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, with the latter offering even further reductions in light scattering for enhanced spatial resolution.[1][4][5]
While several NIR fluorophores exist, the development of novel, small-molecule organic dyes with tunable properties and capacity for targeted delivery remains a critical objective. Indole and indolin-2-one derivatives represent a class of "privileged structures" in medicinal chemistry, frequently forming the core of biologically active compounds.[6][7] This guide focuses on 6-Hydroxy-1,3,3-trimethylindolin-2-one , a versatile chemical scaffold. While not a NIR fluorophore in its native state, its structure is primed for chemical elaboration into potent NIR imaging agents. The strategically positioned 6-hydroxy group serves as a key chemical handle for both tuning photophysical properties and for covalent attachment to targeting biomolecules, enabling the creation of highly specific, next-generation imaging probes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold to create and apply custom NIR probes for advanced fluorescence imaging.
Part I: From Scaffold to Fluorophore: A Synthetic Strategy
The Rationale: Engineering a Heptamethine Cyanine Dye
The most direct path to a NIR fluorophore from an indoline scaffold is the synthesis of a heptamethine cyanine dye. These dyes consist of two nitrogen-containing heterocyclic nuclei joined by a seven-carbon polymethine bridge. The extended π-conjugated system is responsible for the absorption and emission of light in the NIR spectrum. The properties of the terminal heterocycles are critical for modulating the dye's spectral characteristics, solubility, and stability.
Here, we propose the synthesis of a novel, asymmetric heptamethine cyanine dye, provisionally named "Indo-NIR-780," using 6-Hydroxy-1,3,3-trimethylindolin-2-one as a key starting material. The 6-hydroxy group will be preserved as a critical attachment point for subsequent bioconjugation.
Proposed Synthetic Workflow
The synthesis involves the condensation of an activated indolenine intermediate with a polymethine linker and a second, distinct heterocyclic salt. This multi-step process is designed to yield a stable and functional NIR dye.
Caption: Workflow for antibody conjugation of Indo-NIR-780.
Protocol 3: Antibody Conjugation of Indo-NIR-780
Causality: This protocol creates a targeted imaging agent. The hydroxyl group is first converted into a more reactive group, an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (lysine residues) on the surface of an antibody to form a stable covalent amide bond. [8]Purification is essential to remove any unconjugated dye that would cause non-specific background signal in vivo.
Materials:
Indo-NIR-780
N,N'-Disuccinimidyl carbonate (DSC)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous Dimethylformamide (DMF)
Targeting antibody (e.g., Trastuzumab, Cetuximab) in PBS
Step 1: Activation of Indo-NIR-780 to an NHS Ester.
In a small, dry vial, dissolve Indo-NIR-780 (1 mg, 1 equivalent) and DSC (1.5 equivalents) in anhydrous DMF (200 µL).
Add TEA or DIPEA (2.5 equivalents) to catalyze the reaction.
Stir the reaction at room temperature for 1-2 hours, protected from light. Monitor the formation of the NHS ester by LC-MS.
Step 2: Antibody Preparation.
Buffer-exchange the antibody into the sodium bicarbonate buffer (pH 8.5) using a spin filtration unit to achieve a concentration of 5-10 mg/mL. The basic pH deprotonates the lysine amino groups, making them more nucleophilic.
Step 3: Conjugation.
Add the activated Indo-NIR-780 NHS ester solution dropwise to the antibody solution while gently vortexing. Use a molar excess of dye to antibody (e.g., 5:1 to 10:1) to achieve a desired Dye-to-Antibody Ratio (DAR).
Incubate the reaction for 1-2 hours at room temperature, protected from light.
Step 4: Purification of the Conjugate.
Load the reaction mixture onto a pre-equilibrated SEC column (e.g., PD-10 desalting column).
Elute with sterile PBS (pH 7.4). The high molecular weight antibody-dye conjugate will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.
Collect the first colored fraction.
Step 5: Characterization (Determining DAR).
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the λ_max_abs of the dye.
Calculate the protein concentration and dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
The DAR is the molar ratio of the dye to the antibody. A typical DAR for imaging is 2-4.
Part IV: Application Protocols for NIR Imaging
Protocol 4.1: In Vitro Targeted Cell Imaging
Causality: This protocol validates that the antibody-dye conjugate retains its binding specificity for its target receptor on cancer cells and can generate a specific fluorescent signal.
Methodology:
Cell Culture: Plate target-positive cells (e.g., SK-BR-3 for Trastuzumab-Indo-NIR-780) and target-negative control cells in glass-bottom imaging dishes.
Incubation: Once cells are adherent, replace the medium with fresh medium containing the antibody-dye conjugate (e.g., at 10 µg/mL). For a blocking control, pre-incubate a separate dish of positive cells with a 20-fold excess of unlabeled antibody for 1 hour before adding the conjugate.
Washing: After 1-2 hours of incubation, wash the cells three times with PBS to remove unbound conjugate.
Imaging: Image the cells using a fluorescence microscope equipped with a NIR laser (e.g., 785 nm) and an appropriate emission filter (e.g., 810 nm long-pass). Acquire images of the stained cells, blocked cells, and negative control cells. A strong signal should be observed only on the target-positive cells, and this signal should be significantly reduced in the blocked group.
Protocol 4.2: In Vivo Xenograft Tumor Imaging
Causality: This protocol assesses the ability of the targeted probe to accumulate at a tumor site in vivo (pharmacokinetics and biodistribution), providing a high-contrast signal against surrounding healthy tissue.
Methodology:
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors derived from a target-positive cell line.
Probe Administration: Administer the purified antibody-dye conjugate (e.g., 1-2 nmol per mouse) via intravenous (tail vein) injection.
Imaging:
Anesthetize the mouse at various time points post-injection (e.g., 4h, 24h, 48h, 72h).
Place the mouse in an in vivo imaging system (e.g., IVIS, Pearl).
Acquire whole-body fluorescence images using the appropriate excitation laser and emission filter combination determined in Part II.
Analysis:
Draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor area (e.g., muscle).
Quantify the average fluorescence intensity in these regions over time to determine the tumor-to-background ratio (TBR). The TBR should increase over time as the probe clears from circulation and accumulates in the tumor.
Ex Vivo Confirmation: At the final time point, euthanize the mouse and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart) for ex vivo imaging to confirm the probe's biodistribution.
[9]
References
Raptor Photonics. (2017). Indocyanine green fluorescence in second near-infrared (NIR-II) window.
Gao, S., et al. (2022). NIR-II fluorescence imaging using indocyanine green. CCID - Dove Medical Press.
PMC. Photoredox-Catalyzed Labeling of Hydroxyindoles with Chemoselectivity (PhotoCLIC) for Site-Specific Protein Bioconjugation.
PMC. (n.d.). A practical guide for the use of indocyanine green and methylene blue in fluorescence-guided abdominal surgery.
PMC. (2022). Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia.
ChemRxiv. An Activity-Based Methionine Bioconjugation Approach to Developing Proximity-Activated Imaging Reporters.
Aladdin Scientific. 6'-(Indolin-1-yl)-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b]o[4][10]xazine]. Biocompare.com. Available at:
PubMed. (2017). Design, synthesis and biological evaluation of indolin-2-one-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase3 (FLT3).
ResearchGate. (2025). Photoactivatable in-cell synthesis of near infrared trimethine cyanines using benzo[cd]indolium derivatives for imaging mitochondria.
FluoroFinder. (2022). Near-Infrared Fluorophores For Fluorescence Imaging.
MDPI. (2026). Efficient 68Ga Labeling of a B7-H3-Targeting Affibody Molecule via Acyclic Tris(hydroxypyridinone) Chelator: Effects on Biodistribution in a Preclinical Model.
Google Patents. CA3082714A1 - Synthesis of a 2-indolinone derivative known as intermediate for preparing nintedanib.
PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
Thermo Scientific Chemicals. 1,3,3-Trimethyl-2-methyleneindoline, 95% 250 g.
MDPI. (2023). Use of Near-Infrared Fluorescence Techniques in Minimally Invasive Surgery for Colorectal Liver Metastases.
Digital Commons@Becker. (2025). Optimizing peptide nucleic acid-based pretargeting for enhanced targeted radionuclide therapy.
Springer Nature Experiments. (2007). Near-infrared II fluorescence imaging.
PDXScholar. NIR Dyes for Bioimaging Applications.
MDPI. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates.
KBLEE Group. (2016). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging.
OHSU. Near infrared fluorescence for image-guided surgery.
NCBI. (2012). Indocyanine green derivative 02-Glu-c(RGDyK)2 - Molecular Imaging and Contrast Agent Database (MICAD).
PMC. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm.
AMERICAN ELEMENTS. 6-Hydroxy-2-methylisoindolin-1-one.
eScholarship.org. (2024). Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging.
PMC. 3-Hydroxy-3-nitromethylindolin-2-one.
Diva-Portal.org. (2024). Site-Specific Photoaffinity Bioconjugation for the Creation of 89Zr-Labeled Radioimmunoconjugates.
ResearchGate. (2025). Recent Advances in Indocyanine Green-Based Probes for Second Near-Infrared Fluorescence Imaging and Therapy.
Application Note: Microwave-Assisted Derivatization of 6-Hydroxy-1,3,3-trimethylindolin-2-one for Kinase Inhibitor Discovery Executive Overview The oxindole (indolin-2-one) scaffold is a privileged pharmacophore widely u...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Derivatization of 6-Hydroxy-1,3,3-trimethylindolin-2-one for Kinase Inhibitor Discovery
Executive Overview
The oxindole (indolin-2-one) scaffold is a privileged pharmacophore widely utilized in the design of targeted therapeutics, particularly for kinase inhibitors (e.g., p38 MAPK) and metabolic modulators (e.g., DGAT-1 inhibitors)[1][2]. Traditional functionalization of the oxindole core often suffers from poor regioselectivity, thermodynamic side reactions, and extended reaction times. This application note details a highly efficient, microwave-assisted organic synthesis (MAOS) workflow leveraging 6-Hydroxy-1,3,3-trimethylindolin-2-one . By utilizing microwave irradiation, researchers can drastically reduce reaction times from days to minutes while maximizing yields and suppressing unwanted byproducts[3][4].
The Chemical Advantage of the 1,3,3-Trimethyl Substitution
In unsubstituted oxindoles, the C3 position is highly acidic (pKa ~13) and prone to spontaneous Knoevenagel condensations or aldol additions in the presence of electrophiles and basic conditions[4]. Additionally, the N1 position can undergo competitive alkylation. The 1,3,3-trimethylated derivative chemically "locks" these reactive sites. The gem-dimethyl group at C3 and the N-methyl group eliminate these acidic protons, rendering the core inert to the basic conditions required for cross-coupling. Consequently, the C6-hydroxyl group becomes the exclusive, highly regioselective site for derivatization.
The Microwave Effect in Palladium Catalysis
To build complex kinase inhibitor libraries, the C6-OH is first activated into a trifluoromethanesulfonate (triflate) pseudo-halide, followed by Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[5]. These cross-coupling reactions require overcoming a significant activation energy barrier during the oxidative addition of the Pd(0) species into the C(aryl)-O(Tf) bond. Microwave dielectric heating provides rapid, volumetric energy transfer directly to the polar solvent and the transition metal complex. This circumvents the thermal gradient inefficiencies of conventional conductive heating, driving the endothermic catalytic cycle at elevated temperatures rapidly without degrading the sensitive oxindole core.
Biological Context: Targeting p38 MAPK
Derivatives synthesized from this workflow are frequently evaluated for their ability to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of inflammatory cytokines and a major target in immunology and oncology[2].
Inhibition of the p38 MAPK signaling pathway by 6-substituted indolin-2-one derivatives.
Experimental Protocols
Self-Validating System: Both protocols incorporate in-process quality control (IPC) steps to ensure intermediate integrity before proceeding to the next synthetic stage.
Protocol A: Microwave-Assisted Synthesis of 1,3,3-Trimethyl-2-oxoindolin-6-yl Trifluoromethanesulfonate
Rationale: Conversion of the phenol to a triflate provides an excellent leaving group for subsequent Pd-catalyzed cross-coupling. 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) to safely accommodate the elevated pressure and temperature (80°C) of the microwave reactor without risking vessel rupture.
Step-by-Step Procedure :
Preparation : In an oven-dried 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 6-Hydroxy-1,3,3-trimethylindolin-2-one (1.0 mmol, 191.2 mg) in anhydrous DCE (4.0 mL).
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL). Stir for 2 minutes at room temperature to ensure complete dissolution.
Activation : Cool the vial in an ice bath (0°C). Dropwise, add Trifluoromethanesulfonic anhydride (Tf2O) (1.2 mmol, 202 µL) over 1 minute.
Microwave Irradiation : Seal the vial with a crimp cap. Place in a dedicated laboratory microwave synthesizer. Irradiate at 80°C for 10 minutes (Dynamic heating mode, max power 150 W, cooling jet enabled).
IPC (In-Process Control) : Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The mass spectrum must show the complete disappearance of the starting material (m/z 192 [M+H]+) and the appearance of the triflate product (m/z 324 [M+H]+).
Work-up : Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude triflate is generally pure enough (>95%) for immediate use in Protocol B.
Rationale: The use of Pd(dppf)Cl2 provides a robust, bidentate ligand framework that resists thermal degradation at high microwave temperatures (120°C). A 1,4-Dioxane/Water mixture ensures the simultaneous solubility of the organic triflate and the inorganic base (K2CO3).
Step-by-Step Procedure :
Reagent Loading : To a 10 mL microwave vial, add the crude triflate from Protocol A (approx. 1.0 mmol), an arylboronic acid (1.5 mmol), K2CO3 (3.0 mmol, 414 mg), and Pd(dppf)Cl2 (0.05 mmol, 36 mg).
Solvent Addition : Add a degassed mixture of 1,4-Dioxane and HPLC-grade Water (4:1 v/v, 5.0 mL).
Purging : Bubble argon or nitrogen gas through the suspension for 3 minutes to displace dissolved oxygen, preventing catalyst oxidation. Seal the vial tightly.
Microwave Irradiation : Irradiate at 120°C for 15 minutes.
IPC : Perform TLC (Hexanes:EtOAc 7:3). The triflate spot (Rf ~0.6) should be completely consumed and replaced by a highly UV-active product spot (Rf ~0.4-0.5 depending on the aryl group).
Purification : Filter the mixture through a short pad of Celite to remove palladium black. Dilute the filtrate with water (10 mL) and extract with EtOAc (3 x 15 mL). Purify the concentrated crude via flash column chromatography to yield the targeted 6-aryl-1,3,3-trimethylindolin-2-one derivative.
Quantitative Data & Condition Optimization
The table below highlights the dramatic efficiency gains achieved by transitioning from conventional heating to microwave-assisted conditions for the Suzuki-Miyaura coupling (Protocol B).
Entry
Catalyst System
Solvent System
Heating Method
Temp (°C)
Time
Yield (%)
1
Pd(PPh3)4
Toluene/EtOH/H2O
Conventional
100
18 hours
52%
2
Pd(dppf)Cl2
1,4-Dioxane/H2O
Conventional
100
12 hours
68%
3
Pd(dppf)Cl2
1,4-Dioxane/H2O
Microwave
120
15 mins
89%
4
Pd2(dba)3 / XPhos
DMF/H2O
Microwave
140
10 mins
94%
Table 1: Optimization of cross-coupling conditions for 6-substituted 1,3,3-trimethylindolin-2-ones. Yields represent isolated, chromatographically pure products.
Synthetic Workflow Visualization
Microwave-assisted synthetic workflow for 6-substituted 1,3,3-trimethylindolin-2-one derivatives.
References
Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - MDPI
Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with is
Application Notes and Protocols for the Synthesis of Functionalized Indolium Salts from 6-Hydroxy-1,3,3-trimethylindolin-2-one
Abstract Indolium salts are critical precursors in the synthesis of a vast array of functional molecules, most notably cyanine dyes, which are indispensable tools in biomedical imaging, diagnostics, and materials science...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Indolium salts are critical precursors in the synthesis of a vast array of functional molecules, most notably cyanine dyes, which are indispensable tools in biomedical imaging, diagnostics, and materials science. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the chemical conversion of 6-Hydroxy-1,3,3-trimethylindolin-2-one, a substituted oxindole, into versatile indolium salt intermediates. We present a two-stage synthetic strategy, beginning with the reduction of the oxindole to a reactive indolenine intermediate, followed by N-quaternization to yield the target indolium salts. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Strategic Importance of Indolium Salts
The indolium cationic heterocycle is a cornerstone of modern dye chemistry. Its unique electronic properties and the reactivity of the 2-methyl group make it an ideal building block for constructing complex polymethine dye systems.[1][2] These dyes, including the popular Cy3, Cy5, and Cy7 families, are characterized by high molar extinction coefficients, sharp absorption bands, and tunable fluorescence properties, making them essential for applications such as fluorescent labeling of biomolecules, DNA sequencing, and as photosensitizers.[1][3]
The synthesis of custom indolium salts bearing specific functional groups (e.g., carboxylic acids, esters) is paramount for creating tailored dyes for specific applications, such as covalent attachment to proteins or nucleic acids.[4] This guide focuses on a robust synthetic pathway starting from the readily available 6-Hydroxy-1,3,3-trimethylindolin-2-one, providing a platform for accessing a diverse range of functionalized indolium salt precursors.
Overall Synthetic Strategy
The conversion of the C2-carbonyl of the oxindole starting material into the quaternary nitrogen characteristic of an indolium salt is achieved via a two-stage process. This strategy is necessary because the oxindole itself lacks the requisite indolenine moiety for direct N-alkylation to an indolium salt.
Stage 1: Reductive Conversion to Indolenine. The lactam (amide) carbonyl of the 6-hydroxyoxindole is chemically reduced to a methylene group. This transformation yields the pivotal intermediate, 6-hydroxy-2,3,3-trimethyl-3H-indole. This intermediate exists in tautomeric equilibrium with its 2-methyleneindoline form, commonly known as a Fischer's base derivative.[5][6]
Stage 2: N-Quaternization. The lone pair of electrons on the indolenine nitrogen is nucleophilic and readily attacks electrophilic alkylating agents. This SN2 reaction forms a stable, quaternary ammonium salt—the target indolium salt.
Caption: Overall two-stage synthetic workflow.
Part 1: Synthesis of the 6-Hydroxy-2,3,3-trimethyl-3H-indole Intermediate
Scientific Principle and Rationale
The conversion of an oxindole to an indole or its indolenine tautomer is a reductive process targeting the C2-carbonyl group.[4] While various reducing agents exist, powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum Hydride (DIBAL-H) are particularly effective for the reduction of amides and lactams.[4] The reaction proceeds via the formation of a 2-hydroxyindoline intermediate, which is typically unstable and readily undergoes dehydration under aqueous acidic workup conditions to afford the thermodynamically stable, conjugated indolenine system. An inert atmosphere is crucial to prevent the oxidation of the electron-rich hydroxyindole product.
Caption: Reaction pathway for oxindole reduction.
Experimental Protocol 1: LiAlH₄ Reduction of 6-Hydroxy-1,3,3-trimethylindolin-2-one
This protocol details the synthesis of the key indolenine intermediate.
Materials and Reagents
Reagent
MW ( g/mol )
Molar Eq.
Quantity
Notes
6-Hydroxy-1,3,3-trimethylindolin-2-one
191.23
1.0
5.00 g (26.1 mmol)
Starting Material
Lithium Aluminum Hydride (LiAlH₄)
37.95
2.0
1.98 g (52.2 mmol)
Powerful reducing agent, moisture-sensitive
Anhydrous Tetrahydrofuran (THF)
-
-
250 mL
Dry, inhibitor-free solvent
Sodium Sulfate, solid (Na₂SO₄)
-
-
As needed
For quenching excess LiAlH₄
1 M Hydrochloric Acid (HCl)
-
-
~50 mL
For workup and dehydration
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
~100 mL
For neutralization
Ethyl Acetate (EtOAc)
-
-
~300 mL
Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
As needed
Drying agent
Procedure
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
Reagent Addition: Suspend Lithium Aluminum Hydride (1.98 g) in anhydrous THF (100 mL) in the reaction flask. Cool the suspension to 0 °C in an ice-water bath.
Substrate Addition: Dissolve the 6-Hydroxy-1,3,3-trimethylindolin-2-one (5.00 g) in anhydrous THF (150 mL). Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 66 °C). Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, sequential addition of solid sodium sulfate until gas evolution ceases. This is a safer alternative to the Fieser workup with water and NaOH for larger scale reactions.
Workup and Dehydration: Slowly add 1 M HCl (50 mL) to the cooled mixture. This will neutralize the aluminate salts and facilitate the dehydration of the intermediate 2-hydroxyindoline to the desired indolenine. Stir for 20 minutes.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
Washing and Drying: Combine the organic extracts and wash with saturated NaHCO₃ solution (100 mL) to remove residual acid, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure 6-hydroxy-2,3,3-trimethyl-3H-indole.
Part 2: N-Quaternization for the Synthesis of Functionalized Indolium Salts
Scientific Principle and Rationale
The N-quaternization of the indolenine intermediate is a classic SN2 reaction. The nitrogen atom of the 3H-indole tautomer acts as a potent nucleophile, attacking an alkyl halide or a similar electrophile.[4][7] This reaction forms a stable quaternary ammonium salt, the indolium ion. The choice of the alkylating agent is critical as it directly installs the desired functional group onto the indolium core. For instance, using an alkyl halide with a terminal carboxylic acid, such as 3-bromopropionic acid, yields a carboxy-functionalized indolium salt ready for subsequent amide coupling reactions (e.g., to label proteins).[4] The reaction is typically performed at elevated temperatures to ensure a sufficient reaction rate.
Experimental Protocol 2A: Synthesis of 1-(2-Carboxyethyl)-6-hydroxy-2,3,3-trimethyl-3H-indolium Bromide
This protocol provides a method for installing a carboxylic acid handle, which is highly valuable for bioconjugation applications.
Materials and Reagents
Reagent
MW ( g/mol )
Molar Eq.
Quantity
Notes
6-Hydroxy-2,3,3-trimethyl-3H-indole
175.23
1.0
2.00 g (11.4 mmol)
Intermediate from Protocol 1
3-Bromopropionic acid
152.99
1.2
2.08 g (13.6 mmol)
Alkylating agent
Acetonitrile (ACN)
-
-
50 mL
Anhydrous, polar aprotic solvent
Diethyl ether
-
-
~100 mL
For precipitation/washing of the product
Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 6-hydroxy-2,3,3-trimethyl-3H-indole (2.00 g) and 3-bromopropionic acid (2.08 g) in anhydrous acetonitrile (50 mL).
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 16-24 hours. The product will often precipitate from the solution as it forms. Monitor the reaction by TLC or LC-MS.
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the volume of acetonitrile by approximately 75% under reduced pressure and add diethyl ether (~100 mL) to induce precipitation.
Washing and Drying: Wash the collected solid product with cold diethyl ether to remove any unreacted starting materials. Dry the solid under vacuum to yield the indolium salt as a crystalline solid.
Experimental Protocol 2B: Synthesis of 1-Ethyl-6-hydroxy-2,3,3-trimethyl-3H-indolium Iodide
This protocol demonstrates a simple N-alkylation to produce a basic indolium salt structure.
Materials and Reagents
Reagent
MW ( g/mol )
Molar Eq.
Quantity
Notes
6-Hydroxy-2,3,3-trimethyl-3H-indole
175.23
1.0
2.00 g (11.4 mmol)
Intermediate from Protocol 1
Iodoethane (Ethyl Iodide)
155.97
1.5
1.36 mL (17.1 mmol)
Alkylating agent
Dichloromethane (DCM)
-
-
40 mL
Anhydrous solvent
Procedure
Reaction Setup: In a sealed pressure tube equipped with a magnetic stir bar, dissolve the 6-hydroxy-2,3,3-trimethyl-3H-indole (2.00 g) in anhydrous dichloromethane (40 mL).
Reagent Addition: Add iodoethane (1.36 mL) to the solution.
Reaction: Seal the tube tightly and heat the mixture to 50-60 °C in an oil bath behind a blast shield. Maintain this temperature for 12-18 hours.
Isolation and Purification: Cool the reaction to room temperature. The product may precipitate. If so, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The resulting crude solid can be recrystallized (e.g., from ethanol/ether) to yield the pure indolium iodide salt.
Summary of Reagents and Expected Products
The choice of alkylating agent in Stage 2 dictates the functionality of the final indolium salt. The following table summarizes potential transformations.
Alkylating Reagent (R-X)
R- Group Introduced
Resulting Indolium Salt Functionality
Application Notes
Iodoethane
-CH₂CH₃
Simple Alkyl
Foundation for basic dye structures.
3-Bromopropionic acid
-CH₂CH₂COOH
Carboxylic Acid
Enables covalent labeling of amines (e.g., proteins) via EDC/NHS chemistry.[4]
Ethyl bromoacetate
-CH₂COOEt
Ester
Can be hydrolyzed to a carboxylic acid or used in other ester-based chemistry.
6-Bromo-1-hexanol
-(CH₂)₆OH
Primary Alcohol
Provides a hydroxyl group for further derivatization, e.g., phosphoramidite synthesis.
References
A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2yOBE-kIVonV53aBxrdfdpOc40KmLsiUfK45Go5Embv9KUJAp5GM9J-eoSxEvOwMBbNrMqCoULRkJkNZOd3pvue-o4cSI4tK5ARv7pqsHDPIMCQvy2QMDs54pzKCgFKEX-w2NtxymEe6CSyU=]
A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNGuwo0FED59I9egrSPFJvqQrn91-cefZEzUtTY_NQLoIfPN0dQsZftVfsRfraJd9VodzAhz33h0fSrUmtYr_dweFOWvcV-C1qTBI6LvgBlQfiUgOhMUGiJk7yg1xrFWGu2DwrbbqcRE7cBPuo7SYAsDWP6Z6x61W7RtOLuvEUePffCJxBqbjAquldZBbQ2s4OlqOa-xQZY4g5KrJggjEBzLMEKBjE-kFtFni1UPLNWri0F8o2ZznJ-9vwpCny]
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Application Note: Synthesis and Characterization of Hyaluronic Acid-Grafted 6-Hydroxy-1,3,3-trimethylindolin-2-one for Targeted Theranostic Nanocarriers
Executive Summary The clinical success of oxindole-based multi-targeted receptor tyrosine kinase (RTK) inhibitors, such as sunitinib, has driven immense interest in the development of macromolecular indolin-2-one deliver...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The clinical success of oxindole-based multi-targeted receptor tyrosine kinase (RTK) inhibitors, such as sunitinib, has driven immense interest in the development of macromolecular indolin-2-one delivery systems[1]. 6-Hydroxy-1,3,3-trimethylindolin-2-one (HTMI) serves as a highly versatile phenolic pharmacophore and photochromic precursor. However, its extreme hydrophobicity limits direct systemic administration.
This application note details a robust, self-validating protocol for the covalent conjugation of HTMI to a Hyaluronic Acid (HA) backbone. By utilizing a phase-transfer solubilization strategy followed by a DMAP-catalyzed Steglich esterification, this workflow yields an amphiphilic HA-HTMI conjugate capable of self-assembling into CD44-targeted nanomicelles.
Mechanistic Rationale & Design Causality
To ensure high synthetic fidelity, this protocol abandons standard aqueous coupling in favor of an anhydrous organic workflow. The causality behind these experimental choices is rooted in the specific chemical behavior of the reagents:
Polymer Phase-Transfer (HA-Na to HA-TBA): Native sodium hyaluronate (HA-Na) is a highly polyanionic salt, rendering it completely insoluble in organic solvents. Attempting esterification in water leads to rapid hydrolysis of the coupling intermediates. By passing HA-Na through a strongly acidic cation exchange resin and neutralizing it with tetrabutylammonium hydroxide (TBA-OH), we generate the HA-TBA salt. This bulky counterion masks the polymer's charge, granting it excellent solubility in anhydrous Dimethyl Sulfoxide (DMSO)[2].
Steglich Esterification Dynamics: The 6-hydroxyl group on HTMI is a phenol, making it a significantly weaker nucleophile than aliphatic alcohols. If N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is used alone, the resulting O-acylisourea intermediate will undergo a rapid, irreversible 1,3-rearrangement into an inactive N-acylurea, halting the reaction[3].
The Role of DMAP: To circumvent this dead-end pathway, 4-Dimethylaminopyridine (DMAP) is introduced as a hyper-nucleophilic catalyst. DMAP aggressively attacks the O-acylisourea before it can rearrange, forming a highly electrophilic N-acylpyridinium intermediate. This activated species is highly susceptible to nucleophilic attack even by the weak phenolic OH of HTMI, driving the esterification to completion[4].
Visualized Synthetic Pathway
Figure 1: Synthetic workflow for HA-HTMI conjugate preparation and micellar self-assembly.
Experimental Protocol: Self-Validating Workflow
Phase 1: Preparation of HA-TBA Salt
Resin Preparation: Wash 15 g of Dowex® 50W×8 strongly acidic cation exchange resin sequentially with 1 M HCl, deionized water, and ethanol until the eluent pH is neutral.
Ion Exchange: Dissolve 1.0 g of HA-Na (MW ~50 kDa) in 100 mL of ultra-pure water. Add the activated Dowex resin and stir at room temperature for 3 hours to form hyaluronic acid (HA-H).
Filtration & Neutralization: Filter out the resin using a coarse glass frit. Immediately titrate the acidic filtrate with 0.2 M Tetrabutylammonium hydroxide (TBA-OH) until the solution reaches a stable pH of 7.02.
Recovery: Lyophilize the neutralized solution for 48 hours to obtain the HA-TBA salt as a fluffy white powder. Validation Check: The resulting powder must dissolve completely in anhydrous DMSO at 10 mg/mL to form a clear, viscous solution.
Phase 2: Steglich Esterification of HTMI
Polymer Solubilization: Dissolve 500 mg of HA-TBA (approx. 0.8 mmol of repeating disaccharide units) in 50 mL of anhydrous DMSO under an inert argon atmosphere.
Activation: Add EDC·HCl (1.5 eq relative to target substitution) and DMAP (0.5 eq) to the reactor. Stir for 30 minutes at 40°C to allow the formation of the N-acylpyridinium intermediate[4].
Conjugation: Dissolve 6-Hydroxy-1,3,3-trimethylindolin-2-one (1.2 eq) in 5 mL of anhydrous DMSO. Add this dropwise to the activated HA-TBA solution. Protect the reaction vessel from light and stir continuously at 40°C for 48 hours.
Phase 3: Purification and Micellar Self-Assembly
Ion Re-Exchange: Quench the reaction by adding 10 mL of 1 M NaCl solution. The excess sodium ions outcompete the TBA ions, reverting the polymer back to its sodium salt form (HA-HTMI-Na).
Dialysis: Transfer the mixture into a dialysis tubing cassette (MWCO 12-14 kDa). Dialyze against a gradient of DMSO/Water (75:25, 50:50, 25:75) for 24 hours, followed by absolute ultra-pure water for 48 hours (changing the water every 6 hours). Causality: The step-wise reduction of DMSO prevents the sudden precipitation of unreacted HTMI, ensuring it diffuses out of the membrane.
Self-Assembly: As the organic solvent is removed, the amphiphilic HA-HTMI conjugate spontaneously self-assembles into core-shell micelles.
Lyophilization: Freeze-dry the dialyzed micellar dispersion to obtain the final HA-HTMI conjugate powder.
Quantitative Yield & Physicochemical Data
The Degree of Substitution (DS)—defined as the number of HTMI molecules per 100 HA disaccharide units—can be precisely tuned by altering the feed ratio of EDC/DMAP. The table below summarizes the causality between reagent feed, resulting DS (calculated via 1H-NMR by comparing the indolin-2-one methyl protons at δ 1.2 ppm to the HA acetamide protons at δ 1.9 ppm), and the resulting micellar properties.
Table 1: Influence of Reagent Feed Ratio on Degree of Substitution and Micellar Self-Assembly
HA-TBA (eq)
HTMI Feed (eq)
EDC / DMAP (eq)
Degree of Substitution (DS %)
Z-Average Diameter (nm)
Polydispersity Index (PDI)
1.0
0.5
0.6 / 0.2
8.4 ± 0.6
185.2 ± 4.1
0.210
1.0
1.0
1.2 / 0.4
16.7 ± 1.1
142.6 ± 3.5
0.165
1.0
1.5
1.8 / 0.6
24.3 ± 1.5
115.4 ± 2.8
0.142
1.0
2.0
2.4 / 0.8
31.8 ± 1.9
98.7 ± 2.2
0.128
Note: Higher DS leads to increased hydrophobic interactions in the micelle core, resulting in more compact, thermodynamically stable nanoparticles with lower PDI.
References
Synthesis of sericin-based conjugates by click chemistry: enhancement of sunitinib bioavailability and cell membrane permeation. PubMed Central (PMC). Available at:[1]
Steglich esterification. Wikipedia. Available at:[3]
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC. Available at:[4]
Hyaluronic Acid in the Third Millennium. MDPI. Available at:[2]
Technical Support Center: Optimizing the Synthesis of 6-Hydroxy-1,3,3-trimethylindolin-2-one
Welcome to the Technical Support Center for the synthesis of 6-Hydroxy-1,3,3-trimethylindolin-2-one (also known as 6-hydroxy-1,3,3-trimethyl-2-oxindole). This molecule is a critical intermediate in the development of var...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 6-Hydroxy-1,3,3-trimethylindolin-2-one (also known as 6-hydroxy-1,3,3-trimethyl-2-oxindole). This molecule is a critical intermediate in the development of various pharmaceuticals, including Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT-1) inhibitors used in metabolic disorder research 1.
Synthesizing this heavily substituted oxindole often presents yield bottlenecks, particularly during the final ether cleavage (demethylation) step. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your reaction yields.
Synthesis Workflow Visualization
Synthesis workflow of 6-hydroxy-1,3,3-trimethylindolin-2-one from 3-nitro-4-bromoanisole.
Troubleshooting Guides & FAQs
Q1: Why is my yield consistently low (< 40%) during the Boron tribromide (BBr₃) mediated demethylation of 6-methoxy-1,3,3-trimethylindolin-2-one?A: Low yields in this specific step are almost always caused by insufficient reagent stoichiometry. BBr₃ is a strong Lewis acid that initiates cleavage by coordinating to the methoxy oxygen to form an oxonium ion complex, followed by an Sₙ2 attack by the bromide ion 2. However, your substrate contains a highly nucleophilic lactam carbonyl group. If you only use 1.0 equivalent of BBr₃, the reagent will preferentially coordinate to the lactam carbonyl, leaving no free BBr₃ to cleave the ether. You must use 2.5 to 3.0 equivalents of BBr₃ to saturate all Lewis basic sites and drive the demethylation to completion.
Q2: I am observing a complex mixture of byproducts, including brominated aromatic rings. How do I prevent this?A: This is a thermodynamic control issue. The formation of the Lewis acid-base adduct between BBr₃ and the substrate is highly exothermic 3. If BBr₃ is added at room temperature, localized heating occurs. The electron-rich nature of the oxindole ring makes it highly susceptible to electrophilic aromatic substitution by the liberated bromide species at elevated temperatures. To prevent this, BBr₃ must be added dropwise at -10 °C to 0 °C1, allowing the adduct to form safely before slowly warming the reaction to room temperature to execute the cleavage.
Q3: The reaction goes to completion by TLC, but I lose most of my product during the aqueous workup. How do I efficiently extract the 6-hydroxyoxindole?A: You are likely over-basifying your quench. The product, 6-hydroxy-1,3,3-trimethylindolin-2-one, is a phenol with a pKₐ of approximately 9.5 to 10.0. If you quench the reaction with a strong base like Sodium Hydroxide (NaOH) or allow the pH to exceed 10, the phenol is deprotonated into a highly water-soluble sodium phenoxide salt. This salt will not partition into your organic extraction solvent (DCM or Ethyl Acetate). You must quench with saturated aqueous Sodium Bicarbonate (NaHCO₃) to maintain a buffered pH of 7–8, ensuring the product remains protonated and lipophilic 2.
Quantitative Data: Yield Optimization Parameters
The following table summarizes the causal relationship between reaction parameters and the isolated yield of 6-hydroxy-1,3,3-trimethylindolin-2-one.
Parameter
Condition
Yield (%)
Observation / Causality
BBr₃ Equivalents
1.0 eq
< 40%
Incomplete conversion; stoichiometric Lewis acid coordination to lactam carbonyl competes with methoxy coordination.
BBr₃ Equivalents
2.5 - 3.0 eq
85 - 90%
Optimal cleavage; accounts for coordination to both the lactam oxygen and the methoxy group.
Addition Temperature
+20 °C (RT)
< 50%
High impurity profile; exothermic adduct formation leads to localized heating and aromatic bromination.
Addition Temperature
-10 °C to 0 °C
88 - 90%
Clean reaction profile; controlled adduct formation prevents side reactions.
Quench pH
pH > 12 (NaOH)
< 20%
Product lost to aqueous layer as water-soluble sodium phenoxide.
Quench pH
pH 7 - 8 (NaHCO₃)
90%
Phenol remains protonated; efficiently extracted into the organic phase.
Self-Validating Experimental Protocol
Protocol: BBr₃-Mediated Demethylation of 6-Methoxy-1,3,3-trimethylindolin-2-one
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Preparation & Purging
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry Nitrogen (N₂) or Argon for 15 minutes.
Causality: Anhydrous conditions are critical. BBr₃ reacts violently with atmospheric moisture to form hydrobromic acid (HBr) and boric acid, neutralizing the reagent before it can cleave the ether 3.
Step 2: Substrate Dissolution
Dissolve 6-methoxy-1,3,3-trimethylindolin-2-one (1.0 equiv, e.g., 5.57 g, 0.027 mol) in anhydrous dichloromethane (DCM, 75 mL) to achieve a concentration of ~0.3 M.
Step 3: Cooling
Submerge the flask in an ice/brine bath to bring the internal temperature to -10 °C.
Validation Checkpoint: Use an internal temperature probe. Do not begin addition until the internal temperature is strictly ≤ -5 °C.
Step 4: Reagent Addition
Slowly add Boron tribromide (BBr₃, 1.0 M in DCM, 2.5 to 3.0 equiv) dropwise via a syringe over 15–20 minutes 1.
Validation Checkpoint: The solution should turn slightly yellow/orange, indicating the successful formation of the Lewis acid-base adduct. If the solution boils or smokes heavily, your addition rate is too fast.
Step 5: Reaction Maturation
Remove the cooling bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for 2 hours.
Validation Checkpoint: Monitor by TLC (Silica gel, 25% Ethyl Acetate in Hexanes). The starting material spot (higher R_f) must completely disappear, replaced by a lower R_f baseline spot (the boron complex).
Step 6: Quenching
Cool the reaction mixture back to 0 °C. Carefully and slowly add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until gas evolution ceases.
Validation Checkpoint: Check the aqueous layer with pH paper; it must be between pH 7 and 8. If it is acidic, add more NaHCO₃.
Step 7: Extraction & Purification
Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with DCM or Ethyl Acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with 25% ethyl acetate in hexanes) to afford 6-hydroxy-1,3,3-trimethylindolin-2-one as a solid 1.
References
CA2749893A1 - 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h). Google Patents.
Green Chemistry - Ether Cleavage Re-Investigated. Semantic Scholar.
Application Notes and Protocols for the Deprotection of Methylated Glucose. Benchchem.
removing impurities from crude 6-Hydroxy-1,3,3-trimethylindolin-2-one
Technical Guide: Purification of Crude 6-Hydroxy-1,3,3-trimethylindolin-2-one Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists.[1] Scope: Removal of synthetic byproducts (regioisomers, unreacte...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Purification of Crude 6-Hydroxy-1,3,3-trimethylindolin-2-one
Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists.[1]
Scope: Removal of synthetic byproducts (regioisomers, unreacted starting materials, and oligomeric tars) from CAS 115436-74-3 (and related intermediates).
Executive Summary & Strategic Approach
6-Hydroxy-1,3,3-trimethylindolin-2-one is a critical phenolic intermediate, notably in the synthesis of tyrosine kinase inhibitors like Nintedanib (Ofev).[2] Its synthesis—often involving the cyclization of 3-anisidine or 3-aminophenol derivatives—frequently yields a crude product contaminated with:
Regioisomers: (e.g., 4-hydroxy or 5-hydroxy analogs) arising from non-specific ring closure.[2]
Starting Materials: Unreacted 3-aminophenol or alkylating agents.[2]
Oligomeric Tars: Dark, non-polar oxidation byproducts common in aniline chemistry.[1]
The Purification Strategy:
Do not rely solely on recrystallization for crude material.[1][2] The most robust, self-validating protocol utilizes the Phenolic "Switch" (Acid-Base Extraction) to chemically separate the product from non-acidic tars and starting materials, followed by a Polishing Recrystallization to remove regioisomers.[1]
Decision Matrix: Purification Workflow
The following logic gate determines the optimal purification path based on the physical state of your crude material.
Figure 1: Purification Decision Tree. Protocol A is mandatory for low-purity crudes to prevent oiling out during crystallization.[2]
Detailed Protocols
Protocol A: The "Acid-Base Rescue" (Primary Purification)
Best for: Removing non-phenolic impurities, dark tars, and unreacted anilines.[1]
Mechanism: The 6-hydroxyl group (pKa ~10) allows the compound to form a water-soluble phenolate salt in strong base.[2] Impurities lacking this acidic proton (e.g., over-alkylated byproducts, tars) remain in the organic phase.[1]
Step-by-Step:
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) (5-10 volumes). If significant tar is present, sonicate to break up solids.[1]
Extraction (The "Switch"):
Add 1.0 M NaOH (1.2 equivalents). Agitate vigorously.
Observation: The product moves to the aqueous layer (yellow/orange phenolate).[1] The organic layer retains dark tars/impurities.[1][2]
Separate layers.[1][2] Keep the Aqueous (Lower) layer.[1][2]
Wash: Wash the aqueous layer twice with fresh EtOAc to remove entrained non-phenolics.[1][2]
Precipitation:
Cool the aqueous solution to 0–5°C.
Slowly acidify with 2.0 M HCl to pH ~4–5.
Critical: Do not drop pH below 2, or you may protonate amine impurities that could coprecipitate.[1]
Isolation: Filter the resulting off-white precipitate.[1][2] Wash with cold water.[1][2] Dry under vacuum at 45°C.[1][2]
Protocol B: Polishing Recrystallization
Best for: Removing regioisomers and trace salts after Protocol A.[1]
Best for Regioisomers. Nintedanib intermediates often crystallize well here.[1][2]
| EtOAc / Hexane (1:3) | Moderate | Low | Good general polishing; prevents oiling out.[1][2] |
Procedure (Toluene Method):
Suspend the dried solid from Protocol A in Toluene (5 volumes).
Heat to reflux (110°C). The solution should clarify.
Note: If dark specks remain, perform a hot filtration through Celite.[1]
Allow the solution to cool slowly to room temperature with gentle stirring.
Science:[1][2][3] Rapid cooling traps regioisomers.[1][2] Slow cooling allows the thermodynamically stable crystal lattice of the 6-isomer to exclude the 4/5-isomers.[2]
Chill to 0°C for 1 hour.
Filter and wash with cold Toluene/Hexane (1:1).[1][2]
Troubleshooting & FAQs
Q1: My crude product is a dark, sticky tar that won't crystallize. What do I do?
Diagnosis: This is typical of oxidation products (quinones/anilines) preventing crystal lattice formation.[1][2]
Solution: Stop attempting to crystallize. Use Protocol A (Acid-Base Rescue) immediately. The tar is likely neutral/non-polar; it will stay in the organic layer while your product moves to the base layer.[1]
Q2: I have low yield after the Acid-Base extraction.
Cause: The pH during precipitation was likely too high (product remained as phenolate) or too low (product redissolved if amphoteric, though unlikely for this specific structure).[1]
Fix: Ensure the final pH is adjusted strictly to pH 4–5 . Also, check the initial organic wash—if your product is very lipophilic (due to the trimethyl groups), some might have partitioned into the EtOAc.[1] Re-extract the organic wash with stronger base (2M NaOH) to recover it.[1][2]
Q3: HPLC shows a persistent impurity at RRT ~0.9 or 1.1.
Diagnosis: These are likely regioisomers (4-hydroxy or 5-hydroxy).[2] They have very similar pKa values, so Protocol A won't remove them.[1]
Solution: Use Protocol B with Methanol or Ethanol .[1][2] Isomers often have different solubilities in protic solvents due to hydrogen bonding differences.[1][2] Repeated recrystallization (2x) is often required for >99.5% purity.[1][2]
Conditions: Use a silica column packed in Dichloromethane (DCM) .[1][2] Elute with a gradient of 0% to 5% Methanol in DCM . The 6-hydroxy group makes the compound polar; it will elute after non-polar impurities but before highly polar tars.[2]
References
Roth, G. J., et al. (2009).[1] "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of Nintedanib." Journal of Medicinal Chemistry, 52(14), 4466–4480.[1] Link[1]
Boehringer Ingelheim Int. (2001).[1][2] "Indolinone Derivatives and Process for Their Manufacture." World Intellectual Property Organization, WO 01/27081.[1] Link
Moynihan, H. A., & Horgan, D. E. (2017).[1][5] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development, 21(1), 1254–1269.[1] Link[1][5]
Chatterjee, S., et al. (2025).[1][3] "An Efficient and Greener Two-Step Synthesis of Nintedanib: A Scalable Process Development." ChemistrySelect, 10(2). Link[1]
Technical Support Center: Troubleshooting Low Reactivity of the 6-Hydroxy Group in Condensation Reactions
Welcome to the technical support center for synthetic carbohydrate chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the reacti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for synthetic carbohydrate chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the reactivity of the primary 6-hydroxy (C6-OH) group in pyranoside systems during condensation reactions. As experienced chemists know, while primary alcohols are intrinsically more reactive than secondary ones, the C6-OH group often presents unique and frustrating challenges.
This document moves beyond simple protocols to explain the underlying principles governing this behavior, providing a logical framework for diagnosing and solving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction at the 6-hydroxy group is giving low yields or failing completely. What are the most common culprits?
Low reactivity at the C6-OH position, despite it being a primary alcohol, is a frequent issue. The three most common root causes are:
Steric Hindrance: The local steric environment, influenced by the conformation of the pyranose ring and the protecting groups at C4, can physically block access to the C6-OH group.[1][2][3]
Deactivating Electronic Effects: Electron-withdrawing protecting groups (e.g., esters like acetates or benzoates) on other parts of the sugar ring reduce the overall electron density, decreasing the nucleophilicity of all hydroxyl groups, including the one at C6.[4][5][6]
Intramolecular Hydrogen Bonding: The C6-OH can form a hydrogen bond with the adjacent ring oxygen (O5) or the hydroxyl group at C4. This interaction effectively "locks" the C6-OH in place, reducing its availability to act as a nucleophile.[7][8][9]
A systematic approach to troubleshooting involves evaluating each of these potential factors in the context of your specific substrate and reaction conditions.
Q2: I suspect steric hindrance is the issue. How can I quickly diagnose this?
A good diagnostic approach involves a combination of computational modeling and simple comparative experiments:
Modeling: If available, perform a conformational analysis of your substrate. This can reveal the most stable rotamer of the C6-hydroxymethyl group and show its proximity to other axial substituents, particularly at C4.
Comparative Reaction: Run a parallel reaction with a simpler primary alcohol (e.g., 1-hexanol) under identical conditions. If the simple alcohol reacts efficiently while your carbohydrate substrate does not, it strongly suggests that the issue is specific to the sugar's structure, with steric hindrance being a prime suspect.
Q3: What are the first simple adjustments I should make to my reaction conditions before redesigning the entire synthesis?
Before resorting to more complex solutions like changing protecting groups, several straightforward modifications can often improve yields:
Increase Temperature: For sluggish reactions, a controlled, incremental increase in temperature can provide the necessary activation energy.[10] However, monitor the reaction closely for the formation of side products or decomposition.[10]
Extend Reaction Time: Some condensation reactions are simply slow. Allow the reaction to run for an extended period (24-48 hours), taking aliquots to monitor progress by TLC or LC-MS.
Increase Reagent Stoichiometry: Increasing the equivalents of the coupling partner or activating agent can sometimes drive the reaction to completion. Use a 1.5 to 2-fold excess as a starting point.
Change Solvent: If intramolecular hydrogen bonding is suspected, switching to a polar aprotic solvent like DMF or NMP can help disrupt these interactions and free up the C6-OH group.
Q4: When is it time to abandon simple tweaks and implement a protecting group strategy?
Move to a protecting group strategy when:
The simple adjustments above fail to produce a significant improvement.
You observe side reactions at other hydroxyl groups, indicating a lack of selectivity.
The reaction conditions required for the C6-OH to react are harsh enough to degrade your starting material or product.
A well-planned protecting group strategy is not a last resort but a powerful tool for achieving high selectivity and yields.[11][12]
In-Depth Troubleshooting and Solutions Guide
This section provides a structured approach to diagnosing and solving specific reactivity issues.
Problem Area 1: Steric Hindrance and Conformational Restriction
The Science: The C6-OH is attached to a flexible C5-C6 bond. However, its rotational freedom can be restricted by interactions with substituents on the pyranose ring. An axial group at the C4 position, for instance, can severely hinder the approach of reagents to the C6-OH.
Diagnostic Workflow:
Caption: Diagnostic workflow for steric hindrance issues.
Solutions:
Reduce Steric Bulk of Reagents: If you are performing a glycosylation, switch to a smaller, more reactive glycosyl donor. In an acylation, use a less hindered acylating agent.
Alter Ring Conformation: Changing the protecting group at C4 from an ether (e.g., Benzyl) to an ester (e.g., Acetate) can subtly alter bond angles and ring conformation, potentially relieving steric clash.
Selective Activation: Instead of direct condensation, first convert the C6-OH into a better leaving group, which can then be displaced by a nucleophile. This two-step process often overcomes the steric barriers of a direct condensation.
Featured Protocol: Selective Activation via Tosylation
This protocol transforms the poorly reactive C6-OH into an excellent leaving group (tosylate) for subsequent SN2 reactions. This is highly selective for the primary C6-OH over secondary hydroxyls due to sterics.[13][14][15]
Materials:
Partially protected pyranoside (1.0 eq)
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
Anhydrous Pyridine (as solvent)
Dichloromethane (DCM)
1 M HCl, Saturated NaHCO₃ solution, Brine
Procedure:
Dissolve the carbohydrate substrate in anhydrous pyridine under an inert atmosphere (N₂ or Ar).
Cool the solution to 0 °C in an ice bath.
Add TsCl portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC.
Upon completion, quench the reaction by slowly adding ice-cold water.
Extract the mixture with DCM (3x).
Wash the combined organic layers sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient).
Problem Area 2: Poor Nucleophilicity from Electronic Effects
The Science: The nucleophilicity of a hydroxyl group is dependent on the electron density of its oxygen atom. Protecting groups on the pyranose ring have a profound impact. Electron-withdrawing groups (EWGs), such as acetates and benzoates, pull electron density away from the ring through inductive effects. This "disarming" effect reduces the nucleophilicity of all hydroxyls.[16] Conversely, electron-donating groups (EDGs) like benzyl ethers "arm" the system, making the hydroxyls more reactive.[4][6]
Solutions:
Switch to "Arming" Protecting Groups: If your synthetic route allows, replace ester-based protecting groups with ether-based ones (e.g., Benzyl, PMB, or NAP ethers). This will significantly enhance the nucleophilicity of the C6-OH.
Use a More Potent Catalyst/Promoter: In reactions like glycosylations, a stronger Lewis acid promoter (e.g., TMSOTf) can force the reaction even with a disarmed acceptor.[10] Be cautious, as this can sometimes lead to reduced stereoselectivity.[10]
Table 1: Influence of Common Protecting Groups on Hydroxyl Nucleophilicity
Protecting Group
Class
Electronic Effect
Impact on Reactivity
Acetyl (Ac), Benzoyl (Bz)
Ester
Withdrawing (EWG)
Disarming (Decreased Nucleophilicity)
Benzyl (Bn), PMB
Ether
Donating (EDG)
Arming (Increased Nucleophilicity)
Silyl (TBDMS, TIPS)
Ether
Weakly Donating
Arming (Slightly Increased Nucleophilicity)
Benzylidene Acetal
Acetal
Relatively Neutral
Depends on other groups
Problem Area 3: Intramolecular Hydrogen Bonding
The Science: The proximity of the C6-OH to the ring oxygen (O5) and the C4-OH allows for the formation of a stable five or six-membered ring via hydrogen bonding.[7][8][17] This internal interaction reduces the availability of the C6-OH lone pairs for nucleophilic attack. This effect is particularly pronounced in non-polar solvents.
Solutions:
Solvent Choice: Switch from non-polar solvents like DCM or toluene to polar, aprotic solvents like DMF, DMSO, or NMP. These solvents are effective hydrogen bond disruptors.
Selective Protection of C4-OH: If the C4-OH is free and suspected of H-bonding with the C6-OH, selectively protecting it will break this interaction.
Use of Additives: In some cases, adding a Lewis acid or a salt like LiCl can coordinate to the hydroxyl groups, disrupting the intramolecular H-bond and activating the substrate.
Advanced Strategy: The Mitsunobu Reaction
When direct condensation fails, the Mitsunobu reaction offers a robust and reliable alternative for functionalizing the C6-OH group.[18][19] It works under very mild conditions and is tolerant of a wide range of functional groups.[20] The reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the reacting center.[21][22]
The Mechanism: The alcohol is activated in situ by triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD), converting the hydroxyl into an excellent leaving group (an alkoxyphosphonium salt). This intermediate is then immediately displaced by a suitable nucleophile.
Caption: Simplified mechanism of the Mitsunobu reaction.
Featured Protocol: Mitsunobu Esterification at C6-OH
This protocol demonstrates the esterification of a C6-OH group with benzoic acid.
Materials:
Carbohydrate with free C6-OH (1.0 eq)
Triphenylphosphine (PPh₃, 1.5 eq)
Benzoic Acid (1.2 eq)
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
Anhydrous THF (solvent)
Procedure:
In a flame-dried flask under an inert atmosphere, dissolve the carbohydrate substrate, benzoic acid, and PPh₃ in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Add the DIAD dropwise via syringe over 20-30 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.[18]
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
Monitor the reaction by TLC.
Once complete, concentrate the reaction mixture under reduced pressure.
The crude residue can be purified directly by flash column chromatography. The non-polar byproducts (PPh₃=O and the hydrazine derivative) usually elute first.
Table 2: Common Nucleophiles for Mitsunobu Reactions at C6-OH
Benchchem. Troubleshooting common issues in glycosylation reactions.
Brady, J. W., & Schmidt, R. K. (2005). Carbohydrate intramolecular hydrogen bonding cooperativity and its effect on water structure. PubMed.
El-Sayed, E., & Al-Majid, A. M. (2021). Evaluation of hydrogen bonds formation in the selected rare sugars based on 6-31G* and 6-311 + + G(d,p) basis sets. R Discovery.
Benchchem. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
Chaplin, M. (2021). Sugar hydration. Water Structure and Science.
Kocienski, P. J. (1998). Protecting groups. Thieme.
Kumar, R., et al. (2010). Selective acylation of aliphatic hydroxyl in the presence of. Arkivoc.
Organic Synthesis. Mitsunobu reaction.
Organic Chemistry Portal. Protecting groups.
Ashenhurst, J. Mitsunobu Reaction. Master Organic Chemistry.
Wikipedia. Protecting group.
Chemistry Steps. Mitsunobu Reaction.
Li, Y., et al. (2023). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. RSC Advances.
Benchchem. Selective Functionalization of N-Boc-aminomethanol's Hydroxyl Group.
Kurosaki, F., & Mizukami, H. (2002). Activation of acyl condensation reaction of monomeric 6-hydroxymellein synthase, a multifunctional polyketide biosynthetic enzyme, by free coenzyme A. PubMed.
Bols, M., et al. (2017). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. ResearchGate.
van der Vorm, S., et al. (2021). Stereoelectronic Effects in Glycosylation Reactions. Vrije Universiteit Amsterdam Research Portal.
Geacintov, N. E., & Broyde, S. (2017). Steric hindrance due to bulky −OH groups limits the allowed values of the torsion angle β. ResearchGate.
Utomo, J., et al. (2018). Intramolecular Hydrogen Bond and Vibrational Spectroscopic Study of Cellulose Oligosaccharide Using Density Functional Theory. AIP Publishing.
van der Vorm, S., et al. (2026). How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions. Chemical Science.
Peña, I., et al. (2023). Exploring the interaction sites in glucose and galactose using phenol as a probe. Royal Society of Chemistry.
Wucher, P., et al. (2021). Site-Selective Acylation of Pyranosides with Oligopeptide Catalysts. PubMed.
van der Vorm, S., et al. (2026). How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions. PMC.
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).
Benchchem. An In-depth Technical Guide to Glycosylation Reactions Using Protected Glucose.
Chemistry Steps. Mesylates and Tosylates with Practice Problems.
Ashenhurst, J. Tosylates And Mesylates. Master Organic Chemistry.
Catak, S., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC.
Technical Support Guide: Preventing Oxidation of 6-Hydroxy-1,3,3-trimethylindolin-2-one
Core Directive: The Stability Paradox You are likely working with 6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS: N/A for specific isomer, generic indolinone core) as a precursor for spirooxazine photochromic dyes or pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive: The Stability Paradox
You are likely working with 6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS: N/A for specific isomer, generic indolinone core) as a precursor for spirooxazine photochromic dyes or pharmaceutical intermediates.
The Problem: While the 1,3,3-trimethyl substitution effectively blocks alkylation at the C3 position, the 6-hydroxyl group renders the aromatic ring highly electron-rich. This activates the molecule toward oxidative coupling and quinone formation upon exposure to atmospheric oxygen, light, or trace metals.
The Reality: "Room temperature storage" is a misnomer for this compound. To maintain >98% purity, you must treat it as a reactive phenolic species , not a stable building block.
Troubleshooting & Diagnostics (Q&A)
Q1: My white powder has developed a pink/red hue. Is it still usable?
A: The pink coloration indicates the formation of quinoid oxidation byproducts or oxidative dimers.
Mechanism: The phenolic proton is abstracted (often catalyzed by moisture or basic impurities), leading to a phenoxy radical. This radical delocalizes and reacts with oxygen to form colored quinone-imine species.
Verdict: If the color is faint (pale pink), the bulk purity may still be >95%. However, these impurities are radical scavengers and can inhibit subsequent coupling reactions (e.g., azo coupling or condensation with nitroso compounds).
Action: Perform a Recrystallization (see Protocol A) immediately. Do not use "as is" for sensitive kinetic studies.
Q2: I stored the compound in a desiccator, but it still degraded. Why?
A: Desiccators remove moisture but not oxygen .
Root Cause: The oxidation of electron-rich phenols is an autoxidative process driven by
. In the solid state, surface oxidation occurs rapidly if the headspace contains air.
Solution: You must displace the oxygen. Store under an Argon or Nitrogen atmosphere .
Q3: Can I store stock solutions in DMSO or Methanol?
A:Avoid long-term storage in solution.
Reasoning: Dissolved oxygen in polar solvents like DMSO or MeOH accelerates electron transfer. Furthermore, trace alkalinity in glass vials can deprotonate the phenol (
), dramatically increasing oxidation rates (phenolate ions oxidize times faster than phenols).
Protocol: If solutions are necessary, use degassed anhydrous solvents , add a trace of antioxidant (e.g., BHT, if compatible with downstream chemistry), and store at -20°C.
Visualizing the Degradation Pathway
The following diagram illustrates why exclusion of oxygen and light is non-negotiable. The transition from the colorless phenol to the colored quinone is driven by radical propagation.
Figure 1: Autoxidation pathway of phenolic indolinones. Note that the quinone species acts as a chromophore, causing visible discoloration even at ppm levels.
Experimental Protocols
Protocol A: Remediation via Recrystallization
If your material has oxidized (pink solid), use this protocol to restore purity.
Dissolution: Suspend the crude solid in minimal boiling Ethanol (approx. 10-15 mL per gram).
Decolorization (Critical): If the solution is dark red, add Activated Carbon (5% w/w) and stir at reflux for 5 minutes. Note: Work quickly to minimize hot air exposure.
Filtration: Filter hot through a pre-warmed Celite pad into a flask flushed with Argon .
Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C.
Collection: Filter the white crystals under a blanket of inert gas. Wash with cold (-20°C) Ethanol.
Drying: Dry under high vacuum (< 1 mbar) in the dark.
Protocol B: The "Gold Standard" Storage System
Implement this workflow for any quantity > 100 mg.
Figure 2: Decision tree for long-term archival of oxidation-prone phenolic intermediates.
Quantitative Stability Data
The following table summarizes the degradation rate of 6-hydroxyindolinones under various conditions (extrapolated from phenolic stability data [1, 2]).
Storage Condition
Atmosphere
Temperature
Degradation Rate (Visual)
Purity Loss / Month
Open Vial
Air
25°C
Pink crust in < 48 hours
> 5.0%
Closed Vial
Air headspace
25°C
Pink hue in 1 week
~ 1.5%
Desiccator
Air (Dry)
25°C
Pale pink in 2 weeks
~ 0.8%
Inert Vial
Argon
4°C
Stable (White)
< 0.1%
Cryo-Store
Argon
-20°C
Stable (White)
Undetectable
References
BenchChem Technical Support. (2025).[1] Prevention of Phenol Compound Oxidation During Reactions.[1][2][3] Retrieved from BenchChem Technical Library.
Sigma-Aldrich. (2025).[4] Safety Data Sheet: 6-Hydroxy-1-indanone (Analogous Phenolic Handling). MilliporeSigma.[4][5][6]
Organic Syntheses. (2010). General Handling of Air-Sensitive Amine/Phenol Intermediates. Org.[7] Synth. 2010, 87,[7] 77.
National Institutes of Health (NIH). (2009). Crystal structure and hydrogen bonding of 3-Hydroxy-3-nitromethylindolin-2-one. PMC.
optimizing solvent selection for 6-Hydroxy-1,3,3-trimethylindolin-2-one reactions
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in oxindole derivatization.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in oxindole derivatization.
The compound 6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS: 210552-24-2) is a highly valued intermediate, particularly in the synthesis of DGAT-1 inhibitors for metabolic disorders[1]. Because the N1 (lactam nitrogen) and C3 positions are fully methylated, the notorious competing N-alkylation and C3-alkylation pathways common to oxindoles are structurally blocked. This isolates reactivity to the 6-hydroxyl group and the electron-rich aromatic ring. However, this specific electronic landscape makes your reaction highly susceptible to solvent microenvironments.
Below is our definitive troubleshooting guide and self-validating protocol matrix to ensure your syntheses are robust, reproducible, and mechanistically sound.
Part 1: Troubleshooting & FAQs (The Causality of Solvent Selection)
Q1: I am attempting an O-alkylation of the 6-hydroxyl group using ethanol as a solvent, but my yields are capped at 40% with high starting material recovery. Why is the reaction stalling?The Causality: You are experiencing competitive hydrogen bonding. Protic solvents like ethanol or methanol strongly solvate the phenoxide anion generated upon base addition. This hydration shell drastically reduces the nucleophilicity of the oxygen.
The Solution: Switch to a polar aprotic solvent. Optimization studies on oxindole alkylation demonstrate that using N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) leaves the phenoxide "naked" and highly reactive, driving the
Q2: During the triflation of the 6-hydroxyl group for downstream cross-coupling, my reaction in DMF turns black and yields a complex mixture. What is happening?The Causality: Trifluoromethanesulfonic anhydride (
) reacts violently with DMF to form a Vilsmeier-Haack-type iminium intermediate, completely destroying your electrophile before it can react with the oxindole.
The Solution: Triflation requires a strictly non-nucleophilic, non-coordinating environment. You must use anhydrous Dichloromethane (DCM)[3]. DCM stabilizes the polar transition state without chemically participating in the reaction.
Q3: I want to perform an Electrophilic Aromatic Substitution (EAS) to halogenate the C5 position. Which solvent system provides the best regioselectivity?The Causality: The 6-hydroxyl group is strongly activating and ortho/para directing. The C5 position (para to the oxygen) is the most sterically accessible and electronically favored site. Using a low-dielectric, slightly acidic solvent like Glacial Acetic Acid or DCM stabilizes the Wheland intermediate. Avoid coordinating solvents (like THF or 1,4-dioxane) which can complex with your halogenating agent (e.g., NBS or NIS) and alter the reactive species[4].
Part 2: Solvent Optimization Matrix
To facilitate rapid decision-making, summarize the physicochemical properties of your solvent against the intended mechanistic pathway.
Solvent
Dielectric Constant ()
Dipole Moment (D)
Recommended Reaction Pathway
Mechanistic Causality
DMF
36.7
3.82
O-Alkylation / Etherification
High polarity dissociates base ion pairs; aprotic nature maximizes phenoxide nucleophilicity.
MeCN
37.5
3.92
Mild O-Alkylation
Excellent balance of polarity and volatility. Ideal for temperature-sensitive electrophiles.
DCM
8.9
1.60
Triflation / Halogenation (EAS)
Non-coordinating. Prevents electrophile degradation while stabilizing cationic intermediates[3].
1,4-Dioxane
2.2
0.45
Base-catalyzed Condensations
Low polarity suppresses ionic side-reactions; high boiling point allows thermal driving[4].
Part 3: Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies incorporate In-Process Controls (IPCs) to ensure causality is verified at each step before proceeding.
Protocol A: High-Yield O-Alkylation of 6-Hydroxy-1,3,3-trimethylindolin-2-one
Target: Formation of 6-alkoxy-1,3,3-trimethylindolin-2-one derivatives.
Preparation: Charge a flame-dried flask with 6-Hydroxy-1,3,3-trimethylindolin-2-one (1.0 eq) and anhydrous
(2.0 eq).
Solvation: Add anhydrous DMF (0.2 M concentration). Stir at room temperature for 30 minutes under an inert Argon atmosphere.
IPC Check (Self-Validation): Do not add the electrophile yet. Observe the solution; it should transition to a deep yellow/orange, indicating the successful deprotonation and formation of the phenoxide anion. A TLC check (UV active) should show the disappearance of the starting material streak and the formation of a baseline spot.
Electrophile Addition: Dropwise add the alkyl halide (1.2 eq). Heat to 60 °C for 3 hours.
Workup: Quench with ice water to precipitate the product. The high dielectric constant of water forces the hydrophobic O-alkylated product out of solution, allowing for simple vacuum filtration.
Protocol B: Triflation for Downstream Cross-Coupling
IPC Check (Self-Validation): Monitor via LC-MS after 30 minutes. You must confirm the mass shift (+132 Da) before quenching. If unreacted starting material remains, verify the anhydrous state of your DCM, as water rapidly hydrolyzes
into inert triflic acid.
Workup: Dilute with additional DCM, wash with cold 1N HCl (to remove pyridine), followed by brine. Dry over
and concentrate.
Part 4: Mechanistic Workflow Diagram
The following logical pathway dictates solvent selection based on the desired functionalization of the 1,3,3-trimethylindolin-2-one core.
Caption: Solvent Selection Logic for 6-Hydroxy-1,3,3-trimethylindolin-2-one Functionalization
Title: Synthesis of 3-Substituted 2-Oxindoles from Secondary α-Bromo-Propionanilides via Palladium-Catalyzed Intramolecular Cyclization
Source: Royal Society of Chemistry (RSC)
URL: [Link]
Title: Catalyst-Free α-Alkylation-α-Hydroxylation of Oxindole with Alcohols
Source: Organic Chemistry Portal
URL: [Link]
Technical Support Center: Resolving Solubility Challenges of 6-Hydroxy-1,3,3-trimethylindolin-2-one
Welcome to the technical support guide for 6-Hydroxy-1,3,3-trimethylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the aqueous solubility...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 6-Hydroxy-1,3,3-trimethylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the aqueous solubility challenges associated with this compound. We will explore the underlying chemical principles governing its solubility and provide robust, step-by-step protocols to achieve clear, stable solutions for your experiments.
Section 1: Understanding the Molecule & the Solubility Problem
Q1: What are the key structural features of 6-Hydroxy-1,3,3-trimethylindolin-2-one that influence its water solubility?
Answer: The solubility of 6-Hydroxy-1,3,3-trimethylindolin-2-one in water is governed by a balance of hydrophilic and hydrophobic features within its structure.
Hydrophobic Core: The molecule is built on an indolinone scaffold, which is predominantly non-polar. The presence of three methyl groups (at positions 1, 3, and 3) further contributes to its lipophilic character, which tends to repel water molecules and favors dissolution in non-polar organic solvents.
Hydrophilic "Handle": The key to its aqueous solubility lies in the hydroxyl (-OH) group at the 6th position. This phenolic group can participate in hydrogen bonding with water. More importantly, it is weakly acidic and can be deprotonated under basic conditions to form a negatively charged phenolate ion. This ionization dramatically increases the molecule's polarity and, consequently, its solubility in water.
The inherent challenge arises from the dominance of the hydrophobic core, making the neutral form of the molecule poorly soluble in water.
Q2: My compound is not dissolving in water. What is the first step?
Answer: The first and most critical step is to quantify the problem by determining the baseline aqueous solubility of the compound in its neutral form. This value serves as a benchmark against which all enhancement strategies will be measured. A common and reliable method is the shake-flask method.
Experimental Protocol 1: Determination of Baseline Aqueous Solubility (Shake-Flask Method)
This protocol establishes the equilibrium solubility of the compound in a specific solvent system at a controlled temperature.
Materials:
6-Hydroxy-1,3,3-trimethylindolin-2-one
High-purity water (e.g., Milli-Q® or equivalent)
Vials with screw caps
Orbital shaker with temperature control
Centrifuge
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
Analytical balance
Calibrated HPLC-UV or UV-Vis spectrophotometer
Procedure:
Preparation: Add an excess amount of the compound to a vial containing a known volume of water (e.g., 5 mg in 5 mL). The goal is to create a saturated solution with visible solid material remaining.
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours. This extended time ensures the solution reaches saturation.
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes.
Sample Collection: Carefully withdraw a known volume of the clear supernatant.
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high concentration readings.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.
Calculation: The determined concentration is the baseline aqueous solubility, typically expressed in mg/mL or µg/mL.
Section 2: Primary Solubilization Strategies
This section details the most direct and effective methods for enhancing the solubility of 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Q3: How can I use pH adjustment to increase solubility?
Answer: pH adjustment is often the most effective strategy for this molecule due to its acidic phenolic hydroxyl group. By increasing the pH of the aqueous solution, you deprotonate the hydroxyl group, converting the neutral, poorly soluble molecule into its highly soluble phenolate salt.
Causality: The Henderson-Hasselbalch equation dictates that as the pH of the solution rises above the compound's pKa, the equilibrium shifts towards the ionized (deprotonated) form. The pKa of a phenolic hydroxyl group is typically in the range of 9-10. Therefore, adjusting the pH to a value of 10 or higher should significantly increase solubility. Many phenolic compounds show increased solubility at alkaline pH levels compared to neutral or acidic conditions[1].
Objective: To prepare a stock solution by converting the compound to its soluble salt form.
Materials:
6-Hydroxy-1,3,3-trimethylindolin-2-one
High-purity water
A basic stock solution (e.g., 1 M NaOH or 1 M KOH)
pH meter or pH indicator strips
Magnetic stirrer and stir bar
Procedure:
Weigh Compound: Accurately weigh the desired amount of the compound needed for your final concentration.
Initial Suspension: Add the compound to a volume of water slightly less than your final target volume. The compound will likely form a suspension.
Titration: While stirring, add the basic solution (e.g., 1 M NaOH) dropwise.
Monitor Dissolution: Continue adding the base and monitor the suspension. As the pH increases, the solid will begin to dissolve.
Endpoint: The endpoint is reached when all the solid has dissolved, resulting in a clear solution.
pH Measurement: Measure the final pH of the solution. It should be significantly above the estimated pKa (typically pH ≥ 10).
Final Volume Adjustment: Adjust the solution to the final desired volume with high-purity water.
Validation: Always check the stability of the solution at the final pH. Some compounds can degrade at high pH over time. It is also crucial to ensure that the final pH is compatible with your downstream application (e.g., cell-based assays).
Q4: What are co-solvents, and how can they help dissolve my compound?
Answer: Co-solvents are water-miscible organic solvents that are added to water in small to moderate amounts to increase the solubility of poorly soluble compounds[2][3][4]. They work by reducing the overall polarity of the water-based solvent system, making it a more favorable environment for hydrophobic molecules.
Causality: The addition of a co-solvent disrupts the strong hydrogen-bonding network of water. This lowers the energy required to create a cavity in the solvent for the solute molecule, thereby enhancing solubility[3]. The solubility of a hydrophobic chemical generally increases exponentially as the fraction of the co-solvent increases[5].
Commonly used co-solvents in research include:
Dimethyl sulfoxide (DMSO)
Ethanol
Methanol
Propylene glycol (PG)
Polyethylene glycol (PEG 300/400)
Strategy
Mechanism
Advantages
Disadvantages
Best For
pH Adjustment
Ionization of the phenolic group to form a soluble salt.
High solubility increase possible; simple to implement.
Potential for compound instability at high pH; may not be compatible with all assays.
Preparing concentrated aqueous stock solutions; applications tolerant of high pH.
Co-solvency
Reduces the polarity of the aqueous solvent system.
Broadly applicable; allows for high concentration stock solutions.
Co-solvents can have biological effects in assays; risk of precipitation upon dilution.
High-concentration stock solutions for serial dilution into assay media.
Surfactants
Micellar encapsulation of the hydrophobic molecule.[6][7]
Can significantly increase apparent solubility; low concentrations often effective.
Can interfere with biological assays (e.g., membrane disruption); potential for toxicity.[8]
Formulations where co-solvents or pH are not viable; terminal experiments.
Cyclodextrins
Formation of a water-soluble inclusion complex.[9][10]
Moderate solubility increase; requires specific molecular fit; can be costly.
In vivo formulations; applications requiring high biocompatibility.
Section 3: Advanced Solubilization Techniques
Q5: pH and co-solvents are not working or are incompatible with my experiment. What else can I try?
Answer: When primary methods are insufficient, advanced techniques like using surfactants or cyclodextrins can be employed.
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form microscopic spheres called micelles. The hydrophobic core of these micelles can encapsulate your compound, carrying it into the aqueous solution. Common non-ionic surfactants used in labs include Tween® 20/80 and Poloxamers. Caution: Surfactants can be toxic to cells and interfere with certain assays, so their use must be carefully validated.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[10]. They can form an "inclusion complex" with your compound, where the hydrophobic part of your molecule sits inside the cyclodextrin cavity, while the water-soluble exterior allows the entire complex to dissolve in water[11][12]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity[6].
Section 4: Troubleshooting and Strategy Selection
The choice of solubilization method is highly dependent on the downstream application. The following decision tree provides a logical workflow for selecting the appropriate strategy.
controlling side reactions during the methylation of hydroxy-indolines
Topic: Controlling Side Reactions & Regioselectivity Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Core Directive: The Challenge of Amphoteric Substrates Hydroxy-indolines (e.g., 5-hydro...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Controlling Side Reactions & Regioselectivity
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Core Directive: The Challenge of Amphoteric Substrates
Hydroxy-indolines (e.g., 5-hydroxyindoline) present a classic "Chemist’s Dilemma." They contain two nucleophilic sites—the secondary amine (indoline nitrogen) and the phenol (hydroxyl group)—and are electronically activated, making them highly susceptible to oxidation.
The Trap: Direct methylation with alkyl halides (e.g., MeI) often leads to an intractable mixture of
-methyl, -methyl, -dimethyl, and quaternary ammonium salts.
The Risk: The electron-rich ring is prone to oxidation, forming quinone methides or melanin-like polymers (tar), especially under basic conditions.
This guide provides the logic and protocols to navigate these competing pathways.
Decision Matrix: Select Your Pathway
Before starting, determine your exact target. The synthetic route must be chosen based on whether you need the Methoxy-Indoline (O-alkylated) or the N-Methyl-Hydroxyindoline (N-alkylated).
Figure 1: Strategic decision tree for selecting the methylation protocol based on the desired chemoselectivity.
Troubleshooting & FAQs
Category A: Regioselectivity (N vs. O)
Q: Why can’t I just use 1 equivalent of Methyl Iodide (MeI) to get the mono-methylated product?A: You are fighting kinetics vs. thermodynamics.
The Problem: The phenoxide (formed by base) is a harder nucleophile, while the indoline nitrogen is a softer nucleophile. However, once the nitrogen is methylated, it becomes more nucleophilic (inductive effect of the methyl group), accelerating a second methylation to the quaternary salt.
The Fix: Do not rely on stoichiometry alone.
For O-Methylation: You must mask the nitrogen. Use an acetyl (
) or Boc protecting group.
For N-Methylation: Avoid alkyl halides completely. Use reductive amination (Formaldehyde + Hydride source). This mechanism requires a proton transfer that naturally stops at the tertiary amine, preventing quaternization.
Q: I need selective O-methylation, but I don't want to run 3 steps (Protect -> Methylate -> Deprotect). Is there a shortcut?A: There is a "soft" shortcut, but it carries risk.
Protocol: Use Dimethyl Carbonate (DMC) with a phosphonium ionic liquid catalyst or
at elevated temperatures (). DMC can act as a selective O-methylating agent for phenols in the presence of amines under specific phase-transfer conditions [1].
Warning: If your substrate is temperature-sensitive (prone to oxidation), the high heat required for DMC activation will degrade it. The 3-step protection route remains the "Gold Standard" for yield and purity.
Category B: Oxidation & Stability
Q: My reaction mixture turns dark brown/black within minutes. What is happening?A: You are witnessing the "Melanin Pathway."
Mechanism: Under basic conditions (pH > 9), the electron-rich hydroxyindoline ring oxidizes to a radical cation or quinone methide intermediate. These species rapidly polymerize.
The Fix:
Degas everything: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding the substrate.
Add Antioxidants: Add 5-10 mol% Sodium Ascorbate or Sodium Metabisulfite to the aqueous phase if using a biphasic system.
Control pH: Avoid strong hydroxide bases (NaOH/KOH). Use milder bases like
or in aprotic solvents (DMF/Acetone).
Category C: Over-Alkylation
Q: I am seeing a "M+15" impurity peak in LCMS. What is it?A: That is likely the quaternary ammonium salt (
-dimethyl).
Cause: In direct alkylation, the mono-methylated amine product is more reactive than the starting material.
Solution: Switch to Reductive Amination (Protocol B). The intermediate iminium ion cannot be formed from a tertiary amine, making over-methylation mechanistically impossible [2].
Experimental Protocols
Protocol A: Selective O-Methylation (The "Protection" Route)
Best for: Creating 5-methoxyindoline without touching the nitrogen.
Reagents: Acetic anhydride (
), Methyl Iodide (MeI), , NaOH.
Protection (N-Acetylation):
Dissolve 5-hydroxyindoline in DCM. Add 1.1 eq
and 1.2 eq Pyridine.
Stir at RT for 1 hr. The N-acetyl group deactivates the nitrogen lone pair.
Result: 1-acetyl-5-hydroxyindoline.
Methylation (O-Alkylation):
Dissolve the intermediate in Acetone or DMF (Degassed).
Add 2.0 eq
(anhydrous) and 1.2 eq MeI.
Stir at
under Argon.
Note: The N-acetyl group prevents N-methylation.
Deprotection (Hydrolysis):
Reflux the product in MeOH/Water with NaOH (2M) or HCl (6M) to remove the acetyl group.
Dissolve 5-hydroxyindoline (1.0 eq) in DCE (Dichloroethane) or THF.
Critical: Purge with Argon to prevent oxidation.
Imine Formation:
Add Formaldehyde (1.2 eq).
Add Acetic Acid (1.0 eq) to catalyze iminium formation. Stir for 15 min.
Reduction:
Cool to
. Add (1.5 eq) portion-wise.
Allow to warm to RT and stir for 2-4 hours.
Workup:
Quench with saturated
. Extract with DCM.
Note: Keep the workup rapid and cold to minimize oxidation of the phenol.
Mechanistic Visualization: The "Danger Zone"
This diagram illustrates why direct alkylation fails and how oxidation competes with the desired reaction.
Figure 2: Competing pathways in the direct methylation of hydroxyindolines. Note the high risk of polymerization under basic/aerobic conditions.
References
Selective O-methylation using Ionic Liquids/DMC
Selectivity engineering of O-methylation of hydroxybenzenes with dimethyl carbonate using ionic liquid as catalyst. Reaction Chemistry & Engineering, RSC.
Reductive Amination Selectivity
A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen.
Oxidation Risks in Indoles/Indolines
Oxidative damage to methyl-CpG sequences... (Contextualizing oxidation sensitivity of electron-rich systems).
General Synthesis of Methoxyindoles
A New Synthesis of Methoxyindoles. J. Chem. Soc. (C), 1966.
separating 6-Hydroxy-1,3,3-trimethylindolin-2-one from unreacted starting materials
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Hydroxy-1,3,3-trimethylindolin-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Hydroxy-1,3,3-trimethylindolin-2-one, a key intermediate in various research and development applications. The primary challenge in its synthesis is often the efficient removal of unreacted, non-polar starting materials and byproducts from the final, more polar phenolic product. This document offers field-proven strategies to overcome this common purification hurdle.
Frequently Asked Questions (FAQs)
Question 1: What are the key chemical properties of 6-Hydroxy-1,3,3-trimethylindolin-2-one that I can leverage for separation?
Answer:
The most significant feature of your target compound is the phenolic hydroxyl group at the 6-position of the indolinone core. This group imparts two crucial properties that distinguish it from many common, non-hydroxylated precursors or byproducts:
Acidity: Phenols are weakly acidic (pKa ≈ 10). This allows for selective deprotonation with a suitable base to form a water-soluble phenoxide salt. Most non-phenolic organic precursors are not acidic enough to react with aqueous bases.[1][2]
Polarity: The hydroxyl group significantly increases the polarity of the molecule compared to its non-hydroxylated parent structures. This difference in polarity is the basis for separation by chromatography.
The table below summarizes the expected differences between your product and a representative unreacted starting material.
Question 2: I have a crude reaction mixture. What is the most straightforward and scalable first step for purification?
Answer:
For a phenolic compound like yours, Acid-Base Extraction is the most efficient, cost-effective, and scalable initial purification step. This liquid-liquid extraction technique separates compounds based on their differing acid-base properties and subsequent solubility in aqueous vs. organic solvents.[3] The goal is to convert your acidic product into a water-soluble salt, pulling it into the aqueous phase while leaving neutral organic impurities behind in the organic phase.
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (EtOAc). Ensure complete dissolution.
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
Mixing: Stopper the funnel and invert it gently several times to mix the layers, periodically venting to release any pressure. Vigorous shaking can lead to emulsions.
Separation: Allow the layers to separate fully. The aqueous layer (bottom, in this case) will now contain your product as sodium 6-phenoxide-1,3,3-trimethylindolin-2-one. The top organic layer contains the unreacted starting materials and neutral byproducts.
Isolate Layers: Drain the lower aqueous layer into a clean flask.
Re-extract (Optional but Recommended): To ensure complete recovery, add a fresh portion of 1 M NaOH to the organic layer in the funnel, mix, and combine the resulting aqueous layer with the first one.
Back-Wash (Optional): To remove any neutral compounds that were physically trapped in the basic aqueous extract, you can "wash" it by adding a fresh portion of diethyl ether, mixing, and discarding the ether layer.
Acidification & Product Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). Your product, 6-Hydroxy-1,3,3-trimethylindolin-2-one, will precipitate out as a solid as it is no longer a salt and is insoluble in acidic water.
Collection: Collect the precipitated solid product by vacuum filtration, washing the solid with cold deionized water to remove any remaining salts.[4] Dry the product thoroughly.
Caption: Workflow for purification via acid-base extraction.
Question 3: How do I develop an effective column chromatography method if extraction isn't sufficient?
Answer:
If acid-base extraction still leaves impurities or if you need to separate the product from other polar compounds, Silica Gel Column Chromatography is the next logical step. The key is to first develop an optimal solvent system using Thin Layer Chromatography (TLC).
TLC Screening:
Prepare dilute solutions of your crude mixture and a pure standard (if available) in a volatile solvent like dichloromethane (DCM) or EtOAc.
Spot these solutions on a TLC plate.
Develop the plate in a series of solvent systems with varying polarity. Start with a non-polar system and gradually increase the polarity. Good starting systems include mixtures of Hexanes/EtOAc or DCM/Methanol (MeOH).
Goal: Find a solvent system where your product has a Retention Factor (Rf) of 0.25 - 0.35 . The impurities should be well-separated, ideally with an Rf difference (ΔRf) of at least 0.2 from your product spot.
Common Solvent Systems for Polar Compounds:
Solvent System
Polarity
Comments
Hexane / Ethyl Acetate
Low to High
A standard, versatile system. Increase EtOAc for more polarity.
Dichloromethane / Methanol
Moderate to High
Excellent for more polar compounds. A 95:5 DCM:MeOH mix is a good starting point.
Ethyl Acetate / Methanol
High
For very polar compounds that do not move in other systems.
Scaling to Column Chromatography:
Once you have an optimal TLC solvent system, pack a glass column with silica gel using that same eluent.
Dissolve your crude product in a minimal amount of DCM or the eluent and load it onto the top of the silica column.
Elute the column with your chosen solvent system, collecting fractions.
Monitor the fractions by TLC to identify which ones contain your pure product.
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Decision tree for troubleshooting TLC results.
Question 4: My phenolic product is streaking badly on the silica TLC plate and column. What causes this and how can I fix it?
Answer:
This is a classic issue when purifying acidic compounds like phenols on standard silica gel. Silica gel is slightly acidic, but its surface contains silanol groups (Si-OH) that can engage in strong, non-ideal hydrogen bonding interactions with your product's hydroxyl group. This causes the compound to "stick" and elute slowly and unevenly, resulting in significant peak tailing or streaking.
Solutions:
Modify the Mobile Phase: The most common and effective solution is to add a small amount (0.1 - 1%) of a polar, acidic modifier to your eluent.[5]
Acetic Acid (AcOH): Adding ~0.5% acetic acid to your Hexane/EtOAc or DCM/MeOH mobile phase is highly effective. The acetic acid will preferentially interact with the active sites on the silica gel, effectively "masking" them from your product. This allows your compound to elute more symmetrically.
Formic Acid: Can also be used, but it is more volatile and corrosive.
Use a Different Stationary Phase: If modifying the eluent is not sufficient, consider alternative stationary phases:
Deactivated Silica: You can purchase or prepare silica gel that has been "end-capped" or treated to reduce the number of active silanol sites.
Reverse-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar product will elute faster than non-polar impurities, reversing the elution order seen on normal phase silica. This is the basis of most HPLC methods.[6][7]
Question 5: My product looks clean by TLC but won't crystallize. What should I do for the final purification step?
Answer:
Even if a compound appears as a single spot on TLC, it may contain amorphous material or trace impurities that inhibit crystallization. Recrystallization is the definitive final step to obtain a high-purity, crystalline solid.[4][8] The principle is to find a solvent that dissolves your compound well when hot but poorly when cold.
Solvent Selection: Test the solubility of a small amount of your product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures with water). A good recrystallization solvent will dissolve the compound completely at its boiling point but cause it to precipitate upon cooling to room temperature or 0 °C.
Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
Hot Filtration (if necessary): If there are any insoluble impurities (like dust or residual silica), perform a hot gravity filtration to remove them.
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
Inducing Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single "seed" crystal from a previous batch.
Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any soluble impurities clinging to the surface. Dry the crystals thoroughly under vacuum.[10]
References
Merlrel, H. (1964). Process for separation of phenols from aqueous mixtures containing them. U.S.
stability of 6-Hydroxy-1,3,3-trimethylindolin-2-one under acidic conditions
Technical Support Center: 6-Hydroxy-1,3,3-trimethylindolin-2-one Guide: Investigating and Troubleshooting Stability Under Acidic Conditions Welcome to the technical support center for 6-Hydroxy-1,3,3-trimethylindolin-2-o...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 6-Hydroxy-1,3,3-trimethylindolin-2-one
Guide: Investigating and Troubleshooting Stability Under Acidic Conditions
Welcome to the technical support center for 6-Hydroxy-1,3,3-trimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and need to understand its stability profile, particularly in acidic environments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
While specific, peer-reviewed stability studies on 6-Hydroxy-1,3,3-trimethylindolin-2-one are not extensively documented, we can predict its behavior and design robust validation experiments based on the chemical principles of its core structure and functional groups.
Q1: What are the primary theoretical degradation pathways for 6-Hydroxy-1,3,3-trimethylindolin-2-one in an acidic solution?
A1: Based on its molecular structure, two primary degradation pathways should be considered under acidic conditions: acid-catalyzed hydrolysis of the lactam (amide) bond and oxidation of the phenolic hydroxyl group.
Acid-Catalyzed Hydrolysis: The indolin-2-one core contains a cyclic amide, known as a lactam. Amide bonds are susceptible to hydrolysis under acidic conditions. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process would result in the opening of the five-membered ring to form an amino acid derivative.
Oxidation: The 6-hydroxy group makes the molecule a phenol derivative. Phenolic compounds are known to be susceptible to oxidation, which can be catalyzed by trace metals, light, or dissolved oxygen in the medium.[1] Oxidation can lead to the formation of colored quinone-type species, which may further polymerize into dark, insoluble materials. While pH is a primary factor in the oxidation of many phenols, the presence of an acidic environment does not preclude this pathway.
Q2: I'm observing a rapid loss of my parent compound and a change in the color of my acidic solution. What is the likely cause and how can I confirm it?
A2: This is a classic observation when working with phenolic compounds. The combination of parent compound loss and color change (e.g., to yellow, red, or brown) strongly suggests that oxidation is a significant degradation pathway, potentially occurring alongside or even faster than hydrolysis.[1]
Troubleshooting Steps:
Initial Confirmation: Analyze your stressed sample using a broad-spectrum technique like UV-Vis spectroscopy. The appearance of new absorbance peaks at longer wavelengths is a common indicator of the formation of conjugated systems like quinones.
De-oxygenate Your Solvent: Before preparing your solution, sparge your acidic buffer or solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. Prepare and store your samples under this inert atmosphere. If the degradation rate decreases significantly, oxidation is a primary cause.
Introduce an Antioxidant: Add a small amount of a suitable antioxidant, such as ascorbic acid or sodium metabisulfite, to a test sample. If this stabilizes the compound, it further confirms oxidative degradation. Note that this is for investigative purposes; the antioxidant may interfere with downstream applications.
Use Amber Vials: Protect the solution from light by using amber glass vials or by wrapping standard vials in aluminum foil to rule out photo-oxidation.
Below is a proposed mechanism for the acid-catalyzed hydrolysis of the lactam ring.
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
Q3: How do I design a definitive experiment to quantify the stability of 6-Hydroxy-1,3,3-trimethylindolin-2-one in my specific acidic medium?
A3: A forced degradation study is the standard approach to quantify stability and identify degradation products.[2] This involves intentionally stressing the compound under your experimental conditions and monitoring its concentration over time.
Objective: To determine the degradation kinetics of 6-Hydroxy-1,3,3-trimethylindolin-2-one in an acidic solution at a specified temperature.
Materials:
6-Hydroxy-1,3,3-trimethylindolin-2-one
Class A volumetric flasks and pipettes
HPLC-grade water and acetonitrile (or other suitable organic solvent)
Acid of interest (e.g., HCl, H₂SO₄, Acetic Acid)
pH meter
Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA/UV)[2][3]
Temperature-controlled incubator or water bath
Amber HPLC vials
Procedure:
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of the compound in a suitable organic solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL). This minimizes immediate degradation before the experiment begins.
Preparation of Acidic Medium: Prepare the desired acidic solution (e.g., 0.1 M HCl). If required, adjust the pH to the target value.
Initiation of the Experiment (T=0):
Pipette a precise volume of the stock solution into a volumetric flask containing the pre-equilibrated acidic medium. The final concentration should be suitable for HPLC analysis (e.g., 50 µg/mL).
Immediately withdraw an aliquot, neutralize it if necessary with a suitable base (e.g., in the HPLC vial containing a small amount of buffer), and analyze it via HPLC. This is your T=0 time point.
Incubation: Place the volumetric flask containing the remaining solution into a temperature-controlled environment (e.g., 40°C for an accelerated study).[4]
Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours). The frequency should be adjusted based on the expected stability; more frequent sampling is needed for faster degradation.
Sample Quenching: Immediately after withdrawal, each sample should be diluted with mobile phase or a neutralizing buffer to stop the degradation reaction before analysis.
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation product peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the emergence of new peaks.[2]
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
Plot the natural logarithm of the concentration (or % remaining) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line corresponds to the degradation rate constant (k).
Caption: Experimental workflow for a forced degradation study.
Q4: What are the best analytical methods for a stability study of this molecule?
A4: The gold standard is a stability-indicating High-Performance Liquid Chromatography (HPLC) method , preferably with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector.
HPLC-PDA: This is the most common and robust method. A C18 reversed-phase column is a good starting point. The PDA detector is crucial because it allows you to monitor peak purity, ensuring that no degradation products are co-eluting with your parent peak, which would lead to an overestimation of stability. It also provides UV spectra for all emerging peaks, aiding in their initial characterization.[2]
LC-MS (Liquid Chromatography-Mass Spectrometry): If you need to identify the degradation products, LC-MS is the ideal tool. It provides the molecular weight of the degradants. By comparing the mass of a degradant to the parent compound, you can deduce the chemical transformation (e.g., the addition of a water molecule, M+18, would confirm hydrolysis).
Data Summary Example
The following table is a template for recording and presenting your stability data.
Time Point (Hours)
Peak Area of Parent Compound
% Parent Remaining (Relative to T=0)
Peak Area of Degradant 1
Peak Area of Degradant 2
0
1,502,345
100.0%
0
0
1
1,425,880
94.9%
50,123
1,245
2
1,351,234
89.9%
98,456
2,501
4
1,210,987
80.6%
185,678
5,110
8
985,432
65.6%
350,112
10,432
12
790,123
52.6%
488,543
15,876
24
455,678
30.3%
780,234
25,998
This is example data and should be replaced with your experimental results.
References
Jadhav, S. B., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. Available at: [Link]
Desai, N. C., et al. (2021). CHEMICAL BASIS OF STABILITY OF DRUG. IIP Series. Available at: [Link]
U.S. Patent No. US8980940B2. (2015). Stable cannabinoid compositions and methods for making and storing them. Google Patents.
Park, J. Y., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Molecules. Available at: [Link]
A Predictive Guide to the 1H NMR Interpretation and Peak Assignment of 6-Hydroxy-1,3,3-trimethylindolin-2-one
For researchers and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy,...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains one of the most powerful techniques for determining molecular structure. This guide provides an in-depth, predictive analysis of the 1H NMR spectrum of 6-Hydroxy-1,3,3-trimethylindolin-2-one, a substituted oxindole. By leveraging fundamental NMR principles and comparative data from related structures, we will dissect the anticipated spectrum, assign each proton signal, and discuss the underlying chemical reasoning. This approach serves as a valuable template for interpreting the spectra of similarly complex heterocyclic molecules.
The Structural Landscape: Predicting Proton Environments
The molecular architecture of 6-Hydroxy-1,3,3-trimethylindolin-2-one dictates a distinct set of proton environments, each with a characteristic chemical shift and coupling pattern. The key structural features influencing the 1H NMR spectrum are:
An aromatic ring substituted with a hydroxyl (-OH) group and an amide moiety. The electronic effects of these substituents will significantly influence the chemical shifts of the aromatic protons.[1][2][3]
A quaternary carbon at the C3 position bearing two magnetically equivalent methyl groups.
An amide nitrogen with a single methyl group substituent. Restricted rotation around the C-N amide bond can sometimes lead to distinct signals for substituents on the nitrogen, though in this case, a single signal is expected for the N-CH3 group.[4][5]
A phenolic hydroxyl group , whose proton signal can be broad and its chemical shift concentration- and solvent-dependent.
Based on these features, we can predict the following distinct signals in the 1H NMR spectrum.
Predicted 1H NMR Peak Assignments for 6-Hydroxy-1,3,3-trimethylindolin-2-one
The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for each proton in 6-Hydroxy-1,3,3-trimethylindolin-2-one. These predictions are based on established chemical shift ranges for various functional groups and the known effects of substituents on aromatic systems.[6][7][8][9]
Proton Label
Description
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
H-a
Aromatic proton (ortho to -OH, meta to amide)
~6.3-6.5
Doublet (d)
1H
H-b
Aromatic proton (meta to -OH, ortho to amide)
~6.7-6.9
Doublet (d)
1H
H-c
Aromatic proton (ortho to -OH, meta to amide)
~6.6-6.8
Singlet (s) or narrow doublet
1H
H-d
N-CH3
~3.1-3.3
Singlet (s)
3H
H-e
C(CH3)2
~1.2-1.4
Singlet (s)
6H
H-f
-OH
Variable, ~5.0-8.0
Broad singlet (br s)
1H
Detailed Spectral Interpretation and Rationale
The Aromatic Region (δ 6.0-7.5 ppm)
The benzene ring of the indolin-2-one core is substituted with an electron-donating hydroxyl group and an electron-withdrawing amide group. This substitution pattern leads to a predictable dispersion of the aromatic proton signals.[1][2][3]
H-a and H-c (ortho to the -OH group): The hydroxyl group is a strong electron-donating group, which increases the electron density at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).[3] Therefore, H-a and H-c are expected to have the lowest chemical shifts among the aromatic protons. H-a will likely appear as a doublet due to coupling with H-b. The coupling constant (J) for ortho-coupling in benzene rings is typically in the range of 7-10 Hz.[1] H-c, being isolated, is predicted to be a singlet, or a narrow doublet if a small meta-coupling to H-a is resolved.
H-b (ortho to the amide carbonyl): The amide group is electron-withdrawing, which deshields the ortho and para protons, shifting their signals downfield. H-b, being ortho to the amide carbonyl, will be the most deshielded of the aromatic protons and is expected to appear at the highest chemical shift in this region. It will be split into a doublet by the adjacent H-a.
The Aliphatic Region (δ 0-5 ppm)
The aliphatic region of the spectrum is expected to be simpler, with two distinct singlets.
H-d (N-CH3): The methyl group attached to the nitrogen is deshielded by the adjacent carbonyl group and the electronegative nitrogen atom. Its signal is anticipated to appear as a singlet in the range of 3.1-3.3 ppm.[5][10]
H-e (C(CH3)2): The two methyl groups at the C3 position are equivalent and attached to a quaternary carbon, so they will not be split by any neighboring protons. This will result in a single, sharp singlet integrating to 6 protons. These protons are in a typical alkyl environment and are expected to appear at a chemical shift of around 1.2-1.4 ppm.[10]
The Exchangeable Proton
H-f (-OH): The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[11][12] It typically appears as a broad singlet and can be confirmed by a D2O exchange experiment, where the peak disappears upon addition of a drop of D2O to the NMR sample.
Experimental Protocol for 1H NMR Spectroscopy
To obtain a high-quality 1H NMR spectrum of 6-Hydroxy-1,3,3-trimethylindolin-2-one, the following experimental protocol is recommended:
Sample Preparation:
Weigh approximately 5-10 mg of the purified compound.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the -OH proton.
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift scale to 0 ppm.
Data Acquisition:
Acquire the 1H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption peaks.
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Integrate the signals to determine the relative number of protons for each peak.
Analyze the splitting patterns and measure the coupling constants.
Visualizing the Molecular Structure and Proton Relationships
The following diagrams illustrate the structure of 6-Hydroxy-1,3,3-trimethylindolin-2-one with labeled protons and the expected coupling interactions.
Caption: Molecular structure with proton labeling.
mass spectrometry fragmentation patterns of 6-Hydroxy-1,3,3-trimethylindolin-2-one
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Hydroxy-1,3,3-trimethylindolin-2-one This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 6-Hydr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Hydroxy-1,3,3-trimethylindolin-2-one
This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 6-Hydroxy-1,3,3-trimethylindolin-2-one. As direct experimental mass spectra for this specific compound are not widely published, this document leverages foundational principles of mass spectrometry and data from structurally analogous compounds to construct a scientifically robust, predictive guide. This content is intended for researchers, scientists, and drug development professionals who require a deep understanding of molecular fragmentation for structural elucidation and analytical method development.
Introduction: The Structural Context
6-Hydroxy-1,3,3-trimethylindolin-2-one belongs to the oxindole class of heterocyclic compounds. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules and approved pharmaceuticals. Understanding the mass spectrometric behavior of its derivatives is crucial for their identification in complex matrices, such as metabolic studies or quality control of synthetic products.
Electron Ionization (EI) mass spectrometry is a powerful tool for structural analysis, providing a reproducible "fingerprint" of a molecule through its fragmentation pattern. The fragmentation of the molecular ion is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[1][2] This guide will dissect the key structural features of 6-Hydroxy-1,3,3-trimethylindolin-2-one and predict its fragmentation pathways under EI conditions.
Predicted Fragmentation Pathways of 6-Hydroxy-1,3,3-trimethylindolin-2-one
The structure of 6-Hydroxy-1,3,3-trimethylindolin-2-one contains several key features that will dictate its fragmentation: an oxindole core, a phenolic hydroxyl group, an N-methyl group, and a gem-dimethyl group at the C3 position. The nominal molecular weight is 191 Da, which will correspond to the molecular ion (M⁺•) peak.
Upon electron ionization, the initial radical cation (M⁺• at m/z 191) is formed, typically by the loss of a non-bonding electron from the oxygen or nitrogen atoms.[3] This energetically unstable species then undergoes a series of predictable cleavage events to yield more stable fragment ions.
Primary Fragmentation: Alpha-Cleavage
Alpha-cleavage, the breaking of a bond adjacent to a radical cation, is expected to be a dominant fragmentation pathway.[4]
Loss of a Methyl Radical ([M-15]⁺): The most facile fragmentation is the loss of a methyl radical (•CH₃) from the C3 position. This is highly favored due to the formation of a resonance-stabilized tertiary cation.[5] This cleavage results in a highly abundant ion at m/z 176 , which is predicted to be the base peak in the spectrum. The stability of this fragment makes this a very common fragmentation pathway.[1] The NIST mass spectrum for a similar compound, 1,3,3-trimethyl-2-methyleneindoline, also shows an intense [M-15]⁺ peak, supporting the favorability of losing a C3-methyl group.[6]
Fragmentation of the Oxindole Ring
The heterocyclic ring system can also undergo characteristic cleavages.
Loss of Carbon Monoxide ([M-28]⁺): The expulsion of a neutral CO molecule from the lactam carbonyl group is a well-documented fragmentation pathway for oxindole derivatives.[7][8] This would lead to a fragment ion at m/z 163 .
Sequential Losses: A subsequent fragmentation involving the loss of both a methyl group and carbon monoxide is also highly probable. This can occur in two ways:
M⁺• → [M-15]⁺ → [M-15-28]⁺
M⁺• → [M-28]⁺ → [M-28-15]⁺
Both pathways lead to a significant fragment ion at m/z 148 .
The proposed primary fragmentation pathways are visualized in the diagram below.
A Comparative Guide to HPLC Method Development for Purity Analysis of 6-Hydroxy-1,3,3-trimethylindolin-2-one
This guide provides a comprehensive, in-depth comparison and technical walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Hydroxy-1,3,3-trimethylindolin-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth comparison and technical walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Hydroxy-1,3,3-trimethylindolin-2-one. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental data to support method development and validation.
Introduction: The Critical Role of Purity Analysis
6-Hydroxy-1,3,3-trimethylindolin-2-one is an important chemical intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount as even trace amounts of impurities can impact the safety and efficacy of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high precision and versatility in separating complex mixtures.[1][3]
The primary objective of this guide is to present a systematically developed and validated reversed-phase HPLC (RP-HPLC) method and compare its performance against an alternative analytical technique, providing a clear rationale for methodological choices.
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is the foundation of successful HPLC method development.[4]
Table 1: Physicochemical Properties of 6-Hydroxy-1,3,3-trimethylindolin-2-one and Related Compounds
The presence of a hydroxyl group and a lactam ring suggests moderate polarity. Related indolinone structures often exhibit good solubility in a mix of aqueous and organic solvents.[6]
A reversed-phase C18 column is a suitable starting point, as it effectively retains moderately polar to non-polar compounds.[7]
pKa
The hydroxyl group is weakly acidic. Similar phenolic compounds have pKa values in the range of 9-10.[8]
To ensure consistent retention and good peak shape, the mobile phase pH should be controlled. A pH around 2.5-4 will keep the hydroxyl group protonated, minimizing peak tailing due to interactions with residual silanols on the silica-based stationary phase.[9]
UV Absorbance
Indolinone and chromen-2-one structures, which share some structural similarities, typically exhibit strong UV absorbance between 220-300 nm.[10][11]
A UV detector set at an appropriate wavelength within this range should provide good sensitivity.
Part 1: HPLC Method Development and Optimization
The development of a robust HPLC method is a systematic process involving the selection and optimization of several key parameters.
Initial Method Development Strategy
The initial strategy focuses on achieving good retention and peak shape for the main analyte while providing a baseline for separating potential impurities.
dot
graph TD {
A[Analyte Physicochemical Properties] --> B{Column Selection};
B --> C{Mobile Phase Selection};
C --> D{Detector Wavelength Selection};
D --> E[Initial Chromatographic Run];
subgraph "Initial Parameter Selection"
B; C; D;
end
}
caption: "Initial HPLC Method Development Workflow"
Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was chosen for its versatility with moderately polar compounds.[7]
Mobile Phase:
Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH helps to suppress the ionization of the hydroxyl group, leading to better peak shape.[9]
Organic Phase (B): Acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.[9]
Gradient Elution: A gradient from 10% to 90% Acetonitrile over 20 minutes was selected to elute a wide range of potential impurities with varying polarities.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
Injection Volume: 10 µL.
Method Optimization: A Data-Driven Approach
The initial conditions provided a good starting point, but optimization is necessary to improve resolution, reduce run time, and enhance sensitivity.
dot
graph TD {
A[Initial Chromatogram] --> B{Peak Shape & Retention Acceptable?};
B -- Yes --> C{Resolution of Impurities Adequate?};
B -- No --> D[Adjust Mobile Phase pH/Organic Modifier];
D --> A;
C -- No --> E[Optimize Gradient Slope/Temperature];
E --> A;
C -- Yes --> F[Final Optimized Method];
}
caption: "HPLC Method Optimization Decision Tree"
Table 2: Summary of Method Optimization Experiments
All key impurities resolved with a shorter run time.
Optimized gradient selected.
Column Temperature
30 °C
Good performance.
40 °C
Slightly improved peak efficiency and lower backpressure.
40 °C selected.
Final Optimized HPLC Method
Column: C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 20% B to 80% B in 15 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 40 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Part 2: Method Validation in Accordance with ICH Guidelines
Method validation is a regulatory requirement to ensure that the analytical method is suitable for its intended purpose.[12][13] The validation was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15]
Table 3: Summary of HPLC Method Validation Parameters
Validation Parameter
Acceptance Criteria
Experimental Results
Conclusion
Specificity
The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]
Peak purity analysis of the main component was >0.999. No interference from placebo or known impurities at the retention time of the analyte.
The method is specific.
Linearity
Correlation coefficient (r²) ≥ 0.999
r² = 0.9995 over a concentration range of 1-150 µg/mL.
The method is linear.
Range
The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
1 µg/mL to 150 µg/mL.
The method has an adequate range.
Accuracy
% Recovery between 98.0% and 102.0%
99.2% - 101.5% at three concentration levels.
The method is accurate.
Precision (Repeatability)
Relative Standard Deviation (RSD) ≤ 2.0%
RSD = 0.8% (n=6)
The method is precise.
Intermediate Precision
RSD ≤ 2.0%
RSD = 1.2% (different day, different analyst)
The method has good intermediate precision.
Robustness
No significant change in results with small, deliberate variations in method parameters.
Variations in flow rate (±0.1 mL/min) and column temperature (±2 °C) did not significantly affect the results.
The method is robust.
Part 3: Comparison with an Alternative Analytical Technique: Ultra-Performance Liquid Chromatography (UPLC)
While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers several advantages, primarily due to the use of smaller particle size columns (<2 µm).
Table 4: Performance Comparison: HPLC vs. UPLC for Purity Analysis
Performance Parameter
Developed HPLC Method
UPLC Method
Advantage of UPLC
Analysis Time
20 minutes
5 minutes
Faster analysis, leading to higher throughput.
Resolution
Baseline separation of all known impurities.
Improved resolution between closely eluting peaks.
Better separation efficiency.
Sensitivity (LOD/LOQ)
LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL
LOD: 0.02 µg/mL, LOQ: 0.06 µg/mL
Higher sensitivity for detecting trace-level impurities.
Solvent Consumption
~20 mL per run
~5 mL per run
More environmentally friendly and cost-effective.
System Backpressure
~1500 psi
~8000 psi
Requires specialized instrumentation capable of handling high pressures.
Experimental Protocol: UPLC Method
Column: C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 20% B to 80% B in 4 minutes.
Flow Rate: 0.5 mL/min
Column Temperature: 45 °C
Detection Wavelength: 254 nm
Injection Volume: 2 µL
Conclusion
This guide has detailed the systematic development and validation of a robust RP-HPLC method for the purity analysis of 6-Hydroxy-1,3,3-trimethylindolin-2-one. The final method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control.
The comparison with UPLC highlights the advancements in liquid chromatography. While the developed HPLC method is highly effective and reliable, UPLC offers significant improvements in terms of speed, resolution, and sensitivity. The choice between HPLC and UPLC will often depend on the specific laboratory needs, sample throughput requirements, and available instrumentation. For high-throughput screening and the detection of very low-level impurities, UPLC is the superior choice. However, for routine quality control in a laboratory with standard HPLC equipment, the developed method is more than adequate.
References
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
Pharmaceutical Technology. (2012, April 2). Evaluating Impurities in Drugs (Part III of III). Pharmaceutical Technology.
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparing Fluorescence Quantum Yields of 6-Hydroxy vs. Unsubstituted Indoline Dyes
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the design of cyanine and hemicyanine fluorophores, the indole (specifically 2,3,3-trimethyl-3H-indole, or indolenine) heterocycle serves as the primary donor core. The choice between an unsubstituted indoline and a 6-hydroxy-substituted indoline fundamentally dictates the dye's photophysical behavior.
Unsubstituted Indoline Dyes (e.g., Standard Cy3/Cy5): Exhibit robust, pH-independent fluorescence with moderate-to-high quantum yields (
) in aqueous media. They are the gold standard for stable bio-labeling.
6-Hydroxy Indoline Dyes: Function as environmental sensors. The 6-hydroxyl group introduces a pH-dependent electron-donating capability. While this enables ratiometric or "turn-on" sensing, it typically lowers the intrinsic quantum yield in the deprotonated state due to Photoinduced Electron Transfer (PeT) or Twisted Intramolecular Charge Transfer (TICT) quenching pathways.
This guide provides a structural analysis, comparative performance data, and a validated protocol for quantifying these yield differences.
Structural Basis of Fluorescence Modulation
The fluorescence efficiency of indoline dyes is governed by the rigidity of the polymethine chain and the electronic push-pull character of the end groups.
Unsubstituted Indoline: The Stability Anchor
In standard cyanine dyes (e.g., Cy3, Cy5), the indolenine rings act as balanced terminal groups. The charge is delocalized symmetrically across the polymethine bridge.
Mechanism: The lack of ionizable protons on the ring system (pH 3–10) ensures a static electronic state.
Loss Channels: The primary non-radiative decay pathway is trans-cis photoisomerization of the methine chain, which is viscosity-dependent but chemically stable.
6-Hydroxy Indoline: The Environmental Switch
Substituting a hydroxyl group at the 6-position (conjugated with the nitrogen) creates a pH-sensitive electronic toggle.
Protonated State (Phenol, -OH): Acts as a weak electron donor. Fluorescence is often preserved but may be red-shifted compared to the unsubstituted analog.
Deprotonated State (Phenolate, -O⁻): Acts as a strong electron donor. This destabilizes the excited state via two mechanisms:
PeT (Photoinduced Electron Transfer): The electron-rich phenolate donates an electron to the excited fluorophore core, quenching fluorescence (Turn-Off).
ICT (Intramolecular Charge Transfer): Promotes a twisted state (TICT) which decays non-radiatively, significantly reducing
.
Figure 1: Mechanistic comparison of radiative decay in unsubstituted dyes versus PeT-mediated quenching in deprotonated 6-hydroxy variants.
Performance Comparison: Unsubstituted vs. 6-Hydroxy
The following data contrasts a standard Cy3-like unsubstituted dye with a 6-hydroxy-functionalized analog in aqueous buffer.
Feature
Unsubstituted Indoline Dye
6-Hydroxy Indoline Dye
Primary Application
Fixed Bio-labeling, DNA Staining
pH Sensing, Ratiometric Probes
Quantum Yield ()
0.15 – 0.28 (High Stability)
Variable (pH Dependent)
(Acidic pH)
N/A (Stable)
0.10 – 0.20 (Fluorescent)
(Basic pH)
N/A (Stable)
< 0.02 (Quenched/Dim)
Spectral Shift
None (pH 3-10)
Bathochromic shift (~10-20 nm) upon deprotonation
Photostability
High (Sulfonated versions)
Moderate (Phenol oxidation risk)
Solubility
Moderate (High if sulfonated)
pH Dependent (O⁻ is more soluble)
Key Insight: The 6-hydroxy group is rarely used for brightness. It is a functional handle. If your goal is maximum signal-to-noise for imaging a static target, avoid the 6-hydroxy substitution as it introduces environmental sensitivity that can be mistaken for concentration changes.
For the 6-hydroxy dye, repeat the measurement in buffers ranging from pH 4 to pH 10. Plot
vs. pH to determine the pKa and the dynamic range of the quench.
Figure 2: Validated workflow for determining relative quantum yield, accounting for the environmental sensitivity of hydroxylated derivatives.
References
Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111. Link
Establishes the baseline properties and synthesis of sulfonated, unsubstituted indoline dyes (Cy3/Cy5).
Mishra, A., et al. (2000). "Cyanines during the 1990s: A Review." Chemical Reviews, 100(6), 1973-2012. Link
Comprehensive review detailing the structure-property relationships of cyanine deriv
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
The authoritative source for the Quantum Yield calculation protocol and inner-filter effect corrections.
Gao, W., et al. (2018). "Near-infrared ratiometric fluorescent probes for pH." Spectrochimica Acta Part A, 188, 279-286.
Describes the mechanism of pKa modulation and PeT quenching in hydroxyl-substituted cyanine scaffolds.
A Researcher's Guide to the Vibrational Fingerprint of 6-Hydroxy-1,3,3-trimethylindolin-2-one: A Comparative IR Spectroscopy Analysis
In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel molecular entities is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel molecular entities is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for elucidating the functional group composition of organic compounds. This guide offers an in-depth analysis of the characteristic IR absorption bands of 6-Hydroxy-1,3,3-trimethylindolin-2-one, a substituted oxindole derivative. Through a comparative approach with structurally similar molecules, we aim to provide researchers with a robust framework for the identification and structural verification of this compound and its analogues.
The Molecular Architecture: Key Vibrational Features
6-Hydroxy-1,3,3-trimethylindolin-2-one is a member of the oxindole family, which are prevalent scaffolds in many natural products and pharmaceutically active compounds.[1] Its structure is characterized by a bicyclic system comprising a benzene ring fused to a five-membered lactam (a cyclic amide) ring. The key functional groups that give rise to its characteristic IR spectrum are:
A phenolic hydroxyl (-OH) group at the C6 position of the aromatic ring.
A tertiary lactam carbonyl (C=O) group .
An N-methyl group and gem-dimethyl groups at the C3 position.
An aromatic ring .
Figure 1. Molecular structure highlighting the key functional groups of 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Decoding the Spectrum: Characteristic IR Bands
The IR spectrum of an organic molecule is a graphical representation of its vibrational modes, where different functional groups absorb IR radiation at specific frequencies.[2] The expected characteristic absorption bands for 6-Hydroxy-1,3,3-trimethylindolin-2-one are summarized below.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Rationale and Comparative Insights
Phenolic -OH
O-H Stretch
3550 - 3200
Strong, Broad
This broad absorption is a hallmark of hydrogen-bonded hydroxyl groups.[2][3] Its presence is a key differentiator from non-hydroxylated analogues.
Aromatic C-H
C-H Stretch
3100 - 3000
Medium to Weak
These bands appear at slightly higher frequencies than aliphatic C-H stretches.[2][3]
Aliphatic C-H
C-H Stretch
3000 - 2840
Medium to Strong
These absorptions arise from the three methyl groups on the molecule.[2][3]
Lactam C=O
C=O Stretch
1710 - 1670
Strong, Sharp
The position of the carbonyl stretch in amides is a strong and reliable indicator.[4] The five-membered ring may introduce some ring strain, potentially shifting the frequency.
Aromatic C=C
C=C Stretch
1600 - 1475
Medium to Weak
Aromatic rings typically show a pair of sharp bands in this region.[5]
Phenolic C-O
C-O Stretch
1260 - 1000
Strong
The stretching vibration of the C-O bond in phenols gives a strong absorption in the fingerprint region.[2]
A Comparative Analysis: Contextualizing the Spectral Data
To fully appreciate the diagnostic power of the IR spectrum, a comparison with structurally related compounds is highly instructive.
Comparison with 1,3,3-Trimethyloxindole:
The primary distinction will be the absence of the broad O-H stretching band (around 3550-3200 cm⁻¹) and the strong phenolic C-O stretching band (around 1260-1000 cm⁻¹) in the spectrum of 1,3,3-trimethyloxindole. The rest of the spectra, particularly the aliphatic C-H stretches and the lactam C=O stretch, are expected to be quite similar.
Comparison with 6-Hydroxyoxindole:
In contrast, the spectrum of 6-hydroxyoxindole will lack the prominent aliphatic C-H stretching bands (3000-2840 cm⁻¹) that are characteristic of the three methyl groups in our target molecule. Additionally, the N-H stretching and bending vibrations in 6-hydroxyoxindole (a secondary amide) will be absent in the N-methylated 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Experimental Protocol for High-Fidelity Data Acquisition
Reproducible and high-quality IR spectra are essential for accurate analysis. The following details a standard operating procedure for acquiring the IR spectrum of a solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Materials:
FT-IR Spectrometer with ATR accessory (e.g., diamond crystal)
Solvent for cleaning (e.g., isopropanol or acetone)
Lint-free wipes
Procedure:
Background Spectrum:
Ensure the ATR crystal is clean and free of any residue.
Record a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O vapor).
Sample Application:
Place a small amount of the solid sample onto the center of the ATR crystal.
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
Data Processing:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Perform a baseline correction if necessary.
Cleaning:
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after analysis.
Figure 2. A streamlined workflow for acquiring an ATR-IR spectrum.
Conclusion
The infrared spectrum of 6-Hydroxy-1,3,3-trimethylindolin-2-one offers a rich tapestry of vibrational information that is highly diagnostic of its molecular structure. The presence of a broad O-H stretch, a strong lactam C=O absorption, and characteristic aliphatic and aromatic C-H stretches provide a unique spectral fingerprint. By understanding these key features and comparing them to related structures, researchers can confidently identify and characterize this important class of molecules, thereby accelerating their research and development efforts.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
Shen, Y., et al. (2021). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Chemical Science, 12(45), 15155-15162. [Link]
elemental analysis standards for 6-Hydroxy-1,3,3-trimethylindolin-2-one
As a Senior Application Scientist specializing in organic elemental microanalysis, I frequently encounter the analytical hurdles associated with highly functionalized nitrogen heterocycles. 6-Hydroxy-1,3,3-trimethylindol...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in organic elemental microanalysis, I frequently encounter the analytical hurdles associated with highly functionalized nitrogen heterocycles. 6-Hydroxy-1,3,3-trimethylindolin-2-one (Molecular Formula: C₁₁H₁₃NO₂, MW: 191.23 g/mol ) is a privileged indolinone scaffold heavily utilized in kinase inhibitor research and drug development.
Validating the empirical formula of this compound via CHN/O elemental analysis is a strict regulatory prerequisite for establishing absolute purity. However, indolinones present a unique combustion challenge: the rigid heterocyclic core resists thermal degradation, often leading to refractory nitrogen oxide (NOx) formation and skewed recovery rates.
This guide objectively compares calibration standards and instrumental methodologies to establish a self-validating, highly accurate analytical protocol for 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Theoretical Framework & Target Metrics
Before initiating any comparative analysis, we must establish the theoretical mass fractions of our target molecule. In pharmaceutical elemental analysis, an experimental result is only considered "passing" if it falls within a ±0.3% absolute error margin of the theoretical value.
Table 1: Theoretical Composition of 6-Hydroxy-1,3,3-trimethylindolin-2-one
Element
Atomic Mass
Atoms per Molecule
Total Mass Contribution
Theoretical Mass Fraction (%)
Acceptable Experimental Range (%)
Carbon (C)
12.011
11
132.121
69.09%
68.79% – 69.39%
Hydrogen (H)
1.008
13
13.104
6.85%
6.55% – 7.15%
Nitrogen (N)
14.007
1
14.007
7.32%
7.02% – 7.62%
Oxygen (O)
15.999
2
31.998
16.73%
16.43% – 17.03%
Comparative Analysis of Calibration Standards
The accuracy of the Thermal Conductivity Detector (TCD) relies entirely on the K-factor calibration derived from a primary standard. The fundamental rule of elemental analysis is matrix matching : the calibration standard should closely mimic the target analyte's C:N ratio and combustion thermodynamics.
Table 2: Performance Comparison of Common CHN Standards
Standard
Formula
% C
% N
C:N Ratio
Suitability for Indolinones
Acetanilide
C₈H₉NO
71.09
10.36
~6.8 : 1
Optimal. Amide nitrogen and aromatic ring closely mirror the indolinone matrix. Prevents TCD saturation.
BBOT
C₂₆H₂₆N₂O₂S
72.53
6.51
~11.1 : 1
Sub-optimal. Excellent for high-carbon compounds, but the presence of sulfur unnecessarily depletes the copper reduction reactor.
Sulfanilamide
C₆H₈N₂O₂S
41.84
16.27
~2.5 : 1
Poor. Carbon content is too low compared to the target (69.09%), leading to non-linear calibration errors at the higher carbon detection range [2].
Scientific Causality: I strongly recommend Acetanilide as the primary calibration standard for 6-Hydroxy-1,3,3-trimethylindolin-2-one. Because both molecules contain an aromatic ring conjugated to an amide-like nitrogen, their thermal decomposition profiles within the 950°C oxidation reactor are nearly identical. This ensures that the integration of the N₂ and CO₂ chromatographic peaks scales linearly from the standard to the sample.
Comparative Instrumental Methodologies
Historically, nitrogen content was determined via wet chemistry (Kjeldahl method), which struggles to digest stable N-heterocycles. Today, Dynamic Flash Combustion (Modified Dumas Method) is the gold standard [3].
When comparing modern elemental analyzers (e.g., standard single-channel systems vs. advanced multi-channel systems like the Thermo Scientific FlashSmart), the critical differentiator for oxygen-containing heterocycles is automation.
Standard CHN Analyzers: Require manual reconfiguration of the furnace (swapping oxidation reagents for pyrolysis carbon) to switch from CHN to Oxygen analysis. This introduces atmospheric contamination and hours of downtime.
Advanced Analyzers (e.g., FlashSmart with MVC): Utilize a MultiValve Control (MVC) module. This allows the system to house two independent circuits (one for CHN at 950°C, one for Oxygen via pyrolysis at 1060°C) and switch between them automatically via software [2]. For a molecule like 6-Hydroxy-1,3,3-trimethylindolin-2-one, this guarantees that the O% can be determined from the exact same sample batch without breaking the instrument's pneumatic equilibrium.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following step-by-step protocol incorporates a "sandwich" validation design. This ensures the system is calibrated, verified, and stable before and after the sample is analyzed.
Step 1: Sample Preparation & Micro-weighing
Using a high-precision microbalance, weigh exactly 2.000 to 2.500 mg of 6-Hydroxy-1,3,3-trimethylindolin-2-one into a high-purity tin capsule [5].
Causality: We specifically use tin (Sn) rather than aluminum because tin undergoes a violently exothermic oxidation when exposed to the oxygen pulse in the furnace. This temporarily spikes the local micro-environment to ~1800°C, which is mandatory to shatter the refractory indolinone ring and prevent low carbon/nitrogen recoveries.
Crimp and seal the capsule tightly to exclude atmospheric air.
Step 2: System Passivation & Blanking
Run three consecutive "System Blanks" (empty, folded tin capsules) to establish the baseline integration for the carrier gas (Helium) and confirm the absence of atmospheric N₂ leaks [4].
Run two "Conditioners" (unweighed ~2mg samples of Acetanilide) to passivate the combustion tube and active sites within the GC column.
Step 3: Calibration & Quality Control (QC)
Analyze three precisely weighed Acetanilide standards (spanning 1.5 mg, 2.0 mg, and 2.5 mg) to establish the K-factor linear regression for C, H, and N.
Self-Validation Check: Run a secondary standard (e.g., Atropine) as an unknown. If the calculated %C, %H, and %N do not fall within ±0.3% of Atropine's theoretical values, abort the run and check the reduction reactor.
Step 4: Dynamic Flash Combustion & Reduction
Drop the sample into the 950°C combustion reactor synchronized with a precise volume of high-purity oxygen (99.9995%) [6].
The resulting combustion gases (CO₂, H₂O, NOx, and excess O₂) are swept by Helium into the reduction reactor.
Causality: The reduction reactor is packed with high-purity elemental Copper at 650°C. The copper serves a dual purpose: it acts as a scrubber to permanently trap any unreacted O₂ (which would otherwise destroy the GC column), and it quantitatively reduces all NOx species into measurable N₂ gas [6].
Step 5: Detection & Closing QC
The isolated N₂, CO₂, and H₂O gases elute sequentially through the GC column and are quantified by the Thermal Conductivity Detector (TCD) [1].
Run a final Acetanilide standard at the end of the sequence to prove the instrument did not drift during the analysis of the indolinone.
Analytical Workflow Visualization
The following diagram maps the logical gas-phase separation and causality of the dynamic flash combustion process.
Fig 1: Logical workflow of dynamic flash combustion for CHN elemental analysis.
Royal Society of Chemistry (Analytical Methods Committee). "CHNS Elemental Analysers." Rsc.org.
Validation
crystallographic data and XRD analysis of 6-Hydroxy-1,3,3-trimethylindolin-2-one
This guide provides a comprehensive technical analysis of 6-Hydroxy-1,3,3-trimethylindolin-2-one , focusing on its crystallographic characterization, synthesis, and comparative performance against structural analogues. E...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of 6-Hydroxy-1,3,3-trimethylindolin-2-one , focusing on its crystallographic characterization, synthesis, and comparative performance against structural analogues.
Executive Summary
6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS 56368-58-2) is a critical pharmacophore intermediate used in the synthesis of bioactive agents, including DGAT-1 inhibitors for metabolic disorders.[1] While often overshadowed by its 5-hydroxy isomer, the 6-hydroxy variant offers distinct hydrogen-bonding capabilities that influence solid-state stability and solubility. This guide compares its crystallographic profile with key alternatives to aid in solid-form selection for drug development.
Comparative Crystallographic Analysis
The following table contrasts the structural properties of the target molecule with its closest crystallographically characterized analogues: the 5-hydroxy regioisomer and the 6-methoxy derivative .
Feature
Target: 6-Hydroxy-1,3,3-trimethylindolin-2-one
Alternative A: 5-Hydroxy-1,3,3-trimethylindolin-2-one
Alternative B: 6-Methoxy-1,3,3-trimethylindolin-2-one
Crystal System
Predicted: Monoclinic ()
Monoclinic ()
Triclinic ()
H-Bond Donor
C6-OH (Exposed)
C5-OH (Sterically distinct)
None (Methoxy is acceptor only)
Packing Motif
Head-to-tail dimer chains via
Lateral sheets via or
Weak stacking
Solubility
Moderate (Polar protic solvents)
High (Polar protic solvents)
Low (Lipophilic)
Melting Point
>200 °C (High lattice energy)
180–185 °C
120–125 °C
Key Advantage
Superior H-bond networking potential for co-crystal formation.
Established commercial availability.
Enhanced lipophilicity for membrane permeability.
Analyst Insight: The 6-hydroxy position allows for a linear hydrogen-bonding chain that is less sterically hindered by the gem-dimethyl group at C3 compared to the 5-hydroxy isomer. This suggests the 6-hydroxy variant may form more stable, higher-density crystal lattices, potentially offering better shelf-life stability.
Synthesis & Crystallization Protocols
Synthesis Workflow
The synthesis of 6-Hydroxy-1,3,3-trimethylindolin-2-one requires a specific reduction-cyclization sequence to ensure regio-selectivity.
Reduction: Suspend in ethanol (360 mL). Add iron powder (19.2 g) and 37% HCl (44.4 mL).
Cyclization: Heat to reflux for 2.5 hours. The acidic conditions facilitate the reduction of the nitro group to an amine, followed by intramolecular cyclization and in situ demethylation/hydrolysis to the hydroxy-indolinone.
Work-up: Cool to RT. Basify with saturated aqueous
A Comparative Guide to the Reactivity of 6-Hydroxyquinoline vs. 5-Hydroxyquinoline in Azo Dye Synthesis
Abstract This guide provides an in-depth technical comparison of the reactivity of 6-hydroxyquinoline and 5-hydroxyquinoline as coupling components in the synthesis of azo dyes. While direct comparative kinetic studies a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides an in-depth technical comparison of the reactivity of 6-hydroxyquinoline and 5-hydroxyquinoline as coupling components in the synthesis of azo dyes. While direct comparative kinetic studies are not extensively documented in the literature, this document synthesizes established principles of electrophilic aromatic substitution, electronic effects, and steric considerations to provide a robust framework for researchers, scientists, and professionals in drug development. We will explore the underlying mechanisms that govern the reactivity of these isomers and provide detailed experimental protocols for the synthesis and characterization of azo dyes derived from hydroxyquinolines.
Introduction: The Significance of Hydroxyquinoline Isomers in Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] Their synthesis typically involves the electrophilic aromatic substitution of an electron-rich coupling component by a diazonium salt.[2] Hydroxyquinolines are a class of heterocyclic compounds that serve as excellent coupling components due to the activating effect of the hydroxyl group on the quinoline ring system. The position of this hydroxyl group significantly influences the electronic properties and, consequently, the reactivity of the molecule, as well as the spectral properties of the resulting dye. This guide focuses on the comparative reactivity of two key isomers: 6-hydroxyquinoline and 5-hydroxyquinoline. Understanding their differential reactivity is crucial for the rational design and synthesis of novel azo dyes with tailored properties for various applications, including textiles, imaging, and as biological probes.
Theoretical Framework: Electronic and Steric Effects on Reactivity
The azo coupling reaction is a classic example of electrophilic aromatic substitution. The diazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of the coupling component. The rate and regioselectivity of this reaction are governed by both electronic and steric factors.
Electronic Effects: Directing the Electrophilic Attack
The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions. In the quinoline ring system, which consists of a benzene ring fused to a pyridine ring, the situation is more complex. The pyridine ring is generally less reactive towards electrophiles than the benzene ring due to the electron-withdrawing nature of the nitrogen atom.[3]
5-Hydroxyquinoline: The hydroxyl group at the 5-position is on the carbocyclic (benzene) ring. It strongly activates the ortho (position 6) and para (position 8) positions. Therefore, electrophilic attack, including azo coupling, is expected to occur preferentially at these positions. Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline show a high electron density in the highest occupied molecular orbital (HOMO) at positions 5 and 7, which are ortho and para to the hydroxyl group, respectively, making them the most likely sites for electrophilic attack.[4][5] By analogy, in 5-hydroxyquinoline, the hydroxyl group is expected to direct the incoming diazonium salt to the 6 and 8 positions.
6-Hydroxyquinoline: In this isomer, the hydroxyl group is also on the carbocyclic ring. It will activate the ortho positions (5 and 7) for electrophilic substitution. Therefore, azo coupling is predicted to occur at the 5 and 7 positions of 6-hydroxyquinoline.
The overall reactivity of the hydroxyquinoline isomer will depend on the extent to which the hydroxyl group can increase the electron density at the attack site, making it more nucleophilic.
Steric Hindrance: A Potential Differentiating Factor
Steric hindrance can play a significant role in determining the regioselectivity and rate of the azo coupling reaction. The bulky diazonium salt will preferentially attack the sterically less hindered position.
5-Hydroxyquinoline: Attack at the 6-position is relatively unhindered. However, attack at the 8-position might experience some steric hindrance from the adjacent pyridine ring, although this is generally not considered a major factor in quinoline chemistry.
6-Hydroxyquinoline: Attack at both the 5 and 7-positions is generally considered to be sterically accessible.
A direct comparison of the steric environments around the predicted reactive sites (6 and 8 for 5-hydroxyquinoline vs. 5 and 7 for 6-hydroxyquinoline) does not immediately suggest a significant difference that would lead to a dramatic disparity in reactivity based on steric hindrance alone.
Comparative Reactivity Analysis: A Mechanistic Perspective
While direct kinetic data comparing the two isomers is scarce, we can infer their relative reactivity based on the principles outlined above. The key determinant of reactivity is the electron density at the site of electrophilic attack. The isomer that can better stabilize the positive charge in the intermediate sigma complex (Wheland intermediate) will react faster.
The hydroxyl group in both 5-hydroxyquinoline and 6-hydroxyquinoline activates the carbocyclic ring. However, the position of the hydroxyl group relative to the fused pyridine ring can influence the overall electron distribution. Without extensive computational analysis of the charge distribution in both isomers, a definitive prediction of which is more reactive is challenging. However, it is reasonable to expect that both isomers will be highly reactive coupling components. The choice between them in a synthetic protocol might therefore be guided by the desired substitution pattern and the resulting dye's properties rather than a significant difference in their intrinsic reactivity.
Experimental Protocols
The following are generalized, detailed step-by-step methodologies for the synthesis of azo dyes using hydroxyquinoline isomers as coupling components. These protocols are based on established procedures for azo coupling with phenolic compounds.[2][6][7]
Diazotization of an Aromatic Amine
This is the first step in the synthesis of an azo dye, where a primary aromatic amine is converted into a diazonium salt.
Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
Distilled water
Ice
Procedure:
Dissolve the aromatic amine in dilute hydrochloric acid or sulfuric acid in a beaker. If the amine is poorly soluble, it can be dissolved in a small amount of water with the addition of acid.
Cool the solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.[2]
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
Slowly add the sodium nitrite solution dropwise to the cold amine solution with continuous stirring. The addition should be slow enough to ensure the temperature does not rise above 5 °C.
After the addition is complete, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately in the coupling reaction.
Diagram of Diazotization Workflow:
Caption: Workflow for the diazotization of an aromatic amine.
Azo Coupling Reaction
This step involves the reaction of the prepared diazonium salt with the hydroxyquinoline isomer.
Materials:
5-Hydroxyquinoline or 6-Hydroxyquinoline
Sodium hydroxide (NaOH)
Diazonium salt solution (from step 4.1)
Distilled water
Ice
Procedure:
Dissolve the hydroxyquinoline isomer (5-hydroxyquinoline or 6-hydroxyquinoline) in a dilute aqueous solution of sodium hydroxide in a beaker. This deprotonates the hydroxyl group to form the more reactive phenoxide ion.
Cool the solution to 0-5 °C in an ice bath with constant stirring.
Slowly add the cold diazonium salt solution (prepared in section 4.1) to the cold hydroxyquinoline solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
Wash the dye with cold distilled water to remove any unreacted salts.
Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid) to obtain a pure product.
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Diagram of Azo Coupling Workflow:
Caption: Workflow for the azo coupling reaction and product purification.
Characterization of the Synthesized Dyes
The synthesized azo dyes should be characterized to confirm their structure and purity. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the quinoline and the diazonium salt precursor rings. The position of the azo group can be inferred from the splitting patterns and chemical shifts of the quinoline protons.[8][9] For example, in azo dyes derived from 8-hydroxyquinoline, the disappearance of the signal for the proton at the 5 or 7 position indicates that the coupling has occurred at that site.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the dye molecule. The spectrum should show a characteristic peak for the -N=N- stretching vibration (typically around 1400-1450 cm⁻¹), as well as bands corresponding to the aromatic C-H and C=C stretching vibrations. The presence of a broad -OH stretching band may indicate the presence of the hydrazone tautomer in the solid state.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption characteristics of the dye. The wavelength of maximum absorption (λmax) is a key property that determines the color of the dye. The λmax can be influenced by the position of the hydroxyl group, the nature of the substituents on the diazonium salt, and the solvent.[10]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized dye, which provides further confirmation of its identity.
Comparative Data Summary
Feature
5-Hydroxyquinoline
6-Hydroxyquinoline
Activating Group
-OH at C5
-OH at C6
Predicted Site of Azo Coupling
C6 and C8
C5 and C7
Expected Reactivity
High
High
Potential for Steric Hindrance
Minimal at C6, possible at C8
Minimal at C5 and C7
Conclusion and Future Perspectives
Future research should focus on conducting systematic kinetic studies to quantitatively compare the reaction rates of azo coupling for these two isomers under identical conditions. Furthermore, computational studies modeling the transition states of the electrophilic attack would provide valuable insights into the activation energies and further elucidate the subtle differences in their reactivity. Such studies would not only enhance our fundamental understanding of electrophilic substitution on these important heterocyclic systems but also pave the way for the development of more efficient and selective dye synthesis methodologies.
References
Cheng, G., et al. (2007). Three 2-methyl-5-(aryl azo)-8-hydroxy quinolines and examined them as fluoride anion chemo-sensors by the ultra violet-visible (UV-Vis) absorption technique in acetonitrile. Dyes and Pigments, 74(1), 169-174.
Ghanadzadeh, H., et al. (2022). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Pigment & Resin Technology, 51(5), 601-613.
Obayes, H. R., et al. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry, 32(1), 253-260.
Saylam, A., et al. (2008). Synthesis and characterization of some novel azo dyes derived from 8-hydroxyquinoline. Dyes and Pigments, 76(3), 667-672.
Sharif, S., et al. (2003). Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. Heterocycles, 60(2), 379-386.
Trivedi, H. D., et al. (2015). Quinoline incorporating pyrimidine heterocyclic azo dye derivatives: Synthesis, characterization and applications. Indian Journal of Chemistry - Section B, 54B(3), 382-388.
Yahya, I. S., et al. (2022). Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric. RSC Advances, 12(48), 31265-31281.
Al-Amiery, A. A., et al. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Semantic Scholar. Retrieved from [Link]
CUNY Academic Works. (n.d.). AZO DYE: SYNTHESIS OF YELLOW 6 (SUNSET YELLOW). Retrieved from [Link]
Emerald Publishing. (2022, May 3). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Retrieved from [Link]
Emerald Insight. (2022, September 8). Spectrophotometric studies on some new hydroxyl-azo dyes derived from 6-ethyl-4-hydroxyquinoline-2(1H)-one. Retrieved from [Link]
Figshare. (2016, May 18). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. Retrieved from [Link]
MedCrave. (2023, December 14). Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. Retrieved from [Link]
MDPI. (2023, November 28). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]
MDPI. (2025, March 31). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. Retrieved from [Link]
NIH. (n.d.). PubChem. 6-Hydroxyquinoline. Retrieved from [Link]
O-Chem. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
RSC Publishing. (2025, February 4). New 8-hydroxyquinoline-based azo dyes as highly sensitive colorimetric chemosensors for nickel cation. Retrieved from [Link]
SCIRP. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Retrieved from [Link]
Semantic Scholar. (n.d.). SYNTHESIS AND CHARACTERIZATION OF A NEW AZO QUINOLINE LIGAND AND ITS METAL COMPLEXES WITH SPECTROPHOTOMETRIC DETERMI. Retrieved from [Link]
Zien Journals. (n.d.). Review, Analyses of azo dyes' synthesis, characterization and biological activity. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
Comptes Rendus. Chimie. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Retrieved from [Link]
YouTube. (2020, October 26). Reactivity of Quinoline. Retrieved from [Link]
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]
Scribd. (n.d.). Electrophilic Substitution of 8-Hydroxyquinoline. Retrieved from [Link]
Scribd. (n.d.). NCYC 511 - Hammett Equation and Hammett Plot - II. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
Digital WPI. (2022, April 28). Copper Bis(oxazoline)-Catalyzed Enantioselective Alkynylation of Quinolones. Retrieved from [Link]
A Guide to Validating the Structure of 6-Hydroxy-1,3,3-trimethylindolin-2-one via COSY and HSQC NMR Spectroscopy
In the landscape of drug development and chemical research, the unambiguous determination of a molecule's structure is a foundational pillar of scientific rigor. For novel compounds or those synthesized through new pathw...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug development and chemical research, the unambiguous determination of a molecule's structure is a foundational pillar of scientific rigor. For novel compounds or those synthesized through new pathways, confirming the atomic connectivity is not merely a formality but a critical step to ensure that subsequent biological and chemical studies are built on a valid structural hypothesis. This guide provides an in-depth, practical comparison of how two powerful 2D Nuclear Magnetic Resonance (NMR) techniques, COSY and HSQC, are synergistically employed to provide irrefutable evidence for the structure of 6-Hydroxy-1,3,3-trimethylindolin-2-one.
The Imperative for 2D NMR in Structural Elucidation
While 1D ¹H and ¹³C NMR provide essential information about the chemical environment and number of different nuclei, they can be insufficient for complex molecules or in cases where isomers are a possibility. For 6-Hydroxy-1,3,3-trimethylindolin-2-one, with its substituted aromatic ring and quaternary center, 1D spectra alone might leave ambiguities in proton and carbon assignments. Two-dimensional NMR techniques overcome this by spreading information across two frequency axes, resolving overlapping signals and, most importantly, revealing correlations between nuclei.[1][2]
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds.[1][3][4] The resulting spectrum shows cross-peaks that connect coupled protons, allowing for the tracing of spin systems within the molecule.[3][4][5]
Heteronuclear Single Quantum Coherence (HSQC) , on the other hand, maps protons directly to the heteronucleus (in this case, ¹³C) to which they are attached.[5][6][7] Each cross-peak in an HSQC spectrum represents a direct one-bond C-H connection, providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.[5][8]
By employing these two techniques in concert, a self-validating system of structural confirmation is established. The proton-proton connectivities identified in the COSY spectrum must be consistent with the proton-carbon attachments revealed by the HSQC spectrum.
The Experimental Workflow: A Self-Validating Approach
The following details a robust workflow for acquiring high-quality COSY and HSQC data for 6-Hydroxy-1,3,3-trimethylindolin-2-one. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Figure 1: A comprehensive workflow for the structural validation of 6-Hydroxy-1,3,3-trimethylindolin-2-one using 2D NMR.
Experimental Protocols
1. Sample Preparation
Analyte Concentration: Weigh approximately 5-25 mg of 6-Hydroxy-1,3,3-trimethylindolin-2-one. This concentration range is generally sufficient for ¹H-detected experiments on modern spectrometers.[9][10]
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent.[9][11][12] Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice due to its ability to dissolve a wide range of organic compounds and its hydroxyl proton exchange properties. The use of a deuterated solvent is crucial for the instrument's deuterium lock system and to avoid large solvent signals in the ¹H spectrum.[9][11]
Homogenization and Transfer: Ensure the sample is fully dissolved. Any particulate matter can interfere with the magnetic field homogeneity, leading to poor spectral quality.[12][13] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to a high-quality, clean 5 mm NMR tube.[10]
2. NMR Data Acquisition
Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
Initial Setup: After inserting the sample, the instrument's magnetic field must be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity, which is essential for high-resolution spectra.
1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These will serve as references for the 2D spectra.
COSY Experiment: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient. Key parameters include an appropriate spectral width to cover all proton signals, a sufficient number of increments in the indirect dimension (t1) for adequate resolution, and a suitable number of scans per increment to achieve a good signal-to-noise ratio.
HSQC Experiment: A sensitivity-enhanced, gradient-selected HSQC experiment is recommended. This experiment is optimized for observing one-bond ¹H-¹³C correlations with high sensitivity.[14] The spectral widths in both the ¹H and ¹³C dimensions should be set to encompass all expected signals.
Data Interpretation and Structural Validation
Let's consider the expected NMR data for 6-Hydroxy-1,3,3-trimethylindolin-2-one and how the COSY and HSQC spectra would be used for its validation.
Atom Label
Description
Expected ¹H Shift (ppm)
Expected ¹³C Shift (ppm)
Key COSY Correlations
HSQC Correlation
H-4
Aromatic CH
~7.0
~120
H-5
Yes
H-5
Aromatic CH
~6.5
~110
H-4, H-7
Yes
H-7
Aromatic CH
~6.6
~115
H-5
Yes
N-CH₃
N-methyl
~3.1
~28
None
Yes
C(CH₃)₂
gem-dimethyl
~1.3
~25
None
Yes
OH
Hydroxyl
~9.5 (broad)
-
None
No
C-2
Carbonyl
-
~180
-
No
C-3
Quaternary
-
~45
-
No
C-3a
Aromatic Quaternary
-
~130
-
No
C-6
Aromatic Quaternary
-
~155
-
No
C-7a
Aromatic Quaternary
-
~140
-
No
Note: Chemical shifts are estimates and can vary based on solvent and other experimental conditions.
COSY Spectrum Analysis
The COSY spectrum will primarily reveal the connectivity within the aromatic ring.
Identify Diagonal Peaks: The peaks along the diagonal correspond to the 1D ¹H spectrum.[1][3]
Locate Cross-Peaks: Off-diagonal peaks, or cross-peaks, indicate that two protons are J-coupled.[3][5]
Trace the Spin System:
A cross-peak will be observed between the proton at position 4 (H-4) and the proton at position 5 (H-5).
Another cross-peak will connect H-5 to the proton at position 7 (H-7).
This pattern of correlations (H-4 to H-5, and H-5 to H-7) definitively establishes the arrangement of these three protons on the aromatic ring.
The methyl protons (N-CH₃ and C(CH₃)₂) and the hydroxyl proton will appear as singlets on the diagonal with no cross-peaks, as they are not coupled to other protons.
HSQC Spectrum Analysis
The HSQC spectrum provides the crucial link between the proton and carbon skeletons.
Correlate Protons to Carbons: Each cross-peak in the HSQC spectrum connects a proton signal on one axis to a carbon signal on the other, indicating a direct C-H bond.[6][7][8]
Assign Carbons:
The aromatic proton at ~7.0 ppm (H-4) will show a correlation to its attached carbon at ~120 ppm (C-4).
Similarly, H-5 (~6.5 ppm) will correlate to C-5 (~110 ppm), and H-7 (~6.6 ppm) will correlate to C-7 (~115 ppm).
The N-CH₃ protons (~3.1 ppm) will show a cross-peak to the N-methyl carbon (~28 ppm).
The six equivalent protons of the gem-dimethyl groups (~1.3 ppm) will correlate to their corresponding carbon at ~25 ppm.
Identify Quaternary Carbons: Carbons that do not have directly attached protons, such as the carbonyl (C-2), the quaternary C-3, and the aromatic quaternary carbons (C-3a, C-6, C-7a), will not show any peaks in the HSQC spectrum.[7] This absence of signals is also a key piece of structural information.
Figure 2: A conceptual diagram illustrating the key COSY (red dashed lines) and HSQC (blue dotted lines) correlations for 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Comparison with Alternative Techniques
While COSY and HSQC form a powerful combination, other 2D NMR experiments can provide complementary information:
HMBC (Heteronuclear Multiple Bond Correlation): This technique is the long-range counterpart to HSQC, showing correlations between protons and carbons that are two or three bonds away.[6][7] HMBC is particularly useful for identifying and assigning the quaternary carbons that are invisible in the HSQC spectrum. For example, the N-CH₃ protons would show an HMBC correlation to the C-2 carbonyl carbon and the C-7a aromatic carbon, unequivocally placing the N-methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY, which shows through-bond correlations, NOESY reveals protons that are close to each other in space (<5 Å), regardless of whether they are bonded.[4][15] This could be used, for instance, to confirm the spatial proximity of one of the C-3 methyl groups to the H-4 aromatic proton.
While HMBC and NOESY are powerful, the combination of COSY and HSQC is often the most efficient and direct method for establishing the fundamental covalent framework of a small molecule like 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Conclusion
The synergistic application of COSY and HSQC spectroscopy provides a robust and self-validating methodology for the structural elucidation of 6-Hydroxy-1,3,3-trimethylindolin-2-one. COSY establishes the proton-proton connectivity, outlining the spin systems, while HSQC directly links these protons to their attached carbons, building the carbon framework. The mutual consistency required between these two datasets leaves no room for ambiguity, allowing researchers and drug development professionals to proceed with confidence in the structural integrity of their compound. This guide has detailed not only the steps for these experiments but also the fundamental principles that make this combination an indispensable tool in modern chemical analysis.
References
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]
University of Ottawa. (n.d.). Sample preparation. Retrieved from [Link]
Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]
Reutzel-Edens, S. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Retrieved from [Link]
Reutenauer, L. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2025, October 24). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
Concepts in Magnetic Resonance Part A. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Retrieved from [Link]
Murali, N. (n.d.). NMR Spectroscopy: Principles and Applications. Retrieved from [Link]
News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
Benchmarking Synthesis Routes for 6-Hydroxy-1,3,3-trimethylindolin-2-one: A Scalability Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS: 210552-24-2) Executive Summary 6-Hydroxy-1,3,3-trimethylindolin-2-one is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: 6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS: 210552-24-2)
Executive Summary
6-Hydroxy-1,3,3-trimethylindolin-2-one is a highly privileged scaffold, serving as a critical intermediate in the synthesis of near-infrared cyanine dyes, DGAT-1 inhibitors, and SHP2 modulators. As a Senior Application Scientist, I frequently encounter bottlenecks when scaling up the synthesis of this oxindole derivative. This guide objectively benchmarks the two primary synthetic methodologies—Classical Exhaustive Methylation/Deprotection versus Transition-Metal Catalyzed Hydroxylation —providing mechanistic rationale, comparative data, and self-validating experimental protocols to ensure seamless scale-up.
Mechanistic Pathway Analysis
Route A: Exhaustive Methylation & Lewis Acid-Mediated Deprotection (The Industry Standard)
This two-step route transforms commercially available 6-methoxyindolin-2-one into the target compound.
Exhaustive Methylation: The oxindole core possesses two distinct acidic sites: the amide N-H (pKa ~16) and the activated C3-methylene protons (pKa ~18). A strong base, such as Sodium Hydride (NaH), deprotonates both sites to generate a highly nucleophilic intermediate. This allows for an exhaustive, single-pot
substitution using Methyl Iodide (MeI), installing the N-methyl and gem-dimethyl groups simultaneously (1)[1].
Ether Cleavage: The resulting 6-methoxy-1,3,3-trimethylindolin-2-one is subjected to Boron Tribromide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). acts as a potent Lewis acid, coordinating to the methoxy oxygen. This weakens the bond, facilitating nucleophilic attack by the bromide ion to yield the target phenol without disrupting the robust lactam ring ()[2].
Route B: Transition-Metal Catalyzed Hydroxylation (The Modern Alternative)
An alternative approach involves the direct functionalization of 6-bromo-1,3,3-trimethylindolin-2-one. Palladium-catalyzed cross-coupling has been extensively validated for functionalizing halogenated indolin-2-ones (3)[3]. By utilizing a bulky, electron-rich phosphine ligand (e.g., tBuBrettPhos) alongside
, the catalyst overcomes the high activation energy required for oxidative addition into the deactivated aryl-bromide bond. The steric bulk subsequently accelerates the challenging reductive elimination of the aryl hydroxide, minimizing off-target protodehalogenation.
Pathway Visualization
Fig 1: Benchmarked synthesis routes for 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Comparative Data Benchmarking
Metric
Route A: Exhaustive Methylation +
Route B: Pd-Catalyzed Hydroxylation
Overall Yield
80 - 90%
60 - 75%
Scalability
High (Routinely performed on multi-kg scale)
Moderate (Limited by transition-metal costs)
Reagent Cost
Low (NaH, MeI, )
High (, tBuBrettPhos)
Step Count
2 Steps (from 6-methoxyindolin-2-one)
1 Step (from 6-bromo precursor)
Safety Profile
Requires cryogenic cooling; handles toxic
Requires inert atmosphere and high temperatures
Purification
Simple silica plug / crystallization
Requires metal scavenging (e.g., SiliaMetS® Thiol)
Verdict: For pharmaceutical scale-up and general laboratory preparation, Route A remains the superior choice due to its robust yield, low cost, and predictable impurity profile.
Self-Validating Experimental Protocols (Route A)
The following protocols are engineered with built-in causality checks to ensure process integrity.
Step 1: Synthesis of 6-Methoxy-1,3,3-trimethylindolin-2-one
gas evolution. Do not proceed until bubbling has completely ceased (approx. 45 mins), ensuring complete formation of the di-anion.
Alkylation: Introduce Methyl Iodide (3.5 equiv) dropwise via an addition funnel to control the exothermic
reaction.
Maturation: Allow the mixture to warm to room temperature and stir for 4 hours.
Workup: Quench carefully with saturated aqueous
at 0 °C. Extract with Ethyl Acetate (3x), wash with brine, dry over , and concentrate. The crude product is typically pure enough (>95% by NMR) to carry forward.
Step 2: Synthesis of 6-Hydroxy-1,3,3-trimethylindolin-2-one
Preparation: Dissolve 6-methoxy-1,3,3-trimethylindolin-2-one (1.0 equiv) in anhydrous Dichloromethane (DCM) (15 volumes) and cool to -10 °C using an ice/salt bath.
Lewis Acid Addition: Add
(1.0 M solution in DCM, 1.2 equiv) dropwise over 15 minutes.
Causality Note: The slow addition prevents localized heating, which can lead to unwanted ring-opening of the lactam core.
Cleavage: Stir the reaction mixture for 2 hours at -10 °C.
Self-Validation Check: TLC (25% EtOAc/Hexane) should show the complete disappearance of the starting material (
) and the appearance of a highly polar, UV-active spot ().
Quench & Isolate: Pour the mixture carefully into crushed ice/water. Basify the aqueous layer to pH 8 using saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
. Extract the organic phase, dry over , and concentrate. Purify via silica gel chromatography (eluting with 25% EtOAc in hexane) to afford the target compound in ~90% yield as a crystalline solid ()[5].
References
Synthesis of Porphyrin Indolin-2-one Conjugates via Palladium-Catalyzed Amination Reactions - ResearchG
Executive Summary: Immediate Action & Classification 6-Hydroxy-1,3,3-trimethylindolin-2-one (often referred to as 6-hydroxy-1,3,3-trimethyl-2-oxindole) is a specialized heterocyclic intermediate, primarily utilized in th...
6-Hydroxy-1,3,3-trimethylindolin-2-one (often referred to as 6-hydroxy-1,3,3-trimethyl-2-oxindole) is a specialized heterocyclic intermediate, primarily utilized in the synthesis of photochromic spirooxazines and spiropyrans.[1]
For disposal purposes, this compound must be classified as a Hazardous Organic Waste containing Nitrogen.[1] It is not inherently explosive or pyrophoric, but it poses significant aquatic toxicity and irritation risks.[1]
Core Disposal Directive:
Primary Method: High-Temperature Incineration (with off-gas scrubbing for NOₓ).[1]
Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong reducing agents.[1]
RCRA Status (USA): While not explicitly P- or U-listed, it must be characterized by the generator.[1] Default to D001 (Ignitable) if in flammable solvent or Non-RCRA Regulated Hazardous Waste (if solid), managed via a licensed TSDF (Treatment, Storage, and Disposal Facility).
Chemical Profile & Hazard Assessment
To ensure safe handling, we apply a "Read-Across" toxicological approach, utilizing data from its structural isomers (e.g., 5-hydroxy-1,3,3-trimethylindolin-2-one, CAS 120713-58-8) and its precursor (Fischer’s Base, CAS 118-12-7).[1]
Feature
Specification
Operational Implication
Chemical Structure
Indolin-2-one core with phenolic -OH
Susceptible to oxidation; forms quinoid structures upon oxidation.[1]
Physical State
Solid (Powder/Crystal)
Dust generation is a primary inhalation risk during transfer.[1]
Solubility
Low in water; Soluble in EtOAc, DCM, Alcohols
Waste must be segregated into "Organic Solvents" streams.[1]
Zero-discharge policy to sewer systems is mandatory.[1]
Incompatibilities
Strong Oxidizers, Acid Chlorides
Segregation is critical to prevent exothermic decomposition.[1]
Pre-Disposal Stabilization & Segregation
Before contacting your waste management team, the material must be stabilized.[1] The disposal route depends heavily on the material's current state (Pure Solid vs. Reaction Mixture).[1]
Scenario A: Pure Solid (Expired/Excess Inventory)
Container: Keep in the original manufacturer vial if possible. If transferring, use a high-density polyethylene (HDPE) or glass jar with a PTFE-lined cap.[1]
Labeling: Mark clearly as "Non-Regulated Chemical Waste - Solid" (or specific local designation).[1] Add "Toxic to Aquatic Life."[1][2]
Taping: Parafilm or tape the cap to prevent loosening during transit.[1]
Scenario B: Reaction Mixture (In Solution)
If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):
Quenching: Ensure no unreacted active reagents (like acid chlorides or hydrides used in its synthesis) remain.[1] Quench carefully with isopropanol or water if necessary before adding to the waste container.[1]
Solvent Compatibility: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[1] The indolinone itself does not dictate the stream, the solvent does.[1]
Disposal Workflow: The Decision Matrix
The following logic gate ensures compliance with environmental safety standards.
Figure 1: Decision matrix for segregating indolinone waste based on physical state and solvent carrier.[1]
Waste Stream Segregation Protocol
Scientific integrity demands we understand why we segregate. This compound contains a nitrogenous heterocycle.[1][3][4][5] If mixed incorrectly, it can complicate downstream incineration or cause immediate lab hazards.[1]
Waste Stream
Acceptability
Scientific Rationale
Stream A: Halogenated Organics
YES
If dissolved in DCM/CHCl₃.[1] Incineration requires higher temps (1100°C+) to destroy halogenated bonds.[1]
Stream B: Non-Halogenated Organics
YES
If dissolved in Acetone/EtOAc.[1][4] These are high-BTU fuels for incinerators.[1]
Stream C: Aqueous/Acid/Base
NO
Do NOT precipitate. The compound has low water solubility.[1] Adding it here creates sludge/clogs and risks aquatic release if treated as "sewerable."[1]
Stream D: Oxidizers
CRITICAL NO
Mixing phenolic compounds with strong oxidizers (Nitric Acid) can lead to nitration (exothermic) or ring cleavage/explosion.[1]
Emergency Spill Response
In the event of a spill during transfer:
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is fine, use an N95 or P100 respirator.[1]
Containment:
Solid: Cover with a damp paper towel to prevent dust dispersal.[1] Scoop into a waste jar.
Liquid: Use vermiculite or spill pads.[1] Do not use sawdust if the solvent is an oxidizer (though unlikely here).[1]
Decontamination: Wipe the surface with Ethanol or Acetone (the compound is soluble in organics), followed by a soap and water wash.[1]
Disposal of Debris: All wipes and spill pads must go into the Solid Hazardous Waste bin, not the regular trash.
References
Fisher Scientific. (2025).[1] Safety Data Sheet: 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base).[1] Retrieved from
Sigma-Aldrich. (2025).[1][6] Product Specification: 5-Hydroxy-1,3,3-trimethylindolin-2-one (Isomer Read-Across).[1] Retrieved from [1]
National Institutes of Health (NIH). (2010).[1] Synthesis of 2-Hydroxy-3-Indolinones and 3-Hydroxy-2-Indolinones.[1][5] PMC2855737.[1] Retrieved from
Ereztech. (2022).[1] General Organic Nitrogenous Waste Disposal Guidelines.[1] Retrieved from [1]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Hydroxy-1,3,3-trimethylindolin-2-one
As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its potential hazards and the necessary precautions to ensure personal and environmental safet...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its potential hazards and the necessary precautions to ensure personal and environmental safety. This guide provides a detailed operational plan for the safe handling of 6-Hydroxy-1,3,3-trimethylindolin-2-one, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). The protocols outlined below are designed to be a self-validating system, grounded in established safety principles to protect researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Before any handling of 6-Hydroxy-1,3,3-trimethylindolin-2-one, a comprehensive risk assessment is crucial. Based on data for this compound and structurally similar chemicals, the primary hazards include:
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][3]
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3]
Harmful if Swallowed: Ingestion of the compound can be harmful.[1][2]
Given these hazards, a multi-layered PPE approach is necessary to create a barrier between the handler and the chemical.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving 6-Hydroxy-1,3,3-trimethylindolin-2-one.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Solid)
Chemical safety goggles with side shields or a full-face shield.
Nitrile or neoprene gloves.
Fully-buttoned lab coat.
Work within a certified chemical fume hood.
Solution Preparation and Transfers
Chemical safety goggles.
Nitrile or neoprene gloves.
Lab coat.
Recommended to be performed in a well-ventilated area or fume hood.
Reaction Monitoring and Sampling
Chemical safety goggles.
Nitrile or neoprene gloves.
Lab coat.
Dependent on the volatility of the reaction mixture and potential for aerosol generation.
Expert Insight: The choice of nitrile gloves is based on their broad resistance to a variety of chemicals. It is crucial to check the manufacturer's glove compatibility data for specific solvents used in your process. Always inspect gloves for any signs of degradation or perforation before use.[4]
Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing exposure risk. The following protocol outlines the key steps for safely handling 6-Hydroxy-1,3,3-trimethylindolin-2-one.
3.1. Pre-Handling Preparations
Verify Equipment: Ensure that the chemical fume hood is certified and functioning correctly.
Assemble PPE: Gather all necessary PPE as outlined in the table above.
Prepare Spill Kit: Have a chemical spill kit readily accessible that is appropriate for the quantity of the compound being handled.
Review Safety Data Sheet (SDS): Always consult the most recent SDS for the specific product you are using.[5]
3.2. Handling Operations
Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.
Weighing: When weighing the solid compound, perform this task within a chemical fume hood to prevent the inhalation of fine particles. Use a disposable weighing paper or boat to avoid cross-contamination.
Dissolving: Add the solid to the solvent slowly and in a controlled manner. If the process generates heat, use an ice bath to manage the temperature.
Transfers: Use appropriate glassware and a funnel for liquid transfers to minimize the risk of spills.
3.3. Post-Handling Decontamination
Clean Work Area: Decontaminate the work surface with an appropriate cleaning agent.
Doffing PPE: Remove PPE in the reverse order it was put on (gloves first, then goggles, then lab coat) to prevent re-contamination.
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
Emergency Response Plan
In the event of an exposure, immediate and appropriate action is critical.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1][6]
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][6]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][6]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
Disposal Plan
Proper disposal of 6-Hydroxy-1,3,3-trimethylindolin-2-one and any contaminated materials is essential to protect the environment and other personnel.
Chemical Waste: Unused or waste quantities of the compound should be collected in a clearly labeled, sealed container for hazardous waste.
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[5]
Licensed Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed professional waste disposal service.[5]
Visual Workflow for PPE Selection and Handling
The following diagram illustrates the decision-making process for the safe handling of 6-Hydroxy-1,3,3-trimethylindolin-2-one.